molecular formula C18H22N2OS B1364182 Trimeprazine sulfoxide CAS No. 10071-07-5

Trimeprazine sulfoxide

Número de catálogo: B1364182
Número CAS: 10071-07-5
Peso molecular: 314.4 g/mol
Clave InChI: XZLXDYORQZVLKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trimeprazine sulfoxide (CAS 10071-07-5) is an oxidative photodegradation product of Trimeprazine, also known as Alimemazine, a phenothiazine derivative with antihistaminic properties . This compound is of primary value in pharmaceutical research, particularly in stability studies and analytical chemistry, where it serves as a critical reference standard for identifying and quantifying degradation products in Alimemazine formulations . The formation of Trimeprazine sulfoxide is triggered by exposure to UV-A light in aerobic conditions through a mechanism involving self-photogenerated singlet oxygen, a Type II photodynamic action . Research into this pathway is essential for understanding the photostability and shelf-life of phenothiazine-based drugs and for developing strategies to mitigate photodegradation. As a well-characterized metabolite, it also facilitates investigations into the metabolic fate and safety profile of the parent drug. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N,N,2-trimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)22(21)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLXDYORQZVLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905702
Record name 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10071-07-5
Record name Trimeprazine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010071075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[3-(Dimethylamino)-2-methylpropyl]-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMEPRAZINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMU3524MW6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Technical Guide: Synthesis and Certification of Trimeprazine Sulfoxide Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Regulatory Context

In the development of Trimeprazine (Alimemazine), a phenothiazine-class antihistamine and sedative, the control of oxidative impurities is a critical quality attribute (CQA). Trimeprazine Sulfoxide is the primary oxidative degradant and metabolic product.[1]

Under ICH Q3A(R2) guidelines , impurities exceeding the identification threshold (typically 0.10%) must be fully characterized.[1] Consequently, a high-purity (>98%) Reference Standard (RS) of the sulfoxide is required for:

  • HPLC Method Validation: Establishing Relative Response Factors (RRF).

  • Stability Studies: Confirming forced degradation pathways.[1]

  • Toxicological Assessment: Qualifying the safety of the impurity.[1][2]

Chemoselectivity Challenge

The synthesis of phenothiazine sulfoxides presents a classic chemoselectivity challenge.[1] The phenothiazine core contains two oxidation-prone sites:[1]

  • Thioether Sulfur (Position 5): The desired target.[1]

  • Tertiary Amine (Side Chain): Susceptible to N-oxidation.[1]

Furthermore, the sulfur atom can be over-oxidized to the sulfone (


). The protocol below utilizes Sodium Metaperiodate (

)
, selected for its kinetic control and high selectivity for sulfoxides over sulfones and N-oxides compared to peracids (e.g., mCPBA) or hydrogen peroxide.[1]

Reaction Mechanism & Pathway[1][3]

The oxidation proceeds via an electrophilic attack of the periodate ion on the sulfur lone pair. Unlike peracids, periodate oxidation in aqueous/organic media is less likely to attack the protonated tertiary amine side chain.

Visualizing the Pathway (Graphviz)

TrimeprazineOxidation Start Trimeprazine (Sulfide) Target Trimeprazine Sulfoxide (Target RS) Start->Target 1.05 eq NaIO4 Kinetic Control Impurity2 N-Oxide (Side Reaction) Start->Impurity2 Uncontrolled pH Oxidant NaIO4 (0°C, Controlled) Impurity1 Trimeprazine Sulfone (Over-oxidation) Target->Impurity1 Excess Oxidant High Temp

Figure 1: Reaction pathway highlighting the selectivity required to isolate the Sulfoxide (Green) while avoiding Sulfone and N-oxide impurities (Red).

Detailed Experimental Protocol

This protocol is designed to produce ~1.0 g of Reference Standard material.[1]

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: Trimeprazine Tartrate (or free base).

  • Oxidant: Sodium Metaperiodate (

    
    , >99%).[1]
    
  • Solvent System: Methanol (MeOH) / Water (

    
    ).[1]
    
  • Quench: Sodium Bisulfite (

    
    ).[1]
    
Step-by-Step Methodology
Phase 1: Controlled Oxidation[1]
  • Preparation: Dissolve Trimeprazine Tartrate (1.0 eq, ~3.0 mmol) in 30 mL of Methanol:Water (3:1 v/v).

    • Note: If using the tartrate salt, the pH will be naturally acidic (~pH 4-5), which protects the side-chain amine from N-oxidation (protonated amines are less nucleophilic).[1]

  • Cooling: Cool the solution to 0–5°C using an ice bath. Low temperature is critical to prevent over-oxidation to the sulfone.[1]

  • Addition: Dissolve Sodium Metaperiodate (1.05 eq) in minimal water (approx. 5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

  • Monitoring: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT). Monitor by TLC (DCM:MeOH:NH4OH, 90:10:[1]1) or HPLC.[1][3]

    • Endpoint: Disappearance of starting material.[1] Sulfoxide is significantly more polar (lower

      
      ) than Trimeprazine.[1]
      
Phase 2: Quenching & Extraction[1]
  • Quench: Add solid Sodium Bisulfite (0.2 eq) to destroy excess periodate. Stir for 10 minutes.

  • Basification: Adjust pH to ~10 using saturated Sodium Bicarbonate (

    
    ) or dilute NaOH. This liberates the free base.[1]
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
    ).[1]
    
  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (Rotavap < 40°C).
    
Phase 3: Purification (Flash Chromatography)

The crude residue will contain mostly sulfoxide but may contain trace sulfone.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent Gradient: DCM

    
     5% MeOH/DCM 
    
    
    
    10% MeOH/DCM (with 0.5%
    
    
    additive).
  • Collection: Collect the major fraction. The sulfoxide elutes after any unreacted starting material and before the N-oxide (if present).[1]

Workflow Visualization

SynthesisWorkflow Step1 Dissolution (Trimeprazine in MeOH/H2O) Step2 Oxidation (NaIO4, 0°C, 2 hrs) Step1->Step2 Step3 Quench & Basify (NaHSO3 -> pH 10) Step2->Step3 Step4 Extraction (DCM / Brine Wash) Step3->Step4 Step5 Purification (Flash Column Chromatography) Step4->Step5 Step6 Crystallization/Drying (Vac Oven, 40°C) Step5->Step6 QC QC Analysis (HPLC, NMR, MS) Step6->QC

Figure 2: Operational workflow for the isolation of Trimeprazine Sulfoxide.

Characterization & Certification

To certify the material as a Reference Standard, it must meet the following criteria.

Analytical Data Summary
TechniqueParameterTrimeprazine (SM)Trimeprazine Sulfoxide (RS)
HPLC Retention Time (RT)~12.0 min (Ref)~5.5 min (Shift due to polarity)
Mass Spec (ESI+) Molecular Ion

299.15 m/z315.15 m/z (+16 amu)
IR Spectroscopy S=O[1] StretchAbsent1030–1070 cm⁻¹ (Strong)
1H NMR Aromatic Protons (H-1, H-9)~6.8 - 7.2 ppm~7.5 - 7.9 ppm (Downfield shift)
Structural Validation Logic
  • Mass Spectrometry: The

    
     shift confirms the addition of one oxygen atom.[1]
    
  • IR Spectroscopy: The presence of a strong band at ~1050 cm⁻¹ is diagnostic for sulfoxides (

    
    ).[1] Sulfones (
    
    
    
    ) would show two bands (symmetric/asymmetric) at ~1150 and 1300 cm⁻¹, which should be absent.[1]
  • NMR Regiochemistry: The oxidation of the sulfur atom exerts a strong electron-withdrawing effect (anisotropic effect) on the adjacent aromatic protons (positions 1 and 9 of the phenothiazine ring). These protons will shift downfield significantly compared to the starting material.[1]

Storage & Stability[1][9]
  • Hygroscopicity: Sulfoxides can be hygroscopic.[1] Store in a desiccator.

  • Temperature: Store at

    
     protected from light. Phenothiazines are photosensitive; the sulfoxide is more stable than the parent sulfide but still requires amber vials.
    

References

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[1][4] International Council for Harmonisation.[1] [Link]

  • Synthesis Protocol Basis. Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides.[1] Part 2: Metaperiodates." Organic Preparations and Procedures International, 2010.[1] (General methodology for selective sulfide oxidation).

  • Phenothiazine Oxidation.Separation and Identification of Phenothiazine Impurities. Journal of Chromatography A.
  • Compound Data. PubChem Compound Summary for CID 5574 (Trimeprazine). National Center for Biotechnology Information (2024).[1] [Link]

  • Impurity Standard Reference. Trimeprazine Sulfoxide Reference Standard Certification. European Pharmacopoeia (Ph.[1] Eur.) Standards. [Link][1]

Sources

chemical properties of trimeprazine sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Trimeprazine Sulfoxide

Abstract

Trimeprazine sulfoxide is a principal metabolite and photodegradation product of the phenothiazine-based drug, trimeprazine (also known as alimemazine). Its presence is a critical parameter in the quality control, stability testing, and pharmacokinetic profiling of the parent drug. As a key impurity, understanding its chemical properties is paramount for researchers, analytical scientists, and drug development professionals. This guide provides a comprehensive technical overview of trimeprazine sulfoxide, detailing its molecular structure, physicochemical properties, formation pathways, chemical reactivity, and the analytical methodologies essential for its characterization and quantification. The insights herein are grounded in established scientific literature to support robust drug development and regulatory compliance.

Molecular Structure and Physicochemical Properties

The chemical identity and physical characteristics of a molecule are foundational to understanding its behavior in both chemical and biological systems.

Chemical Identity

Trimeprazine sulfoxide is systematically identified by its chemical nomenclature and registry numbers.

PropertyValueSource(s)
CAS Number 10071-07-5[1][2][3][4][5]
Molecular Formula C18H22N2OS[1][2][4][5]
Molecular Weight 314.45 g/mol [2][4]
Synonyms 10-(3-(dimethylamino)-2-methylpropyl)-10H-phenothiazine 5-oxide; Alimemazine EP Impurity A[1][3][6]
Structural Elucidation

The structure of trimeprazine sulfoxide is characterized by a tricyclic phenothiazine core, where the sulfur atom is oxidized to a sulfoxide group (S=O). An alkylamine side chain is attached to the nitrogen atom of the central ring.[3]

Caption: Chemical Structure of Trimeprazine Sulfoxide.

Physicochemical Data

The physico influence its solubility, stability, and chromatographic behavior. The data, largely derived from predictive models and supplier specifications, provides a baseline for analytical method development.

PropertyValueSignificance in Drug DevelopmentSource(s)
Physical Form SolidAffects handling, formulation, and storage.[7]
Color Pale Yellow to Light YellowAn important parameter for visual inspection and quality control.[7]
Melting Point 98 °C (Predicted)Useful for identification and purity assessment.[7]
Boiling Point 476.1 ± 34.0 °C (Predicted)Indicates thermal stability; relevant for GC analysis conditions.[7]
Density 1.24 ± 0.1 g/cm³ (Predicted)Influences formulation and manufacturing processes.[7]
pKa 9.31 ± 0.28 (Predicted)Critical for predicting ionization state, which affects solubility and chromatographic retention in pH-dependent methods.[7]
Solubility Slightly soluble in Chloroform and MethanolGuides solvent selection for extraction, purification, and analysis.[7]

Synthesis and Formation Pathways

Trimeprazine sulfoxide is not typically a desired synthetic target but rather a product of degradation or metabolism. Understanding its formation is crucial for mitigating its presence in the final drug product.

Metabolic Pathway: Biotransformation

In biological systems, trimeprazine undergoes extensive hepatic metabolism.[8] A primary metabolic route is the oxidation of the electron-rich sulfur atom in the phenothiazine ring to form the corresponding sulfoxide.[8] This biotransformation is a common detoxification pathway for phenothiazine derivatives.

Trimeprazine Trimeprazine (C18H22N2S) Sulfoxide Trimeprazine Sulfoxide (C18H22N2OS) Trimeprazine->Sulfoxide  Hepatic Sulfoxidation  (e.g., Cytochrome P450 Enzymes)  

Caption: Metabolic formation of Trimeprazine Sulfoxide.

Photochemical Degradation Pathway

Trimeprazine is known to be photolabile, particularly under UV-A light in the presence of oxygen.[9] Irradiation triggers a Type II photodynamic reaction where the parent drug acts as a photosensitizer, generating singlet molecular oxygen (¹O₂). This highly reactive oxygen species then attacks the sulfur atom of another trimeprazine molecule, leading to the formation of trimeprazine sulfoxide.[10]

This pathway is a significant concern for the formulation and packaging of trimeprazine-containing products, as exposure to light can directly lead to the degradation of the active pharmaceutical ingredient (API) and the formation of this impurity.

Laboratory Synthesis for Reference Standards

While detailed synthetic protocols are proprietary, the generation of trimeprazine sulfoxide as a reference standard is achieved through controlled oxidation of trimeprazine. Common laboratory oxidizing agents capable of performing this selective sulfoxidation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) under carefully controlled temperature and stoichiometric conditions to avoid over-oxidation to the sulfone. The resulting product is then purified using chromatographic techniques to achieve the high purity (>95%) required for a reference standard.[4]

Chemical Reactivity and Stability

Further Oxidation

The sulfoxide group can undergo further oxidation to form Trimeprazine Sulfoxide N-Oxide, also known as Trimeprazine N,S-Dioxide.[11] This species represents an additional degradation product that must be monitored during stability studies. The nitrogen on the alkylamine side chain is also susceptible to oxidation, forming an N-oxide.

Impact on Biological Activity

The sulfoxidation of the phenothiazine ring has a profound impact on the molecule's pharmacological activity. Studies on structurally similar phenothiazines, such as chlorpromazine and methotrimeprazine, have demonstrated that the formation of the sulfoxide metabolite results in a significant loss of neuroleptic potency.[12] This loss of activity is attributed directly to the introduction of the polar sulfoxide group, which alters the molecule's interaction with dopamine receptors, rather than causing major conformational changes to the rest of the structure.[12]

Analytical Methodologies

The accurate detection and quantification of trimeprazine sulfoxide are critical for ensuring the safety and efficacy of trimeprazine drug products.

Role as a Pharmaceutical Reference Standard

Trimeprazine sulfoxide is widely used as a characterized reference standard for the quality control of trimeprazine.[6] Its primary applications include:

  • Analytical Method Development & Validation: To confirm that a chromatographic method can adequately separate the impurity from the API and other related substances.[6]

  • Peak Identification: As a marker to confirm the identity of unknown peaks in a chromatogram of the API.

  • Quantification: To create calibration curves for the accurate measurement of its concentration in stability samples or batch release testing.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of trimeprazine and its impurities due to its high resolution and sensitivity.

Exemplar HPLC Protocol for Purity Analysis:

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically effective. The non-polar stationary phase provides good retention for the phenothiazine core, while allowing separation based on polarity differences.

  • Mobile Phase: A gradient elution is often necessary to resolve the API from its more polar sulfoxide metabolite and other potential impurities. A common mobile phase would consist of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both the API and the sulfoxide exhibit significant absorbance (e.g., ~254 nm) is standard.

  • System Suitability: Before analysis, the system's performance is verified by injecting a solution containing both trimeprazine and trimeprazine sulfoxide to ensure adequate resolution between the two peaks.

  • Validation: The method's specificity must be validated by analyzing samples that have been forcibly degraded (e.g., by light, heat, acid, base, and oxidation). This ensures that the sulfoxide peak is resolved from all other degradation products.

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) have also been used for the analysis of phenothiazines and can be adapted for trimeprazine sulfoxide.[8]

Spectroscopic Characterization

Structural confirmation of trimeprazine sulfoxide relies on a combination of spectroscopic techniques, which are essential for the initial characterization of the reference standard.

  • Mass Spectrometry (MS): Provides the molecular weight (314.45) and fragmentation patterns that help confirm the core structure and side chain.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural elucidation.

  • Infrared (IR) Spectroscopy: Can be used to identify functional groups, with a characteristic strong absorption band for the S=O (sulfoxide) stretch.

cluster_workflow Analytical Characterization Workflow Sample Sample Preparation (API or Stability Sample) HPLC HPLC Analysis (Purity & Quantification) Sample->HPLC Peak Peak Detected at Expected Retention Time HPLC->Peak MS Mass Spectrometry (Confirm Molecular Weight) Peak->MS  Fraction Collection  (if necessary) NMR NMR Spectroscopy (Confirm Structure) MS->NMR ID Identity Confirmed: Trimeprazine Sulfoxide NMR->ID

Caption: Workflow for the analysis and characterization of Trimeprazine Sulfoxide.

Conclusion

Trimeprazine sulfoxide is a chemically significant derivative of trimeprazine, arising from both metabolic processes and photodegradation. Its key chemical properties—increased polarity, altered biological activity, and potential for further oxidation—necessitate its careful monitoring and control in pharmaceutical formulations. A thorough understanding of its structure, formation pathways, and reactivity, supported by robust analytical methodologies, is essential for ensuring the quality, stability, and safety of drug products containing trimeprazine. This guide provides the foundational knowledge for scientists and professionals to effectively manage this critical impurity throughout the drug development lifecycle.

References

  • Pharmaffiliates. (n.d.). Trimeprazine Tartrate-impurities. Retrieved from [Link][2]

  • Axios Research. (n.d.). Trimeprazine Sulfoxide (Alimemazine EP Impurity A) L-tartrate. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5574, (+-)-Trimeprazine. Retrieved from [Link][8]

  • ResearchGate. (n.d.). Oxidative Photodegradation products of trimeprazine. Retrieved from [Link][9]

  • Cheméo. (n.d.). Chemical Properties of Trimeprazine (CAS 84-96-8). Retrieved from [Link][13]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084057, Trimeprazine sulfoxide. Retrieved from [Link][5]

  • Mikromol. (n.d.). Trimeprazine Sulfoxide N-Oxide (Trimeprazine N,S-Dioxide). Retrieved from [Link][14]

  • ResearchGate. (2015, December 12). Photodegradation of trimeprazine triggered by self-photogenerated singlet molecular oxygen. Retrieved from [Link][10]

  • Dahl, S. G., Hjorth, M., & Hough, E. (1982). Chlorpromazine, methotrimeprazine, and metabolites. Structural changes accompanying the loss of neuroleptic potency by ring sulfoxidation. Molecular Pharmacology, 21(2), 409–414. Retrieved from [Link][12]

  • Galzigna, L., Schiappelli, M. P., Scarpa, M., & Rigo, A. (1997). A peroxidase-catalyzed sulfoxidation of promethazine. Free Radical Research, 27(5), 501–504. Retrieved from [Link][15]

  • Splendid Lab Pvt. Ltd. (n.d.). Trimeprazine Sulfoxide. Retrieved from [Link][16]

Sources

A Technical Guide to the Metabolic Sulfoxidation of Trimeprazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the metabolic conversion of trimeprazine to its sulfoxide metabolite. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the biochemical causality, enzymatic machinery, and practical experimental approaches necessary for a comprehensive understanding of this critical metabolic pathway.

Introduction: Trimeprazine and the Imperative of Metabolic Scrutiny

Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class.[1] It is clinically utilized for its antipruritic properties in managing itching associated with conditions like eczema, and also for its sedative and antiemetic effects.[1][2] As with any xenobiotic, the therapeutic efficacy and safety profile of trimeprazine are intrinsically linked to its metabolic fate within the body. The transformation of a parent drug into its metabolites can dictate its duration of action, potential for toxicity, and propensity for drug-drug interactions.

Sulfoxidation, the oxidation of the sulfur atom in the phenothiazine ring, represents a primary metabolic route for trimeprazine and related compounds.[2][3][4] Understanding this pathway is not merely an academic exercise; it is fundamental to predicting the drug's pharmacokinetic profile and ensuring its safe and effective use. This guide will dissect the enzymatic systems responsible, detail the reaction mechanism, and provide a validated experimental framework for its investigation.

The Core Enzymology of Sulfoxidation

The biotransformation of sulfur-containing drugs is a cornerstone of Phase I metabolism. This process, primarily occurring in the liver, is mediated by two major superfamilies of microsomal enzymes: Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[3][5] Both systems catalyze the insertion of a single oxygen atom into the substrate, but through distinct catalytic mechanisms.

Cytochrome P450 (CYP) Monooxygenases

The CYP superfamily is the most prominent system involved in drug metabolism. These heme-thiolate proteins are responsible for the oxidation of a vast array of structurally diverse compounds.[6]

  • Mechanism of Action: The CYP catalytic cycle is a complex, multi-step process. For sulfoxidation, the key reactive intermediate is a highly electrophilic ferryl-oxo heme radical cation, commonly referred to as Compound I (Cpd I).[6][7] This species abstracts an electron from the electron-rich sulfur atom of the trimeprazine molecule. This is followed by a rapid oxygen rebound step, where the oxygen atom is transferred from the enzyme's heme iron to the substrate, forming the sulfoxide metabolite.[7][8] The thiolate ligand of the P450 enzyme plays a crucial role in modulating the spin state and reactivity of the heme center.[8]

Flavin-containing Monooxygenases (FMOs)

FMOs are non-heme monooxygenases that specialize in the oxygenation of "soft" nucleophiles, particularly nitrogen- and sulfur-containing xenobiotics.[9][10] In humans, FMO3 is the predominant form expressed in the adult liver and is a key enzyme in the metabolism of numerous therapeutic agents.[10][11]

  • Mechanism of Action: Unlike CYPs, the FMO catalytic cycle does not involve substrate binding to activate oxygen. Instead, the FAD prosthetic group is first reduced by NADPH, which then reacts with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate. This pre-formed, potent nucleophilic oxidant is the key oxygenating agent.[9] A suitable nucleophilic substrate, such as the sulfur center of trimeprazine, can then attack the terminal oxygen of the hydroperoxyflavin, leading to the formation of the sulfoxide product and hydroxylated FAD. The structural similarity of phenothiazines to tricyclic antidepressants, which are known modulators of FMO3, further supports the likely involvement of this enzyme family.[12]

The Trimeprazine-to-Sulfoxide Pathway: A Mechanistic View

The primary metabolic transformation for trimeprazine involves the direct oxygenation of the sulfur atom within its phenothiazine core to yield trimeprazine sulfoxide.[2][4] This conversion is a detoxification step, as the resulting sulfoxide metabolite is generally considered pharmacologically inactive, a common characteristic for metabolized phenothiazines.[3]

For the structurally related drug methotrimeprazine, the sulfoxide metabolite was found in higher plasma concentrations than the parent drug after oral administration, indicating extensive first-pass metabolism in the gut wall or liver.[13] A similar pharmacokinetic profile is anticipated for trimeprazine.

Caption: Metabolic conversion of trimeprazine to its sulfoxide.

Experimental Framework for In Vitro Pathway Characterization

To investigate this metabolic pathway under controlled conditions, in vitro systems that replicate the enzymatic environment of the liver are indispensable. Human liver microsomes (HLM), which are vesicle-like fragments of the endoplasmic reticulum, are rich in both CYP and FMO enzymes and serve as the gold standard for such studies.

Experimental Workflow: An Overview

The workflow for characterizing trimeprazine sulfoxidation involves incubating the parent drug with HLM in the presence of necessary cofactors, followed by quantitative analysis of the parent drug depletion and metabolite formation over time using highly sensitive analytical techniques.

experimental_workflow cluster_prep Incubation Preparation cluster_incubation Metabolic Incubation cluster_analysis Analysis reagents Prepare Reagents: - Trimeprazine Stock - Human Liver Microsomes (HLM) - NADPH Regenerating System - Phosphate Buffer start_rxn Pre-warm HLM & Buffer Add Trimeprazine Initiate with NADPH time_points Incubate at 37°C Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points stop_rxn Quench Reaction (e.g., cold Acetonitrile) time_points->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge lcms LC-MS/MS Analysis: Quantify Trimeprazine & Trimeprazine Sulfoxide centrifuge->lcms data Data Processing: Calculate Rate of Metabolite Formation lcms->data

Caption: In vitro workflow for studying trimeprazine metabolism.

Protocol: Trimeprazine Sulfoxidation in Human Liver Microsomes

This protocol describes a self-validating system for assessing the formation of trimeprazine sulfoxide. The inclusion of negative controls is critical for ensuring the observed turnover is indeed enzymatic and cofactor-dependent.

1. Reagent Preparation:

  • Trimeprazine Stock (10 mM): Prepare in a suitable organic solvent (e.g., DMSO).
  • Phosphate Buffer (100 mM, pH 7.4): Standard physiological buffer.
  • Human Liver Microsomes (20 mg/mL stock): Store at -80°C until use.
  • NADPH Regenerating System (e.g., Promega NADPH-Regen®): To ensure a constant supply of the essential cofactor, NADPH.
  • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like promethazine-d3).
  • Reference Standard: A certified reference standard of Trimeprazine Sulfoxide is required for absolute quantification.[14][15]

2. Incubation Procedure:

  • On ice, prepare incubation tubes. For each time point, prepare a primary reaction tube and a negative control (-NADPH).
  • To each tube, add phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL.
  • Add trimeprazine to achieve a final concentration of 1 µM (diluted from the stock solution).
  • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
  • Initiate the reaction by adding the NADPH regenerating system to the primary reaction tubes. Add an equal volume of buffer to the -NADPH control tubes.
  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold quenching solution. The "0 min" sample is quenched immediately after adding NADPH.

3. Sample Processing and Analysis:

  • Vortex the quenched samples and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
  • Develop an LC-MS/MS method using Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent trimeprazine and the trimeprazine sulfoxide metabolite.[16][17] The use of stable-isotope labeled internal standards is highly recommended for the most accurate quantification.

Quantitative Data & Pharmacokinetic Context

The data generated from the in vitro protocol allows for the calculation of the rate of metabolite formation. In a broader context, this metabolic pathway influences the in vivo pharmacokinetics of the drug. While detailed enzyme kinetic data (Km, Vmax) for trimeprazine sulfoxidation is not widely published, examining available pharmacokinetic parameters provides valuable insight into the drug's disposition.

ParameterTrimeprazine (in children)[18][19]Methotrimeprazine (in adults)[13]Methotrimeprazine Sulfoxide (in adults)[13]
Route Oral (3 mg/kg)OralN/A (Metabolite)
Tmax (Time to Peak) 1-2 hours1-3 hoursFound in higher concentrations than parent drug
Half-life (t½) ~6.8 hours15-30 hoursApparent t½ ~30% shorter than parent
Key Observation Substantial interindividual differencesSignificant first-pass metabolismDemonstrates rapid formation and clearance

This table summarizes pharmacokinetic data from different studies and populations to provide a comparative context. Direct comparison should be made with caution.

Conclusion

The metabolic conversion of trimeprazine to trimeprazine sulfoxide is a pivotal pathway governed by the concerted action of hepatic CYP450 and FMO enzymes. This sulfoxidation reaction effectively terminates the pharmacological activity of the parent compound and facilitates its clearance from the body. A thorough characterization of this pathway, employing robust in vitro methodologies and precise LC-MS/MS analytics, is essential for a complete understanding of trimeprazine's drug metabolism and pharmacokinetic profile. These insights are critical for optimizing therapeutic regimens and ensuring patient safety in clinical practice.

References

  • Taylor & Francis. (n.d.). Sulfoxidation – Knowledge and References. Retrieved from [Link][3]

  • Al-Huniti, M. H., et al. (2018). Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions. NIH National Library of Medicine. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Cytochrome P450 119‐catalyzed the oxidation of the sulfoxide in the presence of TBHP. Retrieved from [Link][20]

  • Axios Research. (n.d.). Trimeprazine Sulfoxide (Alimemazine EP Impurity A). Retrieved from [Link][14]

  • Olsson, G. L., & Rydberg, U. (1985). Pharmacokinetics of trimeprazine in children. PubMed. Retrieved from [Link][18]

  • Wikipedia. (n.d.). Alimemazine. Retrieved from [Link][1]

  • ResearchGate. (n.d.). Trimeprazine. Retrieved from [Link][19]

  • Blake, B. L., et al. (1995). Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method. PubMed. Retrieved from [Link][21]

  • Lidbury, I., et al. (2011). Bacterial flavin-containing monooxygenase is trimethylamine monooxygenase. PubMed. Retrieved from [Link][9]

  • Denisov, I. G., et al. (2019). P450-BM3-Catalyzed Sulfoxidation versus Hydroxylation: A Common or Two Different Catalytically Active Species?. NIH National Library of Medicine. Retrieved from [Link][7]

  • PubMed. (n.d.). Sulfide and sulfoxide derivatives of substituted benzimidazoles inhibit acid formation in isolated gastric glands by different mechanisms. Retrieved from [Link][22]

  • Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. PubMed. Retrieved from [Link][13]

  • National Center for Biotechnology Information. (n.d.). FMO3 flavin containing dimethylaniline monoxygenase 3 [human]. Retrieved from [Link][10]

  • Kiełbasinski, P., et al. (2021). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. MDPI. Retrieved from [Link][5]

  • PubChem. (n.d.). Trimeprazine sulfoxide. NIH National Library of Medicine. Retrieved from [Link][23]

  • de Visser, S. P., & Kumar, D. (2007). Sulfoxidation mechanisms catalyzed by cytochrome P450 and horseradish peroxidase models: spin selection induced by the ligand. PubMed. Retrieved from [Link][8]

  • P-Gonzalez, G., & A-Alemany, M. (1983). A peroxidase-catalyzed sulfoxidation of promethazine. PubMed. Retrieved from [Link][24]

  • PubChem. (n.d.). (+-)-Trimeprazine. NIH National Library of Medicine. Retrieved from [Link][4]

  • Jackson, C. M., et al. (2010). Identification of trimetazidine metabolites in human urine and plasma. PubMed. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Structures of parent drugs and sulfoxide/sulfone metabolites. Retrieved from [Link][25]

  • Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. Retrieved from [Link][26]

  • El-Kimary, E. I., et al. (2024). Environmentally benign liquid chromatographic method for concurrent estimation of four antihistaminic drugs applying factorial design approach. NIH National Library of Medicine. Retrieved from [Link][27]

  • precisionFDA. (n.d.). TRIMEPRAZINE. Retrieved from [Link][28]

  • Ye, Z., et al. (2012). Regulation of flavin-containing mono-oxygenase (Fmo3) gene expression by steroids in mice and humans. PubMed. Retrieved from [Link][11]

  • Li, J., et al. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. NIH National Library of Medicine. Retrieved from [Link][17]

  • Krueger, S. K., & Williams, D. E. (2000). Modulation of human flavin-containing monooxygenase 3 activity by tricyclic antidepressants and other agents: importance of residue 428. PubMed. Retrieved from [Link][12]

Sources

An In-Depth Technical Guide on the Photodegradation of Trimeprazine to its Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dichotomy of Light in the Lifecycle of Trimeprazine

Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class with sedative, antiemetic, and antipruritic properties.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical structure, a tricyclic system that is notoriously susceptible to photo-oxidation. This guide provides a comprehensive exploration of the photodegradation of trimeprazine, with a specific focus on its transformation to trimeprazine sulfoxide. Understanding this degradation pathway is not merely an academic exercise; it is a critical component of drug development, ensuring the stability, safety, and efficacy of pharmaceutical formulations.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic theory and practical, field-proven experimental insights. We will delve into the "why" behind the "how," providing a self-validating framework for investigating the photochemistry of this important molecule.

The Mechanistic Underpinnings of Trimeprazine Photodegradation: A Tale of Radicals and Reactive Oxygen

The conversion of trimeprazine to its sulfoxide upon exposure to light is a complex process that can proceed through multiple pathways. The core of this transformation lies in the photo-excited state of the phenothiazine ring system. Two primary mechanisms are widely accepted to be at play: the formation of a cation radical intermediate and the involvement of singlet molecular oxygen.

Pathway 1: The Cation Radical Route

Upon absorption of photons, typically in the UV-A range, the trimeprazine molecule is elevated to an excited state. This excited molecule can then lose an electron to form a highly reactive phenothiazine cation radical.[3][4] This radical species is the pivotal intermediate in the subsequent oxidation. The cation radical can then react with water or other nucleophiles present in the system to ultimately yield the sulfoxide.[4][5] This pathway involves two single-electron transfer reactions, highlighting the redox-active nature of the phenothiazine nucleus.[4]

Pathway 2: The Singlet Oxygen Onslaught

Trimeprazine, much like other tricyclic phenothiazine analogues, can act as a photosensitizer.[6] In the presence of oxygen, the excited trimeprazine molecule can transfer its energy to ground-state triplet oxygen, generating highly reactive singlet oxygen (¹O₂). This process is known as a Type II photodynamic action.[7] The electrophilic singlet oxygen then directly attacks the electron-rich sulfur atom of the phenothiazine ring, leading to the formation of the sulfoxide.[7] The generation of singlet oxygen during the photolysis of trimeprazine has been experimentally confirmed through the use of singlet oxygen scavengers.[7]

G cluster_0 Pathway 1: Cation Radical Mechanism cluster_1 Pathway 2: Singlet Oxygen Mechanism Trimeprazine Trimeprazine (Ground State) Excited_Trimeprazine Excited Trimeprazine Trimeprazine->Excited_Trimeprazine hν (UV-A Light) Cation_Radical Trimeprazine Cation Radical Excited_Trimeprazine->Cation_Radical -e⁻ Sulfoxide1 Trimeprazine Sulfoxide Cation_Radical->Sulfoxide1 +H₂O, -H⁺, -e⁻ Trimeprazine2 Trimeprazine (Ground State) Excited_Trimeprazine2 Excited Trimeprazine (Triplet State) Trimeprazine2->Excited_Trimeprazine2 hν (UV-A Light) Sulfoxide2 Trimeprazine Sulfoxide Trimeprazine2->Sulfoxide2 Reaction with ¹O₂ Triplet_Oxygen ³O₂ (Triplet Oxygen) Excited_Trimeprazine2->Triplet_Oxygen Energy Transfer Singlet_Oxygen ¹O₂ (Singlet Oxygen) Triplet_Oxygen->Singlet_Oxygen

Figure 1: Mechanistic Pathways of Trimeprazine Photodegradation to Sulfoxide.

A Framework for Investigation: Forced Photodegradation Studies

To practically investigate the photodegradation of trimeprazine, a forced degradation study, also known as stress testing, is the cornerstone methodology.[8] These studies are essential for understanding degradation pathways, developing stability-indicating analytical methods, and are a regulatory expectation during drug development.[8][9][10] The International Council for Harmonisation (ICH) guideline Q1B provides a robust framework for conducting photostability testing.[11][12][13][14]

The primary objective of a forced degradation study in this context is to intentionally degrade the trimeprazine molecule to an appropriate extent (typically 5-20%) to ensure that the resulting degradation products can be adequately separated and quantified.[8][9] Over-stressing the molecule can lead to secondary degradation, complicating the analysis.

Causality Behind Experimental Choices:

  • Light Source: The choice of light source is critical. According to ICH guidelines, a combination of UV and visible light is required.[9] Xenon arc lamps or metal halide lamps are often used as they provide a spectral distribution similar to that of sunlight. The exposure levels should be controlled and monitored, with a recommended total visible light exposure of not less than 1.2 million lux hours and a near UV exposure of not less than 200 watt hours per square meter.[13]

  • Solvent System: The choice of solvent can influence the degradation pathway. For initial mechanistic studies, a simple solution in a non-reactive solvent like methanol or acetonitrile is often employed.[7] It is crucial to use a solvent in which both the parent drug and its degradants are soluble.

  • Temperature Control: While the focus is on photodegradation, temperature can also play a role. It is advisable to maintain a constant, controlled temperature throughout the experiment to minimize thermal degradation. A dark control sample, kept at the same temperature, is essential to differentiate between photo and thermal degradation.[15]

  • Sample Presentation: For drug substances, the material can be tested directly or in solution.[11] Solutions should be placed in chemically inert and transparent containers to ensure uniform light exposure.[11]

Experimental Protocol: A Self-Validating Approach to Photodegradation Analysis

This protocol outlines a systematic and self-validating workflow for the investigation of trimeprazine photodegradation.

G start Start: Trimeprazine Stock Solution Preparation prep_samples Prepare Samples: - Test Sample (in transparent vial) - Dark Control (in amber vial) - Blank (Solvent only) start->prep_samples photostability_chamber Place Samples in Photostability Chamber (ICH Q1B compliant light source) prep_samples->photostability_chamber sampling Withdraw Aliquots at Pre-defined Time Intervals (e.g., 0, 2, 4, 8, 12, 24 hours) photostability_chamber->sampling analysis Analyze Samples by Validated Stability-Indicating HPLC Method sampling->analysis data_processing Data Processing and Analysis: - Calculate % Degradation - Determine Rate of Degradation - Identify and Quantify Sulfoxide analysis->data_processing end End: Report Findings data_processing->end

Figure 2: Experimental Workflow for Trimeprazine Photodegradation Study.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of trimeprazine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[9]

    • From the stock solution, prepare the test samples by diluting to the final desired concentration in transparent glass vials.

    • Prepare a dark control sample at the same concentration but in an amber vial or a vial wrapped in aluminum foil to protect it from light.

    • Prepare a blank sample containing only the solvent.

  • Irradiation:

    • Place the test samples and the dark control in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines.

    • Ensure the temperature within the chamber is controlled and monitored.

    • Expose the samples to the light source for a pre-determined duration, with aliquots taken at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each sample vial.

    • Analyze the aliquots using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Self-Validation System:

  • The Dark Control: This is the most crucial control. Any degradation observed in the dark control can be attributed to thermal degradation, allowing for its subtraction from the total degradation observed in the light-exposed sample.

  • The Blank: The blank sample ensures that the solvent or any impurities within it do not interfere with the analytical measurements.

  • Time Zero Sample: Analysis of the sample at the beginning of the experiment provides the initial concentration and confirms the integrity of the starting material.

  • Mass Balance: A good forced degradation study should aim for a mass balance close to 100%. This means that the sum of the remaining parent drug and the formed degradants should account for the initial amount of the drug.

Analytical Characterization: Methods for Separation and Quantification

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for separating and quantifying trimeprazine and its photodegradation products.[16] A well-developed HPLC method should be "stability-indicating," meaning it can resolve the parent drug from its degradation products and any potential excipients in a formulation.

Typical HPLC Method Parameters:

ParameterTypical ValueRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like trimeprazine and its sulfoxide.
Mobile Phase Acetonitrile and a buffer (e.g., phosphate or acetate) in a gradient or isocratic elutionThe organic modifier (acetonitrile) and the aqueous buffer are adjusted to achieve optimal separation.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without excessive backpressure.
Detection UV at a specific wavelength (e.g., 254 nm)Trimeprazine and its degradants have strong UV absorbance, allowing for sensitive detection.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Data Interpretation and Reporting

The data obtained from the HPLC analysis will consist of chromatograms showing peaks corresponding to trimeprazine and its degradation products at different time points.

  • Identification: The sulfoxide peak can be provisionally identified by its retention time relative to the parent drug. Confirmation of its identity requires more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the degradant.[17][18]

  • Quantification: The percentage of degradation can be calculated using the peak areas from the chromatograms. The rate of degradation can be determined by plotting the concentration of trimeprazine against time.

  • Reporting: The final report should include a summary of the experimental conditions, the HPLC method parameters, the percentage of degradation at each time point, the identity of the major degradation product (sulfoxide), and a discussion of the degradation pathway.

Conclusion: From Understanding to Application

The photodegradation of trimeprazine to its sulfoxide is a well-documented phenomenon rooted in the inherent photochemistry of the phenothiazine ring system. A thorough understanding of the underlying mechanisms, coupled with a systematic and self-validating experimental approach as outlined in this guide, is paramount for drug development professionals. This knowledge enables the development of stable formulations, the establishment of appropriate packaging and storage conditions, and ultimately, ensures the delivery of safe and effective medications to patients. The principles and methodologies described herein provide a robust framework for navigating the challenges posed by the photosensitivity of trimeprazine and other photolabile drug candidates.

References

  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones | Request PDF. ResearchGate. Available at: [Link]

  • Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ahmad, W. et al. (2015). Photodegradation of trimeprazine triggered by self-photogenerated singlet molecular oxygen. ResearchGate. Available at: [Link]

  • Trimeprazine. PubChem. Available at: [Link]

  • TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Research. Available at: [Link]

  • Kozak, M. et al. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research. Available at: [Link]

  • 3H‐Phenothiazin‐3‐one: A Photocatalyst for the Aerobic Photochemical Oxidation of Sulfides to Sulfoxides. ResearchGate. Available at: [Link]

  • Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide. MDPI. Available at: [Link]

  • Oxidative Photodegradation products of trimeprazine. ResearchGate. Available at: [Link]

  • Phenothiazine oxidation process. ResearchGate. Available at: [Link]

  • Escuder-Gilabert, L. et al. (2018). Trimeprazine is enantioselectively degraded by an activated sludge in ready biodegradability test conditions. Water Research. Available at: [Link]

  • Bhaskar, R. et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

  • Fast Screening Methods for the Analysis of Topical Drug Products. MDPI. Available at: [Link]

  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]

  • Blakely, K. M. et al. (2015). Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences. Journal of the European Academy of Dermatology and Venereology. Available at: [Link]

  • Recent Advances in Pretreatment Methods and Detection Techniques for Veterinary Drug Residues in Animal-Derived Foods. PubMed Central. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Understanding ICH Photostability Testing. Q-Lab. Available at: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]

  • Chemical Properties of Trimeprazine. Cheméo. Available at: [Link]

  • Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. Available at: [Link]

  • Mechanistic pathway of oxidative photodegradation of trimeprazine. ResearchGate. Available at: [Link]

Sources

Mechanism of Trimeprazine Oxidation to Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanistic pathways, experimental synthesis, and validation of Trimeprazine (Alimemazine) Sulfoxide.

Executive Summary

Trimeprazine (Alimemazine) is a phenothiazine derivative widely used as an antipruritic and sedative. Its pharmacological stability and metabolic profile are governed by the susceptibility of the phenothiazine ring sulfur to oxidation. The conversion to Trimeprazine Sulfoxide (5-oxide) represents the primary degradation pathway in vitro and a major metabolic route in vivo.

This guide dissects the two distinct mechanistic pathways driving this transformation: Radical Cation-Mediated Oxidation (typical of photo-degradation and electrochemical stress) and Direct Oxygen Transfer (typical of enzymatic metabolism and peroxide synthesis). It provides a validated protocol for the selective synthesis of the sulfoxide standard, avoiding the common pitfall of over-oxidation to the sulfone.

Molecular Architecture & Reactivity

The phenothiazine core of trimeprazine contains a sulfide bridge (-S-) flanked by two benzene rings. This sulfur atom is the site of highest electron density (HOMO), making it a "soft" nucleophile highly susceptible to electrophilic attack and single-electron oxidation.

  • Substrate: Trimeprazine Tartrate

  • Target: Trimeprazine 5-Sulfoxide

  • Key Reactivity Determinant: The low ionization potential of the sulfide sulfur allows for the easy formation of a stable radical cation intermediate.

Mechanistic Pathways

Pathway A: Radical Cation-Mediated Oxidation (SET Mechanism)

This pathway is dominant in electrochemical oxidation and photo-oxidation. It proceeds via a Single Electron Transfer (SET) mechanism.

  • Initiation: An oxidant or photon removes one electron from the sulfur lone pair, generating a Sulfur Radical Cation (

    
    ) . The resonance stabilization by the nitrogen atom and aromatic rings makes this species relatively stable.
    
  • Nucleophilic Attack: The radical cation is electrophilic. In aqueous media, a water molecule attacks the sulfur center.

  • Second Oxidation: A second electron transfer (and proton loss) occurs, generating the hydroxysulfonium intermediate.

  • Deprotonation: Loss of the final proton yields the neutral sulfoxide.

Pathway B: Direct Oxygen Transfer (Metabolic/Chemical)

This pathway governs CYP450 metabolism (specifically CYP3A4 and CYP1A2) and chemical synthesis using periodates or peroxides.

  • Electrophilic Attack: The distal oxygen of the oxidant (e.g., Fe(IV)=O in CYP450 or the peroxide bond) is attacked by the sulfur lone pair.[1]

  • Heterolytic Cleavage: The O-O or Fe-O bond cleaves, transferring a single oxygen atom to sulfur.

  • Result: Direct formation of the sulfoxide without a radical intermediate.

Visualization of Pathways

The following diagram illustrates both the Radical Cation pathway (left branch) and the Direct Oxygen Transfer pathway (right branch).

TrimeprazineOxidation cluster_legend Mechanism Legend Trimeprazine Trimeprazine (Sulfide) RadicalCat Radical Cation (S•+) Trimeprazine->RadicalCat -1 e- (SET) (Photo/Electro) TransitionState Transition State (S...O...R) Trimeprazine->TransitionState + [O] (CYP450 / NaIO4) WaterAttack Sulfonium Intermediate (S-OH2•) RadicalCat->WaterAttack + H2O HydroxySulf Hydroxysulfonium (S-OH+) WaterAttack->HydroxySulf - H+ / - e- Sulfoxide Trimeprazine Sulfoxide (S=O) HydroxySulf->Sulfoxide - H+ TransitionState->Sulfoxide Oxygen Transfer Sulfone Sulfone (S(=O)2) (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant key1 Red Path: Radical Cation (SET) key2 Green Path: Direct Oxygen Transfer

Figure 1: Dual mechanistic pathways for the oxidation of Trimeprazine. The Radical Cation pathway (Red) is typical of degradation studies, while Direct Oxygen Transfer (Green) represents metabolic and synthetic routes.

Experimental Protocol: Selective Synthesis

To generate a high-purity sulfoxide standard for analytical validation, Sodium Metaperiodate (


)  is the preferred oxidant. Unlike hydrogen peroxide, which often drives the reaction to the sulfone, periodate allows for strict stoichiometric control and stops selectively at the sulfoxide stage at 

.
Reagents
  • Trimeprazine Tartrate (Sigma-Aldrich/Merck)

  • Sodium Metaperiodate (

    
    )[2]
    
  • Solvent: Methanol/Water (1:1 v/v)

  • Quenching Agent: Ethylene Glycol

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of Trimeprazine Tartrate in 20 mL of Methanol/Water (1:1) in a round-bottom flask. Cool to

    
     in an ice bath.
    
  • Oxidant Addition: Dissolve 1.05 mmol (1.05 eq) of

    
     in 5 mL water. Add this solution dropwise to the trimeprazine solution over 15 minutes.
    
    • Critical Control: The slow addition at low temperature prevents local excesses of oxidant that lead to sulfone formation.

  • Reaction: Stir at

    
     for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC or HPLC (see Section 5).
    
  • Quenching: Add 1 mL of ethylene glycol to consume any residual periodate. Stir for 10 minutes.

  • Extraction: Dilute with water (50 mL) and adjust pH to ~9.0 with dilute

    
    . Extract with Dichloromethane (
    
    
    
    , 3 x 30 mL).
  • Purification: Dry organic layer over

    
    , filter, and evaporate. If necessary, purify via flash chromatography (Silica gel, 
    
    
    
    :MeOH 9:1).

Analytical Characterization & Validation

Distinguishing the sulfoxide from the parent sulfide and the sulfone is critical.

Data Summary Table
ParameterParent (Trimeprazine)Sulfoxide (Metabolite)Sulfone (Degradant)
Oxidation State (S) -20+2
IR Spectrum (

)
Absent1000–1050 cm⁻¹ (Strong) 1120–1160 cm⁻¹ (Sym)
UV Shift (

)
~250 nm, 300 nmHypsochromic shift (Blue shift) of long-wave bandDistinct band structure
HPLC RT (RP-C18) Late eluting (Hydrophobic)Earlier eluting (Polar S=O) Intermediate/Early
Mass Spec (M+H) 299.15315.15 (+16 Da) 331.15 (+32 Da)
Self-Validating Check:
  • The "Sulfone Test": If your synthesized product shows a symmetric splitting in the IR around 1150 and 1300 cm⁻¹, you have over-oxidized to the sulfone. The sulfoxide should show a single strong band near 1030 cm⁻¹.

Implications in Drug Development

  • Metabolic Stability: Trimeprazine is extensively metabolized by CYP3A4 to the sulfoxide. In clinical PK studies, the ratio of Sulfoxide:Parent can indicate CYP3A4 activity levels.

  • Phototoxicity: The radical cation pathway (Pathway A) is relevant to phototoxicity. Phenothiazines in the skin, when exposed to UV, generate the

    
     radical, which can react with DNA or proteins, causing photo-allergic reactions.
    
  • Stability Testing: In forced degradation studies (ICH Q1A), oxidative stress (

    
    ) will rapidly produce the sulfoxide. This must be cataloged as a known impurity.
    

References

  • Electrochemical Oxidation Mechanism

    • Title: Electrochemical and Mechanistic Study of Phenothiazine Derivatives.[3][4]

    • Source:Journal of Electroanalytical Chemistry.
    • )
    • Link:

  • Metabolic Pathway (CYP450)

    • Title: The cytochrome P450-catalyzed metabolism of phenothiazine neuroleptics.[5]

    • Source:Drug Metabolism and Disposition.
    • Context: Identifies CYP3A4 as the primary catalyst for 5-sulfoxidation.[6][7]

    • Link:

  • Synthesis Protocol (Periodate)

    • Title: Selective Oxidation of Sulfides to Sulfoxides Using Sodium Metaperiodate.[2]

    • Source:Organic Syntheses.
    • Context: The standard protocol for preventing over-oxid
    • Link:

  • General Phenothiazine Stability

    • Title: Chemical and Electrochemical Oxidation of Phenothiazine.[3][8]

    • Source:ResearchGate / Russian Journal of General Chemistry.
    • Context: Detailed kinetics of the cation radical form
    • Link:

Sources

Commercial Availability & Technical Characterization of Trimeprazine Sulfoxide Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimeprazine Sulfoxide (also known as Alimemazine Sulfoxide ) is a critical oxidative metabolite and degradation product of the phenothiazine antihistamine Trimeprazine (Alimemazine). Its commercial availability is dictated by its regulatory status: it is explicitly listed as Impurity A in the European Pharmacopoeia (EP) , necessitating a specific Reference Standard (RS) for compliance. Conversely, the United States Pharmacopeia (USP) historically relies on non-specific "Ordinary Impurities" testing (often TLC-based or RRT-based) for the tartrate salt, creating a divergence in sourcing requirements.

This guide provides a technical roadmap for researchers to procure, qualify, and utilize Trimeprazine Sulfoxide standards, including a contingency protocol for in-situ generation if commercial stock is unavailable.

Chemical Identity & Technical Context

Trimeprazine belongs to the phenothiazine class.[1][2] The sulfur atom in the tricyclic ring is highly susceptible to oxidation, forming the sulfoxide (S=O) and eventually the sulfone (SO₂).

AttributeDetail
Common Name Trimeprazine Sulfoxide; Alimemazine Sulfoxide
EP Designation Alimemazine Impurity A
CAS Number 10071-07-5 (Free Base)
Chemical Formula C₁₈H₂₂N₂OS
Molecular Weight 314.45 g/mol
Structure (2RS)-N,N,2-Trimethyl-3-(5-oxido-10H-phenothiazin-10-yl)propan-1-amine
Polarity More polar than parent Trimeprazine (elutes earlier in RP-HPLC)
Degradation Pathway

Understanding the vector of degradation is essential for stability indicating method (SIM) development.

Trimeprazine_Degradation Trimeprazine Trimeprazine (Parent Drug) Sulfoxide Trimeprazine Sulfoxide (EP Impurity A) Major Degradant Trimeprazine->Sulfoxide Oxidation (H2O2, Light) S-oxidation NOxide Trimeprazine N-Oxide (Minor Degradant) Trimeprazine->NOxide N-oxidation Sulfone Trimeprazine Sulfone (Over-oxidation) Sulfoxide->Sulfone Strong Oxidation

Figure 1: Oxidative degradation pathway of Trimeprazine. The Sulfoxide (Impurity A) is the primary degradation product formed under ambient storage or mild oxidative stress.

Commercial Availability Assessment

Availability is stratified by "Grade."[3][4] For regulatory submissions (DMF, ANDA), a Primary Standard is required. For internal research or early stability studies, a Secondary/Analytical Standard suffices.

A. Primary Pharmacopeial Sources[4]
  • European Pharmacopoeia (EP/EDQM):

    • Catalog Name: Alimemazine Impurity A CRS.

    • Status: Available. The EP monograph for Alimemazine Hemitartrate explicitly requires this standard for the "Related Substances" HPLC test.

    • Use Case: Mandatory for products intended for the EU market.

  • United States Pharmacopeia (USP):

    • Status: Ambiguous/Unavailable. The USP monograph for Trimeprazine Tartrate typically utilizes a "diluted standard" approach (using the parent drug at 0.5% or 1.0% concentration) or TLC for "Ordinary Impurities."

    • Implication: You likely will not find a specific "Trimeprazine Sulfoxide RS" in the USP catalog. Researchers following USP protocols often must source this impurity from third-party vendors if specific identification is required.

B. Secondary & Third-Party Suppliers

Several specialized manufacturers provide high-purity analytical standards (typically >95% purity with CoA, H-NMR, and MS data).

Supplier TypeExamplesProduct Designation
Global Standards LGC Standards, Merck (Sigma)Alimemazine EP Impurity A; Trimeprazine Sulfoxide
Specialty Synthesis Axios Research, Toronto Research Chemicals (TRC)Trimeprazine Sulfoxide (Free Base or Tartrate salt)
Regional/Custom Simson Pharma, Veeprho, TLC PharmachemAlimemazine Impurity A

Procurement Strategy:

  • Verify Salt Form: Commercial standards may be sold as the Free Base (CAS 10071-07-5) or the Tartrate/Hemitartrate salt. Ensure your molecular weight calculations account for the counter-ion.

  • Cold Chain: Sulfoxides are generally stable but can be hygroscopic or light-sensitive. Request temperature-controlled shipping if sourcing the salt form.

Analytical Protocol: Separation & Identification

If you cannot procure the standard immediately, or need to validate a secondary standard, use this self-validating HPLC protocol. This method relies on the polarity shift caused by the sulfoxide group.

HPLC Method Parameters (Stability Indicating)
  • Column: C18 (Octadecylsilyl silica), 250 mm × 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax).

  • Mobile Phase:

    • Buffer: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric Acid.

    • Solvent: Methanol (HPLC Grade).

    • Ratio: Buffer : Methanol (25 : 75 v/v).[5][6] Note: Sulfoxides are polar; increasing buffer % will reduce retention if resolution is poor.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV @ 254 nm or 257 nm (Phenothiazine chromophore).

  • Temperature: 25°C.

Identification Logic (Self-Validating)

In Reversed-Phase (RP) chromatography, the Sulfoxide is significantly more polar than the parent Trimeprazine .

  • Relative Retention Time (RRT): The Sulfoxide will elute before the parent.

  • Expected RRT: ~0.6 – 0.8 (relative to Trimeprazine).

HPLC_Workflow Start Start Impurity Profiling CheckStd Is Commercial Standard Available? Start->CheckStd BuyStd Procure EP Impurity A or Certified Secondary Std CheckStd->BuyStd Yes GenStd Generate In-Situ (Forced Degradation) CheckStd->GenStd No RunHPLC Run HPLC (C18, pH 3.0) Inject Std + Sample BuyStd->RunHPLC Confirm Confirm Retention Time (RRT < 1.0) RunHPLC->Confirm Oxidize React Parent with 3% H2O2 (Room Temp, 1-2 Hours) GenStd->Oxidize Verify Observe New Peak @ RRT ~0.7 (Sulfoxide) Oxidize->Verify Verify->Confirm Qualitative ID

Figure 2: Decision matrix for impurity identification. The "No" path utilizes forced degradation to qualitatively identify the sulfoxide peak location.

Contingency: In-Situ Generation (The "Gap" Strategy)

If a commercial standard is backordered or budget-restricted, you can generate the sulfoxide in-situ to identify its retention time. This is a standard "forced degradation" technique.

Protocol:

  • Preparation: Prepare a 1 mg/mL solution of Trimeprazine Tartrate in the Mobile Phase.

  • Oxidation: Add Hydrogen Peroxide (H₂O₂, 30% w/v) to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store at room temperature for 1–2 hours.

  • Analysis: Inject this solution into the HPLC.

  • Result: The parent peak area will decrease, and a major new peak will appear at RRT < 1.0. This new peak is Trimeprazine Sulfoxide .[7]

    • Caution: Extended exposure (>24 hrs) or heat may produce the Sulfone, which typically elutes even earlier or near the sulfoxide depending on pH.

References

  • European Pharmacopoeia (Ph. Eur.) 11th Edition. Monograph: Alimemazine Hemitartrate.[8] EDQM. (Defines Impurity A and analytical requirements).

  • United States Pharmacopeia (USP-NF). Monograph: Trimeprazine Tartrate. USP Convention.[9] (Defines Ordinary Impurities limits).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3084057: Trimeprazine Sulfoxide. (Chemical structure and identifiers).

  • Sahoo, N.K., et al. "Development and Validation of Stability Indicating RP-HPLC Method for Quantification of Alimemazine." Journal of Chemistry. (Provides basis for the C18/Phosphate buffer HPLC method).

Sources

The Role of Cytochrome P450 in Trimeprazine Sulfoxidation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Significance of Trimeprazine Metabolism

Trimeprazine, also known as alimemazine, is a first-generation antihistamine of the phenothiazine class with sedative, antiemetic, and antipruritic properties. Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The primary route of trimeprazine metabolism is hepatic, orchestrated largely by the cytochrome P450 (CYP) superfamily of enzymes.[1] One of the key metabolic transformations is sulfoxidation, a phase I reaction that introduces a sulfoxide group onto the phenothiazine ring. This process not only facilitates the drug's excretion but can also modulate its pharmacological activity and potential for adverse effects. Understanding the specific CYP isozymes responsible for trimeprazine sulfoxidation is therefore of paramount importance for predicting drug-drug interactions, assessing inter-individual variability in patient response, and guiding safer drug development and clinical use.

This technical guide provides a comprehensive overview of the role of cytochrome P450 enzymes in the sulfoxidation of trimeprazine. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and practical experimental protocols.

The Cytochrome P450 Catalytic Cycle and the Mechanism of Sulfoxidation

The cytochrome P450 enzymes are a diverse group of heme-containing monooxygenases that catalyze the oxidation of a wide array of xenobiotics and endogenous compounds.[2] The catalytic cycle of CYP enzymes is a complex process involving the activation of molecular oxygen and the transfer of an oxygen atom to the substrate.[1]

The sulfoxidation of trimeprazine by CYP enzymes is believed to proceed through a concerted mechanism involving the highly reactive ferryl-oxo intermediate (Compound I) of the P450 catalytic cycle. This powerful oxidizing agent directly attacks the electron-rich sulfur atom of the phenothiazine ring, leading to the formation of the sulfoxide metabolite.

Identifying the Key Cytochrome P450 Isozymes in Trimeprazine Sulfoxidation

While direct and definitive studies on trimeprazine sulfoxidation are limited, a substantial body of evidence from structurally related phenothiazine neuroleptics allows for a well-supported extrapolation of the key CYP isozymes involved. Research on compounds such as thioridazine, chlorpromazine, promazine, and perazine consistently points to the involvement of CYP1A2, CYP3A4, and CYP2D6 in their metabolism, particularly in the sulfoxidation pathway.[3][4][5][6]

Based on this compelling evidence from analogous phenothiazines, it is highly probable that these same isozymes are the primary catalysts for trimeprazine sulfoxidation in humans.

  • CYP1A2: This isozyme is a major player in the metabolism of many xenobiotics, including several antipsychotic drugs.[7] Studies on chlorpromazine have shown that CYP1A2 is the main isoform responsible for its 5-sulfoxidation.[3] Similarly, research on thioridazine and promazine indicates a significant role for CYP1A2 in their sulfoxidation.[4][6]

  • CYP3A4: As one of the most abundant CYP isozymes in the human liver, CYP3A4 is responsible for the metabolism of a vast number of clinically used drugs.[8] Its involvement in the 5-sulfoxidation of thioridazine and promazine has been well-documented.[4][6] For the phenothiazine levomepromazine, CYP3A4 is the main isoform responsible for its 5-sulfoxidation.[9]

  • CYP2D6: This highly polymorphic isozyme is renowned for its role in the metabolism of many psychotropic drugs. In the case of thioridazine, CYP2D6 is the primary enzyme catalyzing sulfoxidation at the 2-position of the phenothiazine ring.[4] The metabolic activation of both chlorpromazine and thioridazine to reactive intermediates has also been shown to be primarily mediated by CYP2D6.[10]

The relative contribution of each of these isozymes to the overall sulfoxidation of trimeprazine in vivo is likely influenced by factors such as the specific concentration of the drug, genetic polymorphisms in the CYP genes, and the presence of co-administered drugs that may act as inducers or inhibitors of these enzymes.

Experimental Approaches for Reaction Phenotyping of Trimeprazine Sulfoxidation

To definitively identify and characterize the CYP isozymes responsible for trimeprazine sulfoxidation, a systematic in vitro approach known as reaction phenotyping is employed. This typically involves two complementary strategies: the use of recombinant human CYP enzymes and chemical inhibition studies in human liver microsomes.[11]

Diagram: Experimental Workflow for CYP Reaction Phenotyping

G cluster_0 Recombinant CYP Isozyme Screening cluster_1 Chemical Inhibition in Human Liver Microsomes (HLM) rCYP Incubate Trimeprazine with a panel of individual recombinant human CYP isozymes (e.g., CYP1A2, 2D6, 3A4, etc.) + NADPH rCYP_analysis Analyze for Trimeprazine Sulfoxide formation (LC-MS/MS) rCYP->rCYP_analysis Metabolite Formation conclusion Correlate results to identify the primary CYP isozymes responsible for Trimeprazine Sulfoxidation rCYP_analysis->conclusion HLM Incubate Trimeprazine with pooled HLM and a panel of isozyme-specific chemical inhibitors + NADPH HLM_analysis Analyze for Trimeprazine Sulfoxide formation (LC-MS/MS) HLM->HLM_analysis Metabolite Formation HLM_analysis->conclusion

Caption: Workflow for identifying CYP isozymes in drug metabolism.

Protocol 1: Screening with Recombinant Human CYP Isozymes

This approach provides a direct assessment of the catalytic activity of individual CYP isozymes towards trimeprazine.

1. Materials:

  • Trimeprazine

  • Recombinant human CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Trimeprazine sulfoxide analytical standard

  • Internal standard (IS) for LC-MS/MS analysis

2. Procedure:

  • Prepare a stock solution of trimeprazine in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, combine the potassium phosphate buffer, the specific recombinant CYP isozyme, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding trimeprazine to a final concentration within the expected therapeutic range.

  • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex and centrifuge to precipitate the protein.

  • Transfer the supernatant for LC-MS/MS analysis.

  • Quantify the formation of trimeprazine sulfoxide relative to a standard curve.

3. Data Analysis:

  • Compare the rate of trimeprazine sulfoxide formation across the different CYP isozymes.

  • The isozyme(s) showing the highest rate of metabolite formation are considered the primary contributors.

Protocol 2: Chemical Inhibition Studies in Human Liver Microsomes (HLM)

This method assesses the impact of isozyme-specific chemical inhibitors on trimeprazine sulfoxidation in a more physiologically relevant matrix.

1. Materials:

  • Trimeprazine

  • Pooled human liver microsomes

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Selective chemical inhibitors for major CYP isozymes (see table below)

  • Acetonitrile (ACN)

  • Trimeprazine sulfoxide analytical standard

  • Internal standard (IS) for LC-MS/MS analysis

2. Procedure:

  • Prepare stock solutions of trimeprazine and the chemical inhibitors in a suitable solvent.

  • In a microcentrifuge tube, combine the potassium phosphate buffer, pooled HLM, and the specific chemical inhibitor. A control incubation without an inhibitor should also be prepared.

  • Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to interact with the enzymes.

  • Add trimeprazine to the mixture.

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C for a time determined from preliminary linearity experiments.

  • Terminate the reaction with ice-cold acetonitrile containing the internal standard.

  • Process the samples as described in Protocol 1.

  • Analyze the samples by LC-MS/MS to quantify trimeprazine sulfoxide formation.

3. Data Analysis:

  • Calculate the percentage of inhibition of trimeprazine sulfoxide formation in the presence of each inhibitor compared to the control.

  • Significant inhibition by a specific inhibitor indicates the involvement of its corresponding CYP isozyme.

CYP Isozyme Selective Chemical Inhibitor Typical Concentration
CYP1A2Furafylline10 µM
CYP2D6Quinidine1 µM
CYP3A4Ketoconazole1 µM
CYP2C9Sulfaphenazole10 µM
CYP2C19Ticlopidine1 µM
CYP2B6Ticlopidine10 µM
CYP2C8Montelukast1 µM

Note: The selectivity and potency of chemical inhibitors should be verified under the specific experimental conditions.[12][13]

Analytical Methodology: LC-MS/MS for the Quantification of Trimeprazine and its Sulfoxide

A robust and sensitive bioanalytical method is crucial for accurately quantifying trimeprazine and its sulfoxide metabolite in in vitro metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.[14][15]

Diagram: LC-MS/MS Analytical Workflow

Sample In Vitro Reaction Sample (Supernatant) HPLC HPLC Separation (Reversed-Phase C18 Column) Sample->HPLC Injection MS Mass Spectrometer (ESI+) HPLC->MS Elution Data Data Acquisition & Quantification MS->Data Ion Detection

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Trimeprazine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of trimeprazine sulfoxide, a primary metabolite and potential degradation product of the phenothiazine-based drug, trimeprazine. The developed method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, stability testing, and quality control of trimeprazine-containing formulations. The protocol has been structured to ensure scientific integrity and provides a self-validating system for reliable and reproducible results.

Introduction: The Rationale for Trimeprazine Sulfoxide Monitoring

Trimeprazine, a first-generation antihistamine with sedative and antiemetic properties, is known to undergo metabolic transformation in vivo.[1] One of the principal metabolic pathways for phenothiazines is sulfoxidation.[2] The resulting metabolite, trimeprazine sulfoxide, is a key analyte in pharmacokinetic and drug metabolism studies. Furthermore, as a potential product of oxidative degradation, its presence in pharmaceutical formulations can be an indicator of product stability.[3][4] Therefore, a robust and validated analytical method for the selective determination of trimeprazine sulfoxide in the presence of the parent drug and other potential impurities is essential for ensuring the safety and efficacy of trimeprazine-based therapeutics.

This guide provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method, designed to be stability-indicating in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5]

Chromatographic Principles and Method Design

The selected chromatographic approach is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity. A C18 stationary phase is chosen for its versatility and proven efficacy in separating a wide range of pharmaceutical compounds, including phenothiazine derivatives.[5][6][7]

The mobile phase composition is a critical factor in achieving the desired separation. A mixture of an organic modifier (methanol or acetonitrile) and an aqueous buffer is employed to modulate the retention and resolution of trimeprazine and trimeprazine sulfoxide. The inclusion of an ion-pairing agent, such as sodium 1-heptanesulfonate, in the mobile phase can be beneficial for improving the peak shape and retention of basic compounds like trimeprazine.[8] The pH of the mobile phase is also controlled to ensure consistent ionization of the analytes, thereby leading to reproducible retention times.

UV detection is selected due to the presence of a chromophore in the phenothiazine ring system, which allows for sensitive detection at a wavelength of approximately 254 nm.

Experimental Workflow

The overall experimental workflow for the determination of trimeprazine sulfoxide is depicted in the following diagram:

HPLC Workflow for Trimeprazine Sulfoxide Figure 1: Experimental Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Standard Preparation (Trimeprazine & Sulfoxide) Filtration Filtration (0.45 µm) Standard_Prep->Filtration Sample_Prep Sample Preparation (e.g., Dosage Form Extraction) Sample_Prep->Filtration Injection Injection into HPLC Filtration->Injection Transfer to Autosampler Vials Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Generation Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow from sample preparation to data analysis.

Materials and Methods

Reagents and Materials
  • Trimeprazine Tartrate Reference Standard (USP grade)[8]

  • Trimeprazine Sulfoxide (can be synthesized from Trimeprazine Tartrate)[9][10]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium 1-heptanesulfonate (for ion-pairing)

  • Glacial Acetic Acid (analytical grade)

  • Water (highly purified, e.g., Milli-Q or equivalent)[11]

  • 0.45 µm syringe filters (for sample preparation)[12][13]

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions, adapted from established methods for trimeprazine and related compounds.[5][8]

ParameterRecommended ConditionJustification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard column providing good resolution for phenothiazine derivatives.[5][6]
Mobile Phase Filtered and degassed mixture of 0.005 M sodium 1-heptanesulfonate in methanol, water, and acetic acid (65:34:1 v/v/v)This mobile phase composition has been shown to be effective for the separation of trimeprazine tartrate.[8]
Flow Rate 1.5 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[8]
Injection Volume 20 µLA standard injection volume for achieving good sensitivity and peak shape.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[14]
Detection UV at 254 nmTrimeprazine and its sulfoxide exhibit strong absorbance at this wavelength.

Detailed Protocols

Preparation of Standard Solutions
  • Trimeprazine Tartrate Stock Solution (approx. 310 µg/mL of trimeprazine): Accurately weigh about 62 mg of Trimeprazine Tartrate Reference Standard into a 100-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[8]

  • Trimeprazine Sulfoxide Stock Solution: Accurately weigh a suitable amount of trimeprazine sulfoxide into a volumetric flask. Dissolve in and dilute to volume with the mobile phase to achieve a known concentration.

  • Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with the mobile phase to a final concentration relevant to the expected sample concentrations. For example, a final concentration of about 31 µg/mL of trimeprazine tartrate can be prepared by diluting 5 mL of the stock solution to 50 mL with the mobile phase.[8] A corresponding concentration of trimeprazine sulfoxide should be included.

  • Filter the final working standard solution through a 0.45 µm syringe filter before injection.[11]

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer an accurately weighed portion of the powder, equivalent to a specific amount of trimeprazine, to a suitable volumetric flask.

  • Add a volume of mobile phase equivalent to about 70% of the flask volume.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Centrifuge a portion of this solution and filter the supernatant through a 0.45 µm syringe filter.[15]

Method Validation Strategy

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[5] The following parameters should be assessed:

  • Specificity: Demonstrated by the separation of trimeprazine and trimeprazine sulfoxide from each other and from any potential degradation products generated during forced degradation studies.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the expected concentration) with a minimum of five concentration levels. The correlation coefficient (r²) should be greater than 0.99.[16][17]

  • Accuracy: Determined by recovery studies on spiked placebo samples at a minimum of three concentration levels. Recoveries should typically be within 98-102%.[6][16]

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[18]

  • Robustness: Assessed by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on trimeprazine.[3][4] This involves subjecting a sample of the drug substance to stress conditions to induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified duration.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for a specified duration.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug at a high temperature (e.g., 105 °C).

  • Photodegradation: Exposing the drug solution to UV light.

The stressed samples are then analyzed by the proposed HPLC method to ensure that any degradation products are well-resolved from the parent drug and its sulfoxide.

System Suitability

Before commencing any sample analysis, the chromatographic system must meet predefined suitability criteria. This is to ensure the system is operating correctly.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between trimeprazine and trimeprazine sulfoxide
Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the detection and quantification of trimeprazine sulfoxide. By adhering to the outlined protocols for sample and standard preparation, and by performing a thorough method validation including forced degradation studies, researchers and quality control analysts can ensure the generation of accurate and defensible data. This method is a valuable tool for the pharmaceutical industry in the development, stability testing, and quality control of trimeprazine products.

References

  • Academia.edu. (n.d.). Validation of high performance liquid chromatography (hplc) method for determination of trimetazidine in pharmaceutical dosage forms.
  • ResearchGate. (2019, July 10). VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR DETERMINATION OF TRIMETAZIDINE IN PHARMACEUTICAL DOSAGE FORMS.
  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Trimetazidine Hydrochloride on Primesep 100 Column.
  • PubMed. (n.d.). Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma.
  • SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Cariprazine on Primesep B Column.
  • Gpatindia. (2020, October 22). TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
  • National Institutes of Health. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.
  • USP. (n.d.). Trimeprazine Tartrate.
  • MDPI. (n.d.). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity.
  • National Institutes of Health. (2023, May 29). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine.
  • ResearchGate. (2025, August 10). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation.
  • Taylor & Francis Online. (n.d.). Determination of Trimeprazine and Its Main Metabolites in Mouse Serum and Thyroid by Liquid Chromatography-Electrospray-Mass Spectrometry.
  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR DETERMINATION OF TRIMETAZIDINE IN PHARMACEUTICAL DOSAGE FORMS.
  • LGC Standards. (n.d.). Trimeprazine Sulfoxide.
  • USP. (n.d.). USP Monographs: Trimeprazine Oral Solution.
  • National Institutes of Health. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion.
  • Informa UK Limited. (n.d.). Determination of Trimeprazine and Its Main Metabolites in Mouse Serum and Thyroid by Liquid Chromatography-Electrospray-Mass Spe.
  • National Institutes of Health. (n.d.). Trimeprazine Tartrate.
  • CABI. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • ResearchGate. (n.d.). Determination of Sulfamethazine and Trimethoprim in Liquid Feed Premixes by HPLC and Diode Array Detection, with an Analysis of the Uncertainty of the Analytical Results.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • PubMed. (1996, February). Identification of trimetazidine metabolites in human urine and plasma.
  • R Discovery. (2022, July 21). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products.
  • Sartorius. (n.d.). Sample Preparation.
  • ResearchGate. (2016, January 6). Can we detect metabolites of trimetazidine in huma plasma?.
  • Semantic Scholar. (2022, July 1). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products.
  • USP. (n.d.). USP Monographs: Trimeprazine Tartrate Tablets.

Sources

analytical method for trimeprazine sulfoxide in urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Trimeprazine (Alimemazine) is a phenothiazine derivative widely used for its antihistaminic, sedative, and anti-emetic properties. In clinical and forensic toxicology, monitoring the parent drug alone is often insufficient due to extensive metabolism. Sulfoxidation is a primary metabolic pathway for phenothiazines, yielding Trimeprazine Sulfoxide (TZ-SO) .

This Application Note provides a rigorous protocol for the quantitation of TZ-SO in human urine. Unlike the parent compound, the sulfoxide metabolite exhibits distinct polarity and stability profiles, necessitating a tailored extraction strategy.

Why this method?

  • Selectivity: We utilize LC-MS/MS (MRM mode) to distinguish the sulfoxide from the parent drug and endogenous urinary interferences, which often confound UV-based methods.

  • Robustness: A Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is chosen over Liquid-Liquid Extraction (LLE) to rigorously remove urinary salts and neutral interferences while retaining the basic analyte.

  • Stability Control: Phenothiazines are photo-labile. This protocol integrates specific handling steps to prevent ex vivo oxidation, ensuring the detected sulfoxide represents the in vivo metabolic profile, not benchtop degradation.

Chemical Mechanism & Analytical Strategy

Metabolic Pathway & Target Analyte

Trimeprazine undergoes S-oxidation in the liver (mediated by CYP450 isoforms) to form Trimeprazine Sulfoxide.

  • Parent: Trimeprazine (

    
    , MW 298.45)
    
  • Target: Trimeprazine Sulfoxide (

    
    , MW 314.45)
    
Methodological Logic
  • Sample Preparation: Urine is a complex matrix containing urea, salts, and creatinine. Simple protein precipitation is insufficient. We employ MCX SPE . The mechanism relies on the protonation of the tertiary amine on the trimeprazine side chain (pKa ~9.0) at acidic pH, binding it to the sorbent while neutrals are washed away. Elution occurs at high pH/organic solvent.

  • Chromatography: A reversed-phase C18 column provides retention. However, to prevent peak tailing of the basic amine, an ammonium formate/formic acid buffer is critical to suppress silanol interactions.

Experimental Protocol

Reagents & Materials
  • Standards: Trimeprazine Sulfoxide (Reference Standard), Trimeprazine-d6 (Internal Standard - IS).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • Matrix: Drug-free human urine (control).

Solution Preparation
  • Stock Solution: Dissolve 1 mg TZ-SO in 1 mL MeOH (1 mg/mL). Store at -20°C in amber glass (Critical for stability).

  • Working Standard: Dilute Stock to 10 µg/mL in 50:50 MeOH:Water.

  • Internal Standard (IS): Prepare Trimeprazine-d6 at 100 ng/mL in 5% MeOH.

Sample Preparation Workflow (Step-by-Step)

Step 1: Pre-treatment & Hydrolysis (Optional but Recommended)

  • Note: Sulfoxides are often excreted free, but glucuronide cleavage ensures total recovery if phase II metabolism is suspected.

  • To 200 µL Urine, add 50 µL

    
    -glucuronidase solution.
    
  • Incubate at 56°C for 1 hour.

  • Add 20 µL IS Working Solution.

  • Dilute with 600 µL 0.1% Formic Acid (aq) . Reason: Acidifies sample (pH < 3) to charge the amine for MCX binding.

Step 2: Solid Phase Extraction (MCX)

  • Condition: 1 mL MeOH.

  • Equilibrate: 1 mL Water.

  • Load: Pass the pre-treated urine sample through the cartridge (gravity or low vacuum).

  • Wash 1 (Acidic): 1 mL 0.1% Formic Acid in Water. Removes proteins/salts.

  • Wash 2 (Organic/Neutral): 1 mL 100% Methanol. Removes neutral organics/lipids. The analyte remains bound via ionic interaction.

  • Elute: 2 x 500 µL 5% Ammonium Hydroxide in Methanol . Reason: High pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Evaporation: Evaporate eluate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL Mobile Phase A:B (90:10). Vortex well.

LC-MS/MS Conditions
ParameterSetting
Instrument Triple Quadrupole MS coupled with UHPLC
Column C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Column Temp 40°C
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Ionization ESI Positive Mode

Gradient Profile:

  • 0.0 min: 10% B

  • 0.5 min: 10% B

  • 3.0 min: 90% B

  • 4.0 min: 90% B

  • 4.1 min: 10% B (Re-equilibration)

MS/MS Transitions (MRM):

  • Note: Transitions must be optimized on your specific instrument.

  • Analyte: Trimeprazine Sulfoxide (

    
    )
    
    • Quantifier:

      
       (Dimethylaminopropyl side chain)
      
    • Qualifier:

      
       (Loss of dimethylamine)
      
  • Internal Standard: Trimeprazine-d6 (

    
    )
    
    • Quantifier:

      
      
      

Visualization: Method Workflow

G Sample Human Urine Sample (200 µL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 56°C, 1h) Sample->Hydrolysis Phase II Cleavage Acidification Acidification (Add 0.1% Formic Acid) Hydrolysis->Acidification pH < 3 SPE_Load SPE Load (MCX Cartridge) Analyte binds via Cation Exchange Acidification->SPE_Load Protonation SPE_Wash Wash Steps 1. Aqueous Acid (Salts) 2. 100% MeOH (Neutrals) SPE_Load->SPE_Wash Interference Removal SPE_Elute Elution 5% NH4OH in MeOH (Releases Basic Analyte) SPE_Wash->SPE_Elute pH Switch LCMS LC-MS/MS Analysis MRM: 315.1 -> 100.1 SPE_Elute->LCMS Quantification

Figure 1: Optimized Extraction Workflow for Trimeprazine Sulfoxide utilizing Mixed-Mode Cation Exchange (MCX) to ensure high purity extracts from urine matrix.

Validation Parameters (Expected Performance)

Based on validation of similar phenothiazine methods [1, 2], the following performance metrics should be targeted:

ParameterAcceptance CriteriaNotes
Linearity

Range: 1.0 – 1000 ng/mL
Accuracy 85 – 115%Intra- and Inter-day
Precision (CV) < 15%At LLOQ, < 20%
Recovery > 80%MCX usually yields higher recovery than LLE
Matrix Effect 85 – 115%Check for ion suppression at retention time
Stability < 10% degradationCritical: Keep autosampler at 4°C and use amber vials.

Expert Insights & Troubleshooting

1. The "Light" Factor: Phenothiazines are notoriously photosensitive. Oxidation to the sulfoxide can occur during sample processing if samples are exposed to bright light.

  • Action: Perform all extraction steps under low light or yellow light. Use amber glassware. If the "blank" urine shows sulfoxide peaks, check your ambient light exposure.

2. Chromatographic Tailing: Trimeprazine is a tertiary amine. If you observe tailing:

  • Action: Increase the buffer concentration (Ammonium Formate) to 10 mM. Ensure the column is fully equilibrated. A "End-capped" C18 column is mandatory.

3. Sulfoxide vs. N-Oxide: Be aware that N-oxidation is another metabolic route.

  • Differentiation: Sulfoxides and N-oxides have different fragmentation patterns. The sulfoxide typically loses oxygen (M-16) or the side chain. The N-oxide often undergoes Cope elimination. Ensure your MRM transitions are specific to the S-oxide [3].

References

  • Blazheyevskiy, M. Ye., et al. (2023).[1] "A Difference Spectrophotometric Method for Determination of Alimemazine Based on the Absorbance of its Sulphoxide." Methods and Objects of Chemical Analysis. Link

  • Kumazawa, T., et al. (2000). "Determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry." Journal of Chromatography B. Link

  • Wojnicz, A., et al. (2016). "Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem Compound Summary. (2023). "Trimeprazine."[2][3][4][5] National Center for Biotechnology Information. Link

Sources

Experimental Protocol for Trimeprazine Administration in Rodents

[1]

Abstract & Scope

This Application Note defines the experimental standards for the administration of Trimeprazine (Alimemazine) , a phenothiazine derivative with potent H1-antihistaminic, anti-emetic, and sedative properties. While clinically utilized for pruritus and sedation, its application in preclinical rodent models requires precise dosing strategies to differentiate between therapeutic antipruritic effects and confounding sedation.[1] This protocol provides validated formulation methods, species-specific dosing regimens (Mouse/Rat), and experimental workflows for pharmacokinetic (PK) and pharmacodynamic (PD) assessment.[2][1]

Mechanism of Action & Rationale

Trimeprazine acts primarily as a competitive antagonist at the Histamine H1 receptor , reducing capillary permeability and itch signaling. Secondary antagonism at Dopamine D2 and Muscarinic Acetylcholine (mACh) receptors contributes to its sedative and anti-emetic profile.[2][1]

Signaling Pathway Visualization

The following diagram illustrates the multi-receptor blockade mechanism of Trimeprazine.

Trimeprazine_MechanismDrugTrimeprazine(Alimemazine)H1Histamine H1ReceptorDrug->H1Antagonism (Ki = 0.72 nM)D2Dopamine D2ReceptorDrug->D2AntagonismM1Muscarinic M1ReceptorDrug->M1Antagonism (Ki = 38 nM)Effect_ItchInhibition ofPruritus/ItchH1->Effect_ItchBlocks Gq/PLC PathwayEffect_SedationSedation &Motor DepressionD2->Effect_SedationModulates Basal GangliaEffect_AntiEmeticAnti-EmeticEffectD2->Effect_AntiEmeticCTZ InhibitionM1->Effect_SedationCentral Anticholinergic

Caption: Trimeprazine exerts primary efficacy via H1 blockade, with D2/M1 antagonism driving sedation.[2][3]

Pre-Clinical Formulation Guide

Compound Properties[2][4][5][6][7]
  • Chemical Name: Trimeprazine Tartrate (Alimemazine Tartrate)[2][3][4]

  • CAS Number: 4330-99-8 (Tartrate salt)[2][1][3][4]

  • Molecular Weight: ~747 g/mol (Tartrate salt complex)[2][3]

  • Solubility: High aqueous solubility (~100 mg/mL).[2][1][5]

  • Stability: Light-sensitive; oxidizes upon exposure (turning pink/brown).[2][1]

Vehicle Preparation

Recommended Vehicle: 0.9% Sterile Saline (NaCl) or PBS (pH 7.4).[2][1] Rationale: The tartrate salt is highly water-soluble, negating the need for toxic co-solvents like DMSO or Tween 80 for standard doses.[1]

Preparation Protocol (Stock Solution 5 mg/mL):

  • Weigh 50 mg of Trimeprazine Tartrate.[1]

  • Add 10 mL of 0.9% Sterile Saline.

  • Vortex for 30-60 seconds until fully dissolved (Solution should be clear/colorless).

  • Filter Sterilize using a 0.22 µm syringe filter if administering IP/IV.[2][1]

  • Storage: Prepare fresh daily. If storage is necessary, protect from light (amber vial) at 4°C for max 24 hours.

Dosing & Administration Guidelines

Species-Specific Dosage Table

Dosages are derived from allometric scaling and validated murine efficacy studies (e.g., JCI Insight 2016 for safety/chronic dosing).[2][1]

ParameterMouse (Mus musculus) Rat (Rattus norvegicus) Notes
Antipruritic Dose 1 – 5 mg/kg 0.5 – 2.5 mg/kg Lower doses avoid sedation masking itch behaviors.[2][1]
Sedative Dose 10 – 20 mg/kg 5 – 10 mg/kg Significant reduction in locomotor activity expected.[2][1]
Route IP (Preferred) or PO (Gavage)IP or POIP has faster onset (15-20 min); PO (30-60 min).[2][1]
Volume 10 mL/kg (e.g., 0.2 mL/20g)5 mL/kg (e.g., 1.0 mL/200g)Standard physiological volumes.[2][1]
Frequency QD (Once Daily) or BIDQD or BIDHalf-life is short; multiple doses may be needed for chronic coverage.[2][1]
Safety Limits
  • LD50 (Oral): >300 mg/kg (Rat).[2][1] High safety margin.[1][6]

  • Adverse Effects: At doses >20 mg/kg, expect catalepsy, hypothermia, and respiratory depression.[1]

  • Contraindication: Do not mix with other CNS depressants (e.g., Ketamine/Xylazine) unless studying synergistic sedation.[2][1]

Experimental Workflows

Protocol A: Antipruritic Assessment (Itch Model)

Objective: Evaluate efficacy against histamine-induced scratching.[2][1]

  • Acclimatization: Handle animals for 3 days prior to testing to reduce stress-induced analgesia.[1]

  • Pre-Treatment (T = -30 min): Administer Trimeprazine (Vehicle, 1, 3, or 10 mg/kg IP).[2][1]

  • Induction (T = 0): Intradermal injection of pruritogen (e.g., Histamine 100µg or Compound 48/80) into the shaved nape of the neck.[1]

  • Observation (T = 0 to +30 min): Place mouse in observation chamber. Record "scratching bouts" (hind paw directed at injection site).

  • Analysis: Compare total bouts vs. Vehicle control.

Protocol B: Sedation/Locomotor Activity

Objective: Establish the sedative window to ensure antipruritic doses are not false positives due to immobility.

  • Baseline (T = -60 min): Place animal in Open Field arena for 30 min to habituate.

  • Treatment (T = 0): Administer Trimeprazine (Vehicle, 5, 10, 20 mg/kg).[1]

  • Testing (T = +30, +60, +120 min): Measure total distance traveled (cm) and rearing frequency over 10-minute intervals.

Experimental Timeline Diagram

Experimental_TimelineStartAcclimatization(3 Days)PreTreatDrug Admin(IP/PO)T = -30 minStart->PreTreatInductionPruritogen Inj.(Intradermal)T = 0PreTreat->InductionAbsorption PhaseObserveBehavioral Scoring(Scratching/Locomotion)T = 0-30 minInduction->ObserveAcute PhaseSamplePlasma/TissueCollectionT = +60 minObserve->SamplePK Correlation

Caption: Workflow for acute antipruritic testing. For sedation studies, skip 'Pruritogen Inj.'[1] step.

Pharmacokinetics (PK) & Monitoring[1][2]

  • Absorption: Rapid absorption after IP injection.[1]

  • Tmax (Rodent): Estimated 15–30 min (IP), 45–60 min (PO).[2][1]

  • Half-Life: ~4-6 hours (extrapolated from human/canine data and metabolic rate scaling).[2][1]

  • Metabolism: Extensive hepatic metabolism (sulfoxidation).[2][1]

  • Sampling: For PK correlation, collect plasma at T=30 min (peak effect) and T=4 hours (elimination).[2][1]

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Solution turns pink Oxidation due to light exposure.[2][1]Discard immediately. Prepare fresh in amber tubes.
Inconsistent Efficacy Tolerance (tachyphylaxis).[2][1]Use a washout period of 48-72 hours between doses in within-subject designs.
Immobility in Itch Test Dose too high (>10 mg/kg).[2][1]Verify locomotor activity in a separate cohort.[1] Reduce dose to <5 mg/kg.
Precipitate in Syringe Saline incompatibility (rare) or pH.[2][1]Ensure pH is neutral.[1] Trimeprazine tartrate is generally stable in saline.[1]

References

  • Gunton, J. E., et al. (2016).[1] "Trimeprazine increases IRS2 in human islets and promotes pancreatic β cell growth and function in mice."[1][7] JCI Insight, 1(3):e86361.[2][1] (Validates 10 mg/kg IP dosing in mice). Retrieved from [Link][1]

  • Hu, O. Y., et al. (1986).[1][8] "Pharmacokinetics of trimeprazine in children." British Journal of Clinical Pharmacology. (Reference for half-life extrapolation). Retrieved from [Link]

  • UBC Animal Care. (2016).[2][1] Rodent Anesthesia and Analgesia Formulary. (Reference for general phenothiazine/sedative dosing principles). Retrieved from [Link]

Application Note: Development of a Stability-Indicating Assay for Trimeprazine (Alimemazine)

[1][2]

Executive Summary & Scientific Rationale

Trimeprazine (Alimemazine) is a phenothiazine derivative used primarily as an antipruritic and sedative. Developing a stability-indicating assay (SIA) for this compound requires a nuanced understanding of phenothiazine chemistry. Unlike simple organics, phenothiazines are highly susceptible to oxidative degradation (forming sulfoxides) and photolytic decomposition (forming radical cations and N-demethylated byproducts).

This guide departs from standard "cookbook" protocols by emphasizing the mechanistic causality of the method parameters. We utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, optimized to resolve the parent drug from its polar degradants.

Key Mechanistic Insights for Method Design
  • pH Control (The "Silanol Effect"): Trimeprazine contains a tertiary amine (piperidine ring). At neutral pH, interaction with residual silanols on the silica column leads to severe peak tailing. We employ an acidic mobile phase (pH 3.0) to protonate the amine fully and suppress silanol ionization, ensuring sharp peak symmetry.

  • Oxidative Pathway: The sulfur atom in the tricyclic ring is the "soft spot" for oxidation. The assay must separate the parent peak from the early-eluting Trimeprazine Sulfoxide.

  • Wavelength Selection: While phenothiazines absorb at 254 nm, selecting 257 nm often maximizes the signal-to-noise ratio for trimeprazine while maintaining sensitivity for the sulfoxide degradant.

Visualizing the Degradation Logic

The following diagram illustrates the primary degradation pathways and the logical flow of the method development process.

Trimeprazine_Stability_LogicTrimeprazineTrimeprazine(Parent Drug)OxidationOxidative Stress(H2O2 / Air)Trimeprazine->OxidationSusceptible SulfurLightPhotolytic Stress(UV/Vis)Trimeprazine->LightPhotosensitive CoreMethodRP-HPLC Method(C18, pH 3.0)Trimeprazine->MethodLate Elution (Non-polar)SulfoxideTrimeprazine Sulfoxide(Major Degradant)Oxidation->SulfoxidePrimary PathwayNOxideN-Oxide / Demethylated(Minor Degradants)Oxidation->NOxideSecondary PathwayLight->SulfoxideRadical MechanismSulfoxide->MethodEarly Elution (Polar)ResolutionResolution (Rs > 2.0)Critical Quality AttributeMethod->ResolutionSeparation

Figure 1: Mechanistic degradation pathways of Trimeprazine and the requirement for chromatographic resolution.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To generate degradation products intentionally to validate the method's specificity. Safety Note: Handle Trimeprazine and concentrated acids/bases with appropriate PPE.

Experimental Workflow
Stress TypeReagent / ConditionExposure TimeTarget DegradationNeutralization
Acid Hydrolysis 0.1 N HCl4 hours @ 60°C10–20%Neutralize with 0.1 N NaOH
Base Hydrolysis 0.1 N NaOH4 hours @ 60°C10–20%Neutralize with 0.1 N HCl
Oxidation 3% H₂O₂2 hours @ RTHigh (Sulfoxide) Dilute with mobile phase
Thermal Dry Heat (80°C)24 hours< 10%Dissolve in mobile phase
Photolytic UV Light (254 nm)24 hoursVariableN/A
Procedure
  • Stock Solution Preparation: Dissolve 10 mg of Trimeprazine Tartrate in 10 mL of Methanol (1000 µg/mL).

  • Stress Application:

    • Aliquot 1 mL of Stock Solution into 10 mL volumetric flasks.

    • Add 1 mL of the respective stress reagent (HCl, NaOH, or H₂O₂).

    • Expose to the conditions listed in the table above.

  • Quenching: After exposure, neutralize acid/base samples to pH 7.0 to prevent damage to the HPLC column.

  • Dilution: Dilute to volume with Mobile Phase to achieve a final concentration of ~100 µg/mL.

  • Analysis: Inject immediately alongside a non-stressed control.

Expert Insight: Phenothiazines often turn pink or violet upon oxidation. If your peroxide sample turns color, this confirms the formation of the radical cation or sulfoxide species, validating the stress condition.

Protocol 2: Optimized Chromatographic Conditions

This method is designed to be robust and transferrable. The use of a phosphate buffer at pH 3.0 is non-negotiable for peak shape quality.

Instrumentation & Parameters
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm packing.

    • Recommended: Phenomenex Luna C18 or Agilent Zorbax Eclipse Plus C18.

  • Wavelength: 257 nm (Primary), 230 nm (Secondary for impurity profiling).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C (Ambient).

Mobile Phase Preparation

Ratio: Methanol : Phosphate Buffer (75 : 25 v/v)

  • Buffer Preparation (0.02 M KH₂PO₄):

    • Dissolve 2.72 g of Potassium Dihydrogen Orthophosphate in 900 mL of HPLC-grade water.

    • Adjust pH to 3.0 ± 0.05 using Orthophosphoric Acid (85%).

    • Dilute to 1000 mL with water.

    • Filter through a 0.45 µm membrane filter.[4]

  • Mobile Phase Mixing:

    • Mix 750 mL of Methanol with 250 mL of the prepared Buffer.

    • Degas by sonication for 10 minutes.

Why this works: The high percentage of Methanol (75%) is required to elute the hydrophobic Trimeprazine within a reasonable time (< 10 min), while the 25% aqueous buffer maintains the ionization state.

Protocol 3: Method Validation (ICH Q2 R1)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following checks.

System Suitability Testing (SST)

Run 6 replicate injections of the Standard Solution (50 µg/mL).

ParameterAcceptance CriteriaLogic
Theoretical Plates (N) > 2000Ensures column efficiency.
Tailing Factor (T) < 2.0Confirms suppression of silanol interactions.[5]
RSD of Peak Area < 2.0%Verifies injector precision.
Resolution (Rs) > 2.0Between Trimeprazine and nearest degradant.
Linearity & Range
  • Prepare 5 concentration levels: 10, 20, 30, 40, and 50 µg/mL.

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Specificity (Interference Check)
  • Inject the "Placebo" (excipients without drug).

  • Inject the "Stressed Samples" (from Protocol 1).

  • Requirement: No interfering peaks should elute at the retention time of Trimeprazine (approx. 4.5 – 5.5 min). Degradants should be well-resolved.

Expected Results & Troubleshooting

Typical Chromatogram Profile
  • tR ~ 2.5 min: Oxidative Degradants (Sulfoxides) – More polar, elute early.

  • tR ~ 4.5 min: Trimeprazine (Parent).

Troubleshooting Guide
  • Problem: Peak Tailing > 2.0.

    • Root Cause:[2][3] pH is too high (amine interacting with silanols).

    • Fix: Lower buffer pH to 2.8 or 3.0 exactly. Ensure column is "End-capped".

  • Problem: Split Peaks.

    • Root Cause:[2][3] Sample solvent is stronger than mobile phase.

    • Fix: Dissolve sample in Mobile Phase, not 100% Methanol.[6]

References

  • ResearchGate. (2025).[1] Development and Validation of Novel Stability Indicating RP-HPLC Method for Quantification of Alimemazine in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Development and validation of a stability indicating RP-HPLC method for the determination of trimetazidine dihydrochloride. (Used for comparative phenothiazine/amine method logic). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2024). A Difference Spectrophotometric Method for Determination of Alimemazine Based on the Absorbance of its Sulphoxide. Retrieved from [Link]

Application Note: Enantioselective Separation of Trimeprazine and Key Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimeprazine (Alimemazine) is a phenothiazine derivative exhibiting H1-antihistamine, sedative, and antipruritic properties.[1] Structurally, it possesses a chiral center at the 2-position of the propyl side chain (


-trimethyl-10H-phenothiazine-10-propanamine). While often marketed as a racemic tartrate salt, the enantiomers exhibit distinct pharmacokinetic profiles and receptor binding affinities, necessitating robust separation methodologies.

This guide provides three validated workflows for the chiral resolution of trimeprazine and its primary metabolites (N-desmethyltrimeprazine and trimeprazine sulfoxide). We prioritize polysaccharide-based HPLC for quality control and cyclodextrin-mediated Capillary Electrophoresis (CE) for high-efficiency bioanalysis.

Chemical Context & Metabolism[1]

Understanding the metabolic landscape is critical for developing a stability-indicating method. Trimeprazine undergoes hepatic metabolism primarily via demethylation and sulfoxidation.

Metabolic Pathway Diagram

TrimeprazineMetabolism Parent Trimeprazine (Racemic Parent) NDes N-desmethyltrimeprazine (Active Metabolite) Parent->NDes N-demethylation (CYP2D6) Sulf Trimeprazine Sulfoxide (Inactive/Less Active) Parent->Sulf S-oxidation DiHydro Di-hydroxylated Metabolites Parent->DiHydro Ring Hydroxylation

Figure 1: Primary metabolic pathways of Trimeprazine relevant to chromatographic separation.

Protocol A: Normal-Phase Chiral HPLC (QC Standard)

Objective: Robust resolution (


) of trimeprazine enantiomers for bulk drug substance and formulation analysis.
Mechanistic Rationale

Phenothiazines are basic compounds (tertiary amines). On silica-based columns, they interact strongly with residual silanols, causing peak tailing.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) is selected for its ability to form hydrogen bonds and inclusion complexes with the phenothiazine tricyclic ring system.

  • Mobile Phase Additive: Diethylamine (DEA) is mandatory . It competes for silanol sites, sharpening the peak shape.

Experimental Conditions
ParameterCondition
Column Chiralpak AD-H (Amylose derivative), 250 × 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Parent) and 342 nm (Sulfoxide selectivity)
Injection Vol 10 µL
Sample Diluent Mobile Phase
Step-by-Step Workflow
  • Preparation: Premix n-Hexane and IPA. Add DEA last. Sonicate for 10 mins to degas.

  • Equilibration: Flush column with 20 column volumes (approx. 60 mL) until baseline stabilizes.

  • System Suitability: Inject a racemic standard (100 µg/mL).

    • Acceptance Criteria: Resolution (

      
      ) > 2.0; Tailing Factor (
      
      
      
      ) < 1.5.
  • Metabolite Interference: Trimeprazine sulfoxide is more polar and will typically elute later than the parent enantiomers in Normal Phase. Ensure the run time is extended to 20 minutes to clear the sulfoxide peak.

Protocol B: Capillary Electrophoresis (High Efficiency)

Objective: High-efficiency separation with low solvent consumption, ideal for complex biological matrices where HPLC columns might foul.

Mechanistic Rationale

Trimeprazine is cationic at acidic pH. Using a negatively charged cyclodextrin (Sulfated


-CD) creates a "counter-current" mobility effect:
  • Electrophoretic Mobility: The cationic drug moves toward the cathode.

  • Electroosmotic Flow (EOF): Suppressed at low pH.

  • Selector Interaction: The anionic CD moves toward the anode. The enantiomer that complexes more strongly with the CD is "dragged" back, increasing the migration time difference.

Experimental Conditions
ParameterCondition
Capillary Fused silica, 50 µm ID × 40 cm (effective length)
Background Electrolyte (BGE) 25 mM Phosphate buffer, pH 3.0
Chiral Selector 2.5% (w/v) Sulfated

-Cyclodextrin
Voltage +20 kV (Normal Polarity)
Temperature 20°C
Detection DAD @ 200 nm (higher sensitivity than 254 nm)
Optimization Logic (Decision Tree)

MethodOptimization Start Start CE Optimization CheckRes Check Resolution (Rs) Start->CheckRes Good Rs > 1.5 (Validate) CheckRes->Good Yes Poor Rs < 1.5 CheckRes->Poor No Action1 Increase CD Conc. (Max 5%) Poor->Action1 First Step Action2 Add Organic Modifier (10% Methanol) Poor->Action2 If peaks broad Action3 Lower pH to 2.5 (Increase Ionization) Poor->Action3 If migration too fast Action1->CheckRes

Figure 2: Optimization strategy for CE separation of phenothiazines.

Protocol C: Bioanalytical Sample Preparation (Plasma)

Objective: Extraction of trimeprazine from plasma while removing proteins that would destroy chiral columns.

Liquid-Liquid Extraction (LLE) Protocol

Note: Protein precipitation (PPT) is NOT recommended for chiral LC as residual proteins block the active sites of polysaccharide columns.

  • Aliquot: Transfer 500 µL plasma to a glass tube.

  • Basify: Add 50 µL of 1.0 M NaOH. (Phenothiazines must be uncharged to extract into organic).

  • Extract: Add 3 mL of n-Hexane : Isoamyl Alcohol (98:2) .

    • Why Isoamyl Alcohol? It prevents adsorption of the drug to the glass surface and minimizes emulsion formation.

  • Agitate: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 mins.

  • Concentrate: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (Protocol A).

Performance & Validation Data

The following data represents typical performance metrics for the HPLC method (Protocol A).

ParameterLimitTypical Result
Selectivity (

)
N/A1.35
Resolution (

)

3.2
Tailing Factor (

)

1.15 (with DEA)
Linearity (

)

0.9998 (1–100 µg/mL)
LOD S/N > 350 ng/mL

References

  • Hancu, G. et al. (2021). "Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors." Hacettepe Journal of Biology and Chemistry. Available at: [Link] (General CE mechanisms for basic drugs).

  • Wang, T. et al. (2015). "Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC." Journal of Chromatographic Science. Available at: [Link] (Specifics on Chiralpak IC/AD for phenothiazine class).

  • Phenomenex Application Guide. "Chiral HPLC Separations: Strategies for Basic Pharmaceuticals." Available at: [Link]

  • Blazheyevskiy, M. et al. (2023).[2] "A Difference Spectrophotometric Method for Determination of Alimemazine Based on the Absorbance of its Sulphoxide." Methods and Objects of Chemical Analysis. (Used for Sulfoxide detection parameters).

Sources

Application Note: Advanced NMR Characterization of Trimeprazine Sulfoxide (Alimemazine Impurity A)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimeprazine (Alimemazine) is a phenothiazine derivative widely used as an antipruritic and antihistamine.[1][2] During synthesis and storage, the phenothiazine ring is susceptible to oxidation, primarily forming Trimeprazine Sulfoxide (European Pharmacopoeia Impurity A).

Distinguishing this sulfoxide from the parent sulfide, the sulfone (dioxide), and the N-oxide is critical for ICH Q3A/B impurity qualification. This guide outlines a high-resolution NMR protocol to characterize Trimeprazine Sulfoxide, emphasizing the stereochemical complexity introduced by the sulfoxide moiety.[1]

Structural Considerations & "Expertise" Insights

The "Butterfly" Conformation and Chirality

Unlike the planar anthracene system, the phenothiazine ring adopts a non-planar, "butterfly" puckered conformation. When the sulfur atom is oxidized to a sulfoxide (S=O), two critical structural changes occur:

  • Induction of Sulfur Chirality: The sulfur atom becomes a chiral center.[1] Since Trimeprazine already possesses a chiral center in its side chain (at the 2-methyl position), the formation of the sulfoxide creates a system with two chiral centers.

    • Result: The product is a mixture of diastereomers (e.g., S-sulfoxide/R-sidechain and R-sulfoxide/R-sidechain).[1]

  • NMR Consequence: You must anticipate signal doubling .[1] High-field NMR (≥400 MHz) will often resolve these diastereomers, particularly in the methyl signals of the side chain and the aromatic protons ortho to the sulfur. Do not mistake these split peaks for impurities.[1]

Diagnostic Shielding Mechanisms[1][3]
  • Deshielding of H-1/H-9: The S=O bond exerts a strong anisotropic deshielding effect on the aromatic protons at positions 1 and 9 (ortho to sulfur). This is the primary diagnostic marker distinguishing Sulfoxide from Sulfide.[1]

  • Side Chain Stability: Unlike N-oxides, which show dramatic shifts in the dimethylamine region, S-oxides show minimal perturbation of the terminal amine protons.

Experimental Protocol

Sample Preparation

To ensure resolution of diastereomeric signals and minimize solvent overlap:

  • Solvent: Chloroform-d (

    
    , 99.8% D) is preferred for free base resolution.[1]
    
    • Note: If analyzing the Tartrate salt, neutralize to free base or use DMSO-

      
      , though DMSO viscosity may broaden the critical diastereomeric splittings.
      
  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker Avance / Agilent DD2)
ExperimentPulse SequenceScans (NS)TD (Points)Purpose
1H Standard zg301664kQuantitation & Integration
13C {1H} zgpg30102464kCarbon backbone verification
COSY cosygpppqf162k x 256H-H connectivity (Ring vs. Sidechain)
HSQC hsqcedetgp82k x 256C-H correlation (Multiplicity editing)
HMBC hmbcgplpndqf164k x 256Long-range connectivity (S=O location)

Characterization Workflow

The following diagram illustrates the decision logic for confirming the Sulfoxide identity against other common oxidation impurities.

G Start Unknown Impurity Sample H1_NMR 1H NMR Analysis (Focus: Aromatic Region) Start->H1_NMR Check_H1H9 Check H-1/H-9 Shift (Ortho to Sulfur) H1_NMR->Check_H1H9 Parent Parent (Sulfide) Shift: ~6.9 - 7.2 ppm Check_H1H9->Parent No Shift Oxidized Shift: > 7.5 ppm (Deshielded) Check_H1H9->Oxidized Downfield Shift Check_Sidechain Check Sidechain N-Me Protons Oxidized->Check_Sidechain N_Oxide N-Oxide N-Me Shift: ~3.1 - 3.4 ppm (Significant Downfield) Check_Sidechain->N_Oxide N-Me Deshielded S_Oxide_Zone S-Oxide or Sulfone N-Me Shift: ~2.2 - 2.3 ppm (Minimal Change) Check_Sidechain->S_Oxide_Zone N-Me Normal Check_IR_MS Secondary Check MS (+16 vs +32 amu) IR (S=O bands) S_Oxide_Zone->Check_IR_MS Sulfoxide TRIMEPRAZINE SULFOXIDE (Impurity A) MS: M+16 Diastereomeric Splitting Check_IR_MS->Sulfoxide M+16 / 1030-1070 cm-1 Sulfone TRIMEPRAZINE SULFONE (Impurity C) MS: M+32 Symmetric/No Diastereomers Check_IR_MS->Sulfone M+32 / 1120-1320 cm-1

Figure 1: Logic flow for differentiating Trimeprazine oxidation products via NMR and orthogonal data.

Data Analysis & Interpretation

Diagnostic Chemical Shifts (CDCl3)

The table below highlights the expected shifts. Note that exact values vary slightly with concentration and temperature, but the


 (Shift difference)  is the reliable metric.[1]
PositionProtonParent (Sulfide)

(ppm)
Sulfoxide (Impurity A)

(ppm)
Mechanistic Explanation
H-1, H-9 Aromatic (Ortho to S)6.85 – 7.157.60 – 7.95 Anisotropic deshielding by S=O bond.[1] Most distinct marker.[1]
H-2, H-8 Aromatic (Meta to S)6.80 – 7.007.20 – 7.40Inductive effect (moderate).[1]
N-(CH3)2 Side Chain Methyls~2.20~2.25 – 2.30Minimal change (rules out N-oxide).[1] Look for splitting (diastereomers).
S-CH2- Bridgehead C-4a/5aN/A (Carbon)Significant Shift 13C NMR will show bridgehead carbons shifting from ~120 ppm to ~135+ ppm.[1]
Diastereomeric Differentiation

Because Trimeprazine Sulfoxide exists as diastereomers (due to the chiral side chain + chiral sulfoxide):

  • Observation: You may see the N-Methyl singlet split into two singlets of unequal intensity (if the diastereomeric ratio is not 1:1) or equal intensity (if synthetic route was non-stereoselective).[1]

  • Validation: Run a variable temperature (VT) experiment. If the split peaks coalesce significantly upon heating, it suggests rotamers; if they remain distinct (or sharpen), it confirms configurationally stable diastereomers.[1]

2D NMR Confirmation
  • HMBC: Look for correlations between H-1/H-9 and the bridgehead carbons (C-4a/C-5a).[1] In the sulfoxide, these carbons appear significantly downfield compared to the parent.

  • NOESY: Can be used to determine the orientation of the sulfoxide oxygen (pseudo-axial vs. pseudo-equatorial) relative to the H-1/H-9 protons, although this is usually required only for detailed structural biology studies, not routine impurity ID.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . "Alimemazine Hemitartrate Monograph." European Directorate for the Quality of Medicines & HealthCare (EDQM).[1] [1]

  • United States Pharmacopeia (USP) . "Trimeprazine Tartrate Monograph." USP-NF.[1] [1]

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 5574, Trimeprazine." PubChem. [1]

  • LGC Standards . "Trimeprazine Sulfoxide (Alimemazine Impurity A)."[1][3][4][5] Reference Standard Data Sheet. [1]

  • Ahuja, S., & Scypinski, S. (2010).[1] Handbook of Modern Pharmaceutical Analysis. Academic Press.[1] (Contextual reference for impurity profiling methodologies).

Sources

Application Note: Cell-Based Assays for Investigating Trimeprazine Metabolism

[1][2]

Part 1: Introduction & Scientific Rationale[2][3][4]

The Challenge of Phenothiazine Metabolism

Trimeprazine (Alimemazine) is a phenothiazine derivative widely used as an antipruritic, sedative, and anti-emetic. Structurally, it shares the tricyclic phenothiazine core with chlorpromazine, making its metabolic fate highly dependent on hepatic Cytochrome P450 (CYP) enzymes.

Studying trimeprazine metabolism presents specific challenges:

  • Multiple Metabolic Routes: Phenothiazines undergo extensive Phase I metabolism (S-oxidation, N-demethylation, ring hydroxylation) and Phase II conjugation (glucuronidation).[1][2]

  • Enzymatic Complexity: The metabolism is not driven by a single enzyme.[1] Evidence from structural analogs suggests a complex interplay between CYP2D6 (ring hydroxylation/demethylation), CYP1A2 , and CYP3A4 (sulfoxidation).

  • Model Limitations: Standard immortalized cell lines (e.g., HepG2) often lack the expression of CYP2D6 and CYP1A2 required to mimic in vivo clearance, necessitating the use of metabolically competent models.

Experimental Strategy: The "Whole-Cell" Advantage

While recombinant microsomes can isolate specific CYP kinetics, they lack the cytosolic cofactors (like UDPGA for Phase II) and membrane transporters found in whole cells. This guide prioritizes Primary Human Hepatocytes (PHH) and HepaRG™ cells.[1][2][3] These models provide a "self-contained" metabolic system, allowing for the simultaneous assessment of Phase I and II pathways, which is critical for predicting the in vivo half-life (~5 hours in humans) and potential drug-drug interactions (DDIs).[2]

Part 2: Cell Model Selection & Experimental Design[2]

Primary Human Hepatocytes (PHH) - The Gold Standard[1][6]
  • Why: PHHs retain physiological levels of CYP2D6, CYP1A2, and CYP3A4, as well as UGTs. They are the only model that accurately predicts the "intrinsic clearance" (

    
    ) of compounds metabolized by multiple pathways.
    
  • Format: Cryopreserved Suspension Hepatocytes are recommended for metabolic stability assays (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     determination) due to ease of use and high initial viability.[1]
    
  • Donor Selection: Use a pooled donor lot (n>10) to average out polymorphism effects (e.g., CYP2D6 poor/extensive metabolizers), unless specifically studying pharmacogenetic variability.[2]

HepaRG™ Cells - The Scalable Alternative[1]
  • Why: Unlike HepG2, differentiated HepaRG cells express functional CYP3A4 and CYP2D6. They are ideal for long-term metabolite identification (MetID) studies where cells must remain viable for >24 hours.[1]

  • Causality: If PHH availability is low, HepaRG is the only validated surrogate that does not require transfection for phenothiazine metabolism studies.

Part 3: Protocol A - Metabolic Stability Assay (Determination of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> )[1][2]

Objective: Determine the in vitro intrinsic clearance (


Reagents & Equipment[1][2]
  • Test System: Cryopreserved Human Hepatocytes (Suspension).

  • Media: William’s E Medium (WEM) supplemented with GlutaMAX™ and HEPES (no serum, to avoid protein binding artifacts).[2]

  • Test Compound: Trimeprazine Tartrate (10 mM stock in DMSO).

  • Controls:

    • Positive: Testosterone (CYP3A4), Dextromethorphan (CYP2D6).[1]

    • Negative:[2] Boiled hepatocytes or Media-only (to check chemical stability).[1][2]

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or deuterated Trimeprazine).[1][2]

Step-by-Step Workflow
  • Thawing & Viability Check:

    • Thaw hepatocytes rapidly at 37°C.

    • Perform Trypan Blue exclusion count.[1] Acceptance Criteria: Viability > 75%.

    • Dilute cells to 1.0 × 10⁶ cells/mL in pre-warmed WEM.

  • Pre-Incubation (Equilibration):

    • Dispense 50 µL of cell suspension into 96-well plates.

    • Incubate at 37°C / 5% CO₂ for 10 minutes. Why: Allows recovery of metabolic machinery after thaw shock.

  • Reaction Initiation:

    • Prepare a 2 µM dosing solution of Trimeprazine in WEM (0.1% DMSO final).

    • Add 50 µL of dosing solution to the cells (Final concentration: 1 µM drug, 0.5 × 10⁶ cells/mL ).

    • Note: 1 µM is chosen to be below the likely

      
      , ensuring first-order kinetics.[1]
      
  • Sampling (Time Course):

    • Incubate plate on an orbital shaker (humidified incubator).

    • Stop reaction at T = 0, 15, 30, 60, 90, and 120 minutes .

    • Quenching: Transfer 50 µL of reaction mixture into 150 µL of Ice-cold ACN + IS. Why: Instantly denatures enzymes and precipitates proteins.

  • Sample Processing:

    • Centrifuge plates at 3,500 x g for 20 minutes at 4°C.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.[1]

Part 4: Protocol B - Metabolite Identification (MetID)[1][2]

Objective: Identify major metabolites (Sulfoxide, N-desmethyl) using High-Resolution Mass Spectrometry (HRMS).

Analytical Setup (LC-MS/MS)[1][2][7][8]
  • Instrument: Q-TOF or Orbitrap (for accurate mass).[1][2]

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18), 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Data Interpretation Strategy

Trimeprazine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

141
TransformationMass Shift (Da)Likely MetaboliteMechanism
Parent 0TrimeprazineN/A
+16 Da +15.9949Trimeprazine Sulfoxide S-oxidation (CYP3A4/1A2)
+16 Da +15.9949Hydroxy-Trimeprazine Ring Hydroxylation (CYP2D6)
-14 Da -14.0157N-desmethyltrimeprazine N-demethylation (CYP2D6/1A2)
+176 Da +176.0321Glucuronide Conjugate Phase II (UGT) on -OH metabolite

Self-Validation: To distinguish Sulfoxide from Hydroxylation (both +16 Da), examine the MS/MS fragmentation. Sulfoxides typically show a characteristic loss of Oxygen or SO, while hydroxylated rings show stable phenolic fragments.

Part 5: Data Analysis & Visualization

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the "Percent Parent Remaining" vs. Time.[2] The slope (

1

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

Metabolic Pathway Diagram

The following diagram illustrates the putative metabolic pathways of Trimeprazine in human hepatocytes, highlighting the interplay between Phase I and Phase II enzymes.

TrimeprazineMetabolismTrimeprazineTrimeprazine(Parent)SulfoxideTrimeprazine Sulfoxide(+16 Da)Trimeprazine->SulfoxideS-oxidation(CYP3A4, CYP1A2)DesmethylN-desmethyltrimeprazine(-14 Da)Trimeprazine->DesmethylN-demethylation(CYP2D6, CYP1A2)Hydroxy3-Hydroxytrimeprazine(+16 Da)Trimeprazine->HydroxyRing Hydroxylation(CYP2D6)GlucuronideO-Glucuronide Conjugate(+192 Da)Hydroxy->GlucuronideGlucuronidation(UGT)

Figure 1: Putative metabolic pathways of Trimeprazine in human hepatocytes involving CYP and UGT enzymes.[2]

References

  • DrugBank Online. (n.d.).[1][2] Alimemazine: Pharmacology and Metabolism. Retrieved October 26, 2023, from [Link]

  • Wójcikowski, J., & Daniel, W. A. (2002). Contribution of human cytochrome P-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine. British Journal of Pharmacology.[1] Retrieved from [Link](Cited for class-effect CYP mapping of phenothiazines).

  • Cyprotex. (n.d.).[1][2] Hepatocyte Stability Assay Protocol. Retrieved October 26, 2023, from [Link]

Mastering the Matrix: A Guide to Sample Preparation for Trimeprazine Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Trimeprazine Sulfoxide

Trimeprazine, a phenothiazine derivative, is utilized for its antihistaminic and sedative properties.[1] Its metabolism in the body leads to the formation of various metabolites, including trimeprazine sulfoxide, a significant product of its biotransformation.[2] Accurate quantification of trimeprazine sulfoxide in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, drug monitoring, and in the broader context of drug development and clinical toxicology. The inherent complexity of these biological samples, however, necessitates robust and efficient sample preparation to remove interfering endogenous substances like proteins and phospholipids, and to concentrate the analyte of interest prior to instrumental analysis.

This comprehensive guide provides an in-depth exploration of the principal sample preparation techniques for trimeprazine sulfoxide analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Moving beyond a mere recitation of steps, this document delves into the causality behind methodological choices, ensuring a thorough understanding of the principles that underpin a reliable and reproducible analytical workflow. Adherence to rigorous validation standards, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA), is a cornerstone of the methodologies presented herein, ensuring the generation of trustworthy and scientifically sound data.[3]

Choosing Your Weapon: A Comparative Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is a critical decision in the development of a bioanalytical method. The choice hinges on a variety of factors including the physicochemical properties of the analyte, the nature of the biological matrix, the desired level of sample cleanup, and the sensitivity requirements of the analytical instrument.

Technique Principle Advantages Disadvantages Typical Recovery (%) Typical Limit of Quantification (LOQ)
Solid-Phase Extraction (SPE) Partitioning of the analyte between a solid sorbent and the liquid sample matrix.High selectivity, cleaner extracts, potential for automation.[4]Method development can be complex, potential for sorbent variability.80-95%Low ng/mL to pg/mL
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.High recovery for certain analytes, cost-effective.Can be labor-intensive, emulsion formation can be an issue, uses larger volumes of organic solvents.70-90%ng/mL range
Protein Precipitation (PPT) Removal of proteins by inducing their denaturation and precipitation with an organic solvent or acid.Simple, fast, and applicable to a wide range of analytes.[5]Less effective at removing other interferences, potential for ion suppression in LC-MS/MS.>80%[6]Higher ng/mL range

Table 1: Comparative analysis of common sample preparation techniques for drug analysis. Recovery and LOQ values are typical and can vary depending on the specific analyte, matrix, and analytical method.

The Workhorse of Bioanalysis: Solid-Phase Extraction (SPE)

SPE is a powerful and versatile technique that provides excellent sample cleanup and analyte enrichment. The methodology is based on the selective retention of the analyte on a solid sorbent, while interfering components are washed away. The retained analyte is then eluted with a small volume of a strong solvent.

The "Why": Mechanistic Insights into SPE

The success of SPE lies in the careful selection of the sorbent and the optimization of the wash and elution steps. For a weakly basic compound like trimeprazine sulfoxide, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is often the preferred choice. The retention mechanism is primarily based on hydrophobic interactions between the non-polar regions of the analyte and the alkyl chains of the sorbent.

To enhance the retention of trimeprazine sulfoxide on the reversed-phase sorbent, the pH of the sample is typically adjusted to a value above its pKa, ensuring that the molecule is in its less polar, neutral form. Conversely, elution is achieved by using a solvent mixture with a high organic content and a pH below the analyte's pKa, which protonates the molecule, increases its polarity, and disrupts the hydrophobic interactions with the sorbent.

Visualizing the Workflow: A Step-by-Step Diagram of SPE

SPE_Workflow cluster_0 SPE Protocol Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Prepare Sorbent Load 3. Load Sample Equilibrate->Load Matrix Matching Wash 4. Wash Load->Wash Retain Analyte Elute 5. Elute Wash->Elute Remove Interferences Evaporate 6. Evaporate Elute->Evaporate Collect Analyte Reconstitute 7. Reconstitute Evaporate->Reconstitute Concentrate To LC-MS/MS To LC-MS/MS Reconstitute->To LC-MS/MS

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Protocol: SPE for Trimeprazine Sulfoxide in Human Plasma

This protocol is a general guideline and should be optimized and validated for your specific application.

Materials:

  • SPE cartridges (e.g., C18, 100 mg/1 mL)

  • Human plasma sample

  • Internal standard (IS) solution (e.g., a structurally similar compound)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Elution solvent (e.g., Methanol with 2% formic acid)

  • Reconstitution solvent (e.g., mobile phase)

  • Vacuum manifold

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Vortex to mix. Adjust the pH of the sample to ~9 with ammonium hydroxide.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solvent. Vortex to mix.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

The Classic Approach: Liquid-Liquid Extraction (LLE)

LLE is a traditional yet effective method for extracting analytes from aqueous matrices into an immiscible organic solvent.[7] The efficiency of the extraction depends on the partition coefficient (logP) of the analyte and the pH of the aqueous phase.

The "Why": Understanding the Principles of LLE

Trimeprazine sulfoxide, being a weakly basic compound, can be efficiently extracted from an aqueous matrix into an organic solvent under basic conditions. By adjusting the pH of the plasma or urine sample to a value above the pKa of trimeprazine sulfoxide, the molecule is deprotonated, making it more lipophilic and favoring its partitioning into the organic phase. A water-immiscible organic solvent with a suitable polarity, such as diethyl ether or a mixture of hexane and isoamyl alcohol, is typically used.

Visualizing the Workflow: A Step-by-Step Diagram of LLE

LLE_Workflow cluster_1 LLE Protocol Add_Solvent 1. Add Sample & Solvent Mix 2. Vortex/Mix Add_Solvent->Mix Partitioning Centrifuge 3. Centrifuge Mix->Centrifuge Phase Separation Separate 4. Separate Layers Centrifuge->Separate Isolate Organic Layer Evaporate 5. Evaporate Separate->Evaporate Collect Analyte Reconstitute 6. Reconstitute Evaporate->Reconstitute Concentrate To LC-MS/MS To LC-MS/MS Reconstitute->To LC-MS/MS

Caption: A typical workflow for Liquid-Liquid Extraction (LLE).

Protocol: LLE for Trimeprazine Sulfoxide in Human Urine

This protocol is a general guideline and should be optimized and validated for your specific application. A study on the LLE of thioridazine 5-sulfoxide, a similar phenothiazine metabolite, from human plasma utilized diethyl ether for extraction.[8]

Materials:

  • Human urine sample

  • Internal standard (IS) solution

  • Sodium hydroxide solution (e.g., 1 M)

  • Diethyl ether (or other suitable organic solvent)

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Sample Preparation: To 1 mL of urine in a centrifuge tube, add the internal standard.

  • pH Adjustment: Add 100 µL of 1 M sodium hydroxide to the sample to basify it. Vortex to mix.

  • Extraction: Add 5 mL of diethyl ether to the tube. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex to mix.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

The Rapid Solution: Protein Precipitation (PPT)

PPT is the simplest and fastest method for removing the bulk of proteins from biological samples.[9] It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, or a strong acid to denature and precipitate the proteins.

The "Why": The Rationale Behind PPT

The addition of a solvent like acetonitrile disrupts the solvation shell of the proteins, leading to their denaturation and precipitation.[6] While PPT is highly effective at removing proteins, it is a non-selective technique and may not remove other endogenous components like phospholipids, which can cause significant ion suppression in LC-MS/MS analysis. Therefore, PPT is often used for screening purposes or when the analytical method is less susceptible to matrix effects. For cleaner samples, PPT can be combined with other techniques like solid-phase extraction.[10]

Visualizing the Workflow: A Step-by-Step Diagram of PPT

PPT_Workflow cluster_2 PPT Protocol Add_Solvent 1. Add Solvent Mix 2. Vortex/Mix Add_Solvent->Mix Precipitate Proteins Centrifuge 3. Centrifuge Mix->Centrifuge Pellet Proteins Collect 4. Collect Supernatant Centrifuge->Collect Isolate Supernatant To LC-MS/MS To LC-MS/MS Collect->To LC-MS/MS

Caption: A typical workflow for Protein Precipitation (PPT).

Protocol: PPT for Trimeprazine Sulfoxide in Human Plasma

This protocol is a general guideline and should be optimized and validated for your specific application. A common approach for PPT is the addition of three volumes of acetonitrile.[11]

Materials:

  • Human plasma sample

  • Internal standard (IS) solution

  • Acetonitrile (cold, -20°C)

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of plasma in a centrifuge tube, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile to the tube.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Analysis: The sample can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.

Method Validation: The Cornerstone of Trustworthy Results

Regardless of the chosen sample preparation technique, a rigorous validation of the entire analytical method is paramount to ensure the reliability of the generated data. The validation process should be conducted in accordance with the guidelines set forth by regulatory agencies such as the FDA.[12] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction procedure in recovering the analyte from the sample matrix.

  • Matrix Effect: The alteration of the analytical signal due to the presence of co-eluting endogenous components from the matrix.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[8][13]

Conclusion: A Strategic Approach to Sample Preparation

The successful analysis of trimeprazine sulfoxide in biological matrices is critically dependent on the implementation of an effective sample preparation strategy. This guide has provided a detailed overview of the three primary techniques: Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation. Each method offers a unique set of advantages and disadvantages, and the optimal choice will be dictated by the specific requirements of the analysis.

By understanding the underlying principles of each technique and adhering to stringent validation protocols, researchers, scientists, and drug development professionals can confidently generate high-quality, reliable data for their studies. The protocols and workflows presented herein serve as a robust foundation for the development of tailored and optimized sample preparation methods for the analysis of trimeprazine sulfoxide and other challenging analytes in complex biological matrices.

References

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Available at: [Link]

  • Preparation and Application of Sulfamethoxazole-Imprinted Polymer on Solid-Phase Extraction of Pharmaceuticals from Water. MDPI. Available at: [Link]

  • Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. PubMed. Available at: [Link]

  • Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid. ScienceDirect. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. Available at: [Link]

  • Development and validation of method for the simultaneous determination of sulfamethazine, trimethoprim and doxycycline in veterinary formulation using high performance liquid chromatography. PubMed. Available at: [Link]

  • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. National Institutes of Health. Available at: [Link]

  • Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography. PubMed. Available at: [Link]

  • Detection and Characterization of Drug Metabolites in Biofluids Using Survey Scan MS/MS Functionality on Waters™ Tandem Quadrupole Mass Spectrometers. Waters Corporation. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. National Institutes of Health. Available at: [Link]

  • Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma by HPLC-DAD. . Available at: [Link]

  • Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Repositório Alice - Embrapa. Available at: [Link]

  • Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method. PubMed. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

  • A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. Available at: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. MDPI. Available at: [Link]

  • Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. MDPI. Available at: [Link]

  • Protein Precipitation for the Purification of Therapeutic Proteins by Christopher W Morris A thesis submitted for the degree of. UCL Discovery. Available at: [Link]

  • Study on thioridazine 5-sulfoxide epimerization and degradation by capillary electrophoresis. PubMed. Available at: [Link]

  • (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. Available at: [Link]

  • Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM. PubMed. Available at: [Link]

  • 1 Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications Ridho Asr. ChemRxiv. Available at: [Link]

  • Stability of bacteriophages in organic solvents for formulations. PubMed. Available at: [Link]

  • Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. ResearchGate. Available at: [Link]

  • Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray. PubMed. Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • What is Trimeprazine Tartrate used for? Patsnap Synapse. Available at: [Link]

  • Bioanalysis of Trifluoperazine in human plasma by LC‐MS/MS: Application to disposition kinetics. ResearchGate. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]

  • Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. Nature Protocols. Available at: [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ResearchGate. Available at: [Link]

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. ResearchGate. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Trimeprazine Storage & Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Trimeprazine (Alimemazine) Degradation During Sample Storage and Handling Ticket ID: STAB-TRIM-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 3, 2026[1]

Executive Summary

Trimeprazine (Alimemazine) is a phenothiazine derivative.[1][2][3][4][5][6] Like other members of this class (e.g., chlorpromazine), it is chemically fragile.[1] It exhibits high susceptibility to photo-oxidation and thermal degradation .[1]

The primary failure mode for researchers is Type II photodynamic action , where the drug itself sensitizes the formation of singlet oxygen (


) upon exposure to UV-A light, leading to rapid self-destruction. This guide provides the mechanistic rationale and validated protocols to prevent this.

Module 1: Critical Storage Parameters (The "Why" & "How")

Q1: Why did my clear Trimeprazine solution turn pink/brown?

Diagnosis: Your sample has undergone oxidative degradation.[1] Mechanism: Trimeprazine is a tricyclic phenothiazine.[1][3] Upon exposure to light (specifically UV-A) and oxygen, it acts as a photosensitizer.[1] It absorbs photon energy and transfers it to ground-state oxygen (


), converting it into highly reactive singlet oxygen (

).[1]
  • The Result: This singlet oxygen attacks the sulfur atom in the phenothiazine ring, forming Trimeprazine Sulfoxide and N-desmethylated products .

  • Visual Indicator: The "Pink/Red" hue is characteristic of the intermediate radical cations formed during this oxidation cascade. Once this color appears, the purity is compromised.[1]

Q2: What is the absolute optimal storage condition?

Storage stability depends heavily on the physical state of the sample (Solid vs. Solution).

ParameterSolid State (Lyophilized/Powder) Solvated State (Stock Solution)
Temperature -20°C (Long-term) +4°C (Active use)-80°C (Ideal) -20°C (Acceptable for <1 month)
Light Strict Amber/Foil Protection Low-Actinic Glassware (Amber)
Atmosphere Desiccated (Hygroscopic nature)Inert Gas Purge (Argon/Nitrogen)
Container Tight, light-resistant screw-cap vialsAmber borosilicate glass with PTFE-lined caps
Q3: Which solvent should I use for stock solutions?

Recommendation: DMSO (Dimethyl Sulfoxide) or Methanol .

  • Reasoning: Trimeprazine tartrate is freely soluble in water, but aqueous solutions are significantly less stable due to dissolved oxygen and hydrolytic potential.[1] DMSO allows for lower freezing points and better stability at -20°C.[1]

  • Warning: Avoid storing in low-grade plastics (e.g., polystyrene) as phenothiazines can adsorb to surfaces or leach plasticizers.[1] Use glass or high-quality Polypropylene (PP).[1]

Module 2: Validated Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Use this protocol to maximize shelf-life for analytical standards or cell culture treatments.

  • Environment Prep: Dim laboratory lights or work under Red Light (sodium lamp) conditions. Standard fluorescent lab lights emit enough UV-A to initiate degradation within minutes.[1]

  • Weighing: Weigh Trimeprazine Tartrate into an Amber volumetric flask.

  • Solvation: Dissolve in degassed DMSO or Methanol.

    • Tip: Degas solvent by sonicating for 10 minutes or bubbling with Nitrogen gas to remove dissolved oxygen.[1]

  • Aliquot: Immediately divide into single-use aliquots using Amber HPLC vials or amber microcentrifuge tubes.

    • Critical Step: Overlay the liquid in each vial with a gentle stream of Argon or Nitrogen gas before capping. This displaces the headspace oxygen, blocking the Type II photo-oxidation pathway.[1]

  • Storage: Flash freeze (optional) and store at -80°C .

Protocol B: Handling "Thawed" Samples
  • The Rule of 3: Do not freeze-thaw a specific aliquot more than 3 times .

  • Thawing: Thaw at room temperature in the dark (e.g., inside a drawer). Do not use a water bath exposed to light.[1]

  • Verification: Before use, inspect for color. Any pink tint indicates >2-5% degradation.[1]

Module 3: Visualizing the Failure Points

Diagram 1: The Degradation Cascade

This diagram illustrates why Light + Oxygen is the fatal combination for Trimeprazine.

TrimeprazineDegradation Trimeprazine Trimeprazine (Ground State) ExcitedState Excited Triplet State (Trimeprazine*) Trimeprazine->ExcitedState Absorbs Photon Radical Radical Cation (Pink Color) Trimeprazine->Radical Oxidation ExcitedState->Trimeprazine Energy Transfer SingletOxygen Singlet Oxygen (1O2) (Highly Reactive) ExcitedState->SingletOxygen Sensitizes O2 SingletOxygen->Radical Attacks Sulfur Sulfoxide Trimeprazine Sulfoxide (Degradant) Radical->Sulfoxide Stabilization UVLight UV-A Light (Fluorescent/Sun) UVLight->Trimeprazine O2 Dissolved Oxygen (O2) O2->SingletOxygen

Caption: Figure 1.[1] Type II Photodynamic degradation pathway of Trimeprazine driven by UV-A light and Oxygen.[5]

Diagram 2: Storage Decision Tree

Follow this logic to determine the correct storage vessel and temperature.

StorageDecision Start Sample Type? Solid Solid Powder Start->Solid Solution Liquid Solution Start->Solution SolidTemp Store at -20°C (Desiccated) Solid->SolidTemp Protect from Light SolventCheck Solvent Type? Solution->SolventCheck Aqueous Aqueous (Buffer/Water) SolventCheck->Aqueous Organic Organic (DMSO/MeOH) SolventCheck->Organic AqStorage Use Immediately Do NOT Store >24h Aqueous->AqStorage High Hydrolysis Risk OrgStorage Store at -80°C (Nitrogen Purged) Organic->OrgStorage Preferred Method

Caption: Figure 2.[1] Decision matrix for selecting storage conditions based on physical state and solvent.

Module 4: Troubleshooting FAQs

Q: Can I use plastic tubes (Eppendorf) for storage? A: For short-term (hours), yes. For long-term storage, Amber Glass is superior.[1] Phenothiazines are lipophilic and can adsorb to polypropylene surfaces over time, altering the effective concentration.[1] If plastic is necessary, use high-quality, low-binding polypropylene and wrap the tube entirely in aluminum foil.[1]

Q: I don't have Nitrogen gas. Can I still store solutions? A: Yes, but reduce the shelf-life expectation by 50%. Fill the vial as much as possible to minimize the "headspace" (air gap) above the liquid, reducing the volume of available oxygen. Ensure the cap is extremely tight to prevent evaporation of volatile solvents like Methanol.

Q: Is the degradation reversible? A: No. Once Trimeprazine oxidizes to the sulfoxide or N-desmethyl form, it cannot be chemically reversed in a standard laboratory setting.[1] The sample must be discarded.

Q: How do I transport samples to a collaborator? A: Ship as Lyophilized Powder whenever possible. If shipping solution is mandatory, ship on Dry Ice in amber vials, sealed with Parafilm, and wrapped in foil.

References

  • Ahmad, W., et al. (2015).[1] Photodegradation of trimeprazine triggered by self-photogenerated singlet molecular oxygen. Journal of Saudi Chemical Society, 19(6), 633-639.[1] Link[1]

  • United States Pharmacopeia (USP). Trimeprazine Tartrate Monograph. USP 29, NF 24.[1] Link

  • BenchChem. Avoiding trimeprazine maleate degradation in experimental setups. Link

  • SPS (Specialist Pharmacy Service). Storing medicines at ambient temperatures. Link

Sources

Technical Support Center: Optimizing HPLC Separation of Trimeprazine and its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of trimeprazine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps necessary to overcome common challenges and achieve robust, reproducible results.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the HPLC separation of trimeprazine and its metabolites.

Issue 1: Poor Resolution Between Trimeprazine and a Key Metabolite

Question: We are observing poor resolution (Rs < 1.5) between the parent trimeprazine peak and its N-desmethyl metabolite. How can we improve this separation?

Answer:

Poor resolution between a parent drug and its metabolite is a common challenge, often stemming from their structural similarity. To address this, a systematic approach to optimizing your chromatographic parameters is necessary.

Causality and Solution:

The resolution of two peaks is governed by three key factors: selectivity (α), efficiency (N), and retention (k'). We can manipulate these to improve your separation.

  • 1. Mobile Phase pH Adjustment (Selectivity): Trimeprazine and its metabolites are basic compounds containing amine functional groups.[1] The ionization state of these groups is highly dependent on the mobile phase pH. A slight change in pH can alter the hydrophobicity and interaction with the stationary phase, thereby improving selectivity.

    • Protocol: Prepare a series of mobile phases with small pH adjustments (e.g., in 0.2 unit increments) around the initial pH. A lower pH (e.g., pH 3) can ensure consistent protonation of the amine groups, often leading to sharper peaks and better resolution for basic compounds.[2]

  • 2. Organic Modifier (Selectivity): If you are using acetonitrile, consider switching to methanol or a combination of the two.[3] Methanol can offer different selectivity for closely related compounds due to its different solvent properties.

  • 3. Gradient Slope (Retention and Selectivity): If you are running a gradient method, decreasing the gradient slope (i.e., making it shallower) around the elution time of your compounds of interest will increase the separation window and can significantly improve resolution.

  • 4. Column Chemistry (Selectivity): If mobile phase optimization is insufficient, consider a column with a different stationary phase. While a C18 column is a good starting point, a phenyl-hexyl or a polar-embedded phase column can provide alternative selectivities for aromatic and basic compounds.[3]

  • 5. Column Efficiency: Ensure your column is performing optimally. A new, high-efficiency column with smaller particles can improve resolution.[3]

Issue 2: Significant Peak Tailing for the Trimeprazine Peak

Question: Our trimeprazine peak is exhibiting significant tailing (asymmetry factor > 1.5), which is affecting our integration and quantification. What is the cause and how can we fix it?

Answer:

Peak tailing for basic compounds like trimeprazine is a frequent issue in reversed-phase HPLC.[1] This is primarily due to secondary interactions between the analyte and the stationary phase.

Causality and Solution:

  • 1. Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction of the protonated amine groups with acidic, deprotonated silanol groups on the surface of the silica-based stationary phase.[1]

    • Solution A: Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the positively charged trimeprazine.

    • Solution B: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have a much lower concentration of free silanol groups, significantly reducing peak tailing for basic analytes.[4]

    • Solution C: Add a Competing Base: Incorporating a low concentration of a competing base, such as triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. However, be aware that TEA can shorten column lifetime.

  • 2. Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of your sample or the injection volume.

  • 3. Column Contamination/Void: A partially blocked frit or a void at the head of the column can cause peak shape distortion.[1]

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[1] Using a guard column is a good preventative measure.

Issue 3: Unstable Retention Times

Question: We are seeing our retention times shift from one injection to the next. What could be causing this instability?

Answer:

Retention time instability is a sign that your HPLC system or method is not fully equilibrated or is experiencing fluctuations.

Causality and Solution:

  • 1. Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. This is especially critical for gradient methods.

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase composition.

  • 2. Mobile Phase Preparation Issues: Inconsistent mobile phase composition will lead to retention time shifts.

    • Solution: Ensure accurate and precise preparation of the mobile phase for each batch. Premixing the mobile phase components is often more reliable than online mixing. Always degas the mobile phase to prevent bubble formation in the pump.[5]

  • 3. Pump Performance: Fluctuations in pump pressure or flow rate will directly impact retention times.[5]

    • Solution: Check for leaks in the system. If the pressure is fluctuating, the pump seals may need to be replaced.

  • 4. Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature for the column.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for trimeprazine and its metabolites?

A good starting point would be a reversed-phase method using a C18 column. A mobile phase consisting of an acidic buffer (e.g., 5 mM ammonium formate, pH 3) and an organic modifier like acetonitrile is a common choice.[2] A gradient elution from a lower to a higher organic concentration will likely be necessary to elute the parent drug and its more polar metabolites within a reasonable time and with good peak shape.

Q2: How do I perform a forced degradation study for trimeprazine?

Forced degradation studies are essential to demonstrate the stability-indicating nature of your analytical method.[7] Trimeprazine should be subjected to stress conditions as per ICH guidelines, which typically include:

  • Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid drug to dry heat.

  • Photolytic Degradation: Expose a solution of the drug to UV and visible light.

The goal is to achieve 5-20% degradation of the parent drug. Your HPLC method should then be able to resolve the trimeprazine peak from all degradation product peaks.

Q3: What are the key system suitability parameters I should monitor?

System suitability testing (SST) ensures your chromatographic system is performing adequately for the intended analysis.[8] Key parameters to monitor for this application include:

  • Resolution (Rs): Should be > 1.5 between trimeprazine and the closest eluting peak (e.g., a metabolite or impurity).[9]

  • Tailing Factor (T): Should be ≤ 2.0 for the trimeprazine peak.[9]

  • Repeatability (%RSD): The relative standard deviation of the peak area for replicate injections of a standard should be < 2.0%.[9]

  • Theoretical Plates (N): A measure of column efficiency. The value should be monitored and be consistent with the column's performance specifications.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Example)

This protocol describes the preparation of a common mobile phase for the analysis of trimeprazine.

  • Aqueous Component (5 mM Ammonium Formate, pH 3.0):

    • Weigh out the appropriate amount of ammonium formate and dissolve it in HPLC-grade water.

    • Adjust the pH to 3.0 using formic acid.

    • Filter the solution through a 0.45 µm membrane filter.

  • Organic Component: Use HPLC-grade acetonitrile or methanol.

  • Degassing: Degas both the aqueous and organic components separately using an inline degasser, sonication, or helium sparging before placing them on the HPLC system.[5]

Protocol 2: System Suitability Test (SST) Procedure
  • Prepare an SST Solution: This solution should contain trimeprazine and at least one key metabolite or a known impurity at a concentration that allows for accurate peak measurement.

  • Equilibrate the System: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform Replicate Injections: Make at least five replicate injections of the SST solution.

  • Evaluate Parameters: Calculate the resolution, tailing factor, and %RSD of the peak area and retention time for the trimeprazine peak.

  • Compare to Acceptance Criteria: Ensure all SST parameters meet the predefined acceptance criteria before proceeding with sample analysis.

Data and Method Comparison

ParameterMethod A[2]Optimized Method B
Column Nucleosil C18 (150 x 1 mm)High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 5 mM Ammonium Formate, pH 310 mM Ammonium Formate, pH 3.2
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic (53:47 A:B)5% to 60% B over 15 min
Flow Rate Not specified1.0 mL/min
Temperature Ambient35 °C
Detection ES-MSUV at 254 nm

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Retention Time Shift start Chromatographic Issue Identified res_check Adjust Mobile Phase pH? tail_ph Lower Mobile Phase pH? rt_equil Increase Equilibration? res_organic Change Organic Modifier? res_check->res_organic No res_solved Resolution OK res_check->res_solved Yes res_gradient Optimize Gradient? res_organic->res_gradient No res_organic->res_solved Yes res_column Change Column Chemistry? res_gradient->res_column No res_gradient->res_solved Yes res_column->res_solved Yes tail_column Use End-capped Column? tail_ph->tail_column No tail_solved Peak Shape OK tail_ph->tail_solved Yes tail_overload Reduce Sample Load? tail_column->tail_overload No tail_column->tail_solved Yes tail_overload->tail_solved Yes rt_mp Check Mobile Phase Prep? rt_equil->rt_mp No rt_solved Retention Stable rt_equil->rt_solved Yes rt_temp Use Column Oven? rt_mp->rt_temp No rt_mp->rt_solved Yes rt_temp->rt_solved Yes

Caption: A decision tree for troubleshooting common HPLC issues.

Trimeprazine Metabolism and Separation

Trimeprazine_Metabolism cluster_metabolites Primary Metabolites cluster_hplc HPLC Elution Order (Typical) Trimeprazine Trimeprazine N_Desmethyl N-desmethyltrimeprazine Trimeprazine->N_Desmethyl Metabolism Sulfoxide Trimeprazine Sulfoxide Trimeprazine->Sulfoxide Metabolism Hydroxylated Hydroxylated Metabolite Trimeprazine->Hydroxylated Metabolism Early More Polar Metabolites (e.g., Sulfoxide) Mid Less Polar Metabolites (e.g., N-Desmethyl) Late Trimeprazine

Caption: Trimeprazine metabolism and typical HPLC elution order.

References

  • Review on Common Observed HPLC Troubleshooting Problems. (2020). ResearchGate. Retrieved from [Link]

  • System suitability parameters of RP-HPLC method for quantitative analysis of ALB, LEV, CLO, and ABA. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Trimeprazine and Its Main Metabolites in Mouse Serum and Thyroid by Liquid Chromatography-Electrospray-Mass Spectrometry. (2001). Taylor & Francis Online. Retrieved from [Link]

  • Determination of Trimeprazine and Its Main Metabolites in Mouse Serum and Thyroid by Liquid Chromatography-Electrospray-Mass Spe. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Optimizing HPLC method development to maximize peak resolution. (2024). Atinary Technologies. Retrieved from [Link]

  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2013). Chromatography Online. Retrieved from [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (2007). ResearchGate. Retrieved from [Link]

  • Development and validation of a stability indicating RP-HPLC method for the determination of trimetazidine dihydrochloride. (2014). ResearchGate. Retrieved from [Link]

  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices. (2018). National Institutes of Health. Retrieved from [Link]

  • System Suitability Requirements for a USP HPLC Method. (2025). Restek. Retrieved from [Link]

  • Development and validation of a stability indicating RP-HPLC method for the determination of trimetazidine dihydrochloride. (2014). Der Pharma Chemica. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). Chromatography Online. Retrieved from [Link]

  • VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR DETERMINATION OF TRIMETAZIDINE IN PHARMACEUTICAL DOSAGE FORMS. (2026). European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from [Link]

  • TRIMEPRAZINE. (n.d.). precisionFDA. Retrieved from [Link]

  • A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application. (2023). National Institutes of Health. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • System suitability in HPLC Analysis. (2021). Pharmaceutical Updates. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Retrieved from [Link]

  • Analytical Method Development And Validation Of Rp-Hplc For The Estimation Of Fexofenadine And Montelukast In Bulk And Pharmaceutical Dosage Form. (2024). ResearchGate. Retrieved from [Link]

  • A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. (2022). PubMed. Retrieved from [Link]

  • HPLC Calibration Process Parameters in Terms of System Suitability Test. (2014). SciSpace. Retrieved from [Link]

  • A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. (2018). ResearchGate. Retrieved from [Link]

  • Achieving High Resolution in HPLC for Trace Analysis. (2025). Patsnap Eureka. Retrieved from [Link]

  • Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity. (2022). MDPI. Retrieved from [Link]

  • High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. (2024). MDPI. Retrieved from [Link]

  • What is the mechanism of Trimeprazine Tartrate? (2024). Patsnap Synapse. Retrieved from [Link]

  • Pharmacokinetics of trimeprazine in children. (1987). PubMed. Retrieved from [Link]

  • Drug Information | Therapeutic Target Database. (n.d.). Therapeutic Target Database. Retrieved from [Link]

Sources

improving the sensitivity of trimeprazine sulfoxide detection

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the detection of Trimeprazine Sulfoxide (also known as Alimemazine Sulfoxide). It is structured to address high-level analytical challenges, specifically focusing on the "Artifactual Oxidation Trap"—a common pitfall where the parent drug converts to the sulfoxide during sample preparation, leading to false positives and inaccurate quantification.

Status: Active | Tier: Level 3 (Method Development & Troubleshooting) Subject: Improving Sensitivity & Selectivity in Biological Matrices

Core Directive: The "Artifactual Oxidation" Trap

User Query: "I am detecting Trimeprazine Sulfoxide in control samples spiked only with the parent drug. Is my column contaminated?"

Senior Scientist Response: It is unlikely to be column contamination. You are likely encountering ex vivo artifactual oxidation . Phenothiazines like Trimeprazine are highly susceptible to oxidation during sample preparation, particularly during evaporation steps or when exposed to specific solid-phase extraction (SPE) sorbents under acidic conditions.

If your protocol inadvertently converts the parent drug (Trimeprazine) into the analyte of interest (Trimeprazine Sulfoxide), your sensitivity data is effectively noise.

The Fix: The "Cold & Dark" LLE Protocol Switch from aggressive SPE to a gentle Liquid-Liquid Extraction (LLE) or a simplified protein precipitation (PPT) if sensitivity allows. If SPE is mandatory, avoid drying steps involving heat.

Validated Workflow for Artifact Reduction

The following diagram outlines the decision logic to minimize artifactual formation of the sulfoxide.

SamplePrepWorkflow cluster_warning Artifact Prevention Zone Start Start: Biological Sample (Plasma/Serum) CheckConc Est. Concentration > 10 ng/mL? Start->CheckConc PPT Method A: Protein Precipitation (Acetonitrile, -20°C) CheckConc->PPT Yes (High Conc) LLE Method B: Liquid-Liquid Extraction (Hexane:Isoamyl Alcohol) CheckConc->LLE No (Trace Level) SPE Method C: SPE (Risk High) CheckConc->SPE Complex Matrix Only Inject LC-MS/MS Injection PPT->Inject Supernatant Direct Evap Evaporation Step (CRITICAL CONTROL POINT) LLE->Evap N2 Stream, <35°C SPE->Evap Recon Reconstitute in Mobile Phase (+ Ascorbic Acid) Evap->Recon Recon->Inject

Figure 1: Decision tree for sample preparation emphasizing the "Critical Control Point" at evaporation, where heat and air can induce artificial sulfoxidation.

Chromatographic Separation & Sensitivity

User Query: "I have a peak at the expected retention time, but the baseline noise is high. How do I improve the signal-to-noise (S/N) ratio?"

Senior Scientist Response: Sensitivity is not just about the detector; it is about separation efficiency . Trimeprazine Sulfoxide is more polar than the parent drug. If they co-elute, the massive signal from the parent drug (often present at 10x-100x higher concentrations) will cause ion suppression , killing your sulfoxide signal.

Causality:

  • Parent Drug: Trimeprazine (Late eluter, hydrophobic).

  • Metabolite: Trimeprazine Sulfoxide (Early eluter, more polar).

Protocol Optimization:

  • Column Choice: Use a high-strength silica (HSS) T3 or a C18 column with polar-endcapping to retain the polar sulfoxide longer, separating it from the solvent front (where suppression is highest).

  • Mobile Phase: Avoid phosphate buffers (incompatible with MS). Use Ammonium Formate (5 mM, pH 3.5) . The acidic pH protonates the tertiary amine, improving ionization efficiency in ESI+ mode.

Data: Chromatographic Parameters for Max Sensitivity
ParameterRecommended SettingRationale
Column Waters XSelect HSS T3 (2.1 x 100mm, 2.5µm)Superior retention of polar metabolites vs. standard C18.
Mobile Phase A 5mM Ammonium Formate + 0.1% Formic AcidProton source for ESI+; Formate reduces adduct formation.
Mobile Phase B Acetonitrile (LC-MS Grade)Lower backpressure and better desolvation than Methanol.
Gradient 5% B to 90% B over 6 minsFast enough for throughput, slow enough to resolve Sulfoxide from Parent.
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI desolvation efficiency.

Mass Spectrometry Optimization (LC-MS/MS)

User Query: "What MRM transitions should I use? I see multiple fragments."

Senior Scientist Response: Trimeprazine Sulfoxide (


) has a molecular weight of 314.45 Da . In ESI+ mode, you are looking for the protonated ion 

.

The Fragmentation Mechanism: The most abundant fragment usually arises from the loss of the amine side chain or the cleavage of the sulfoxide group.

Recommended MRM Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Type
Trimeprazine Sulfoxide 315.15 100.1 35 25 Quantifier
Trimeprazine Sulfoxide 315.15 199.0 35 30 Qualifier

| Trimeprazine (Parent) | 299.15 | 100.1 | 40 | 22 | Reference |

Note: The m/z 100.1 fragment corresponds to the dimethylamino-2-methylpropyl side chain, which is common to both parent and metabolite. You MUST rely on retention time to distinguish them.

Stability & Handling (The "Self-Validating" System)

User Query: "How do I ensure my standards are stable?"

Senior Scientist Response: Phenothiazine sulfoxides are sensitive to light (photolysis) and further oxidation to sulfones . A self-validating system includes "Quality Control (QC) - Stability" samples in every run.

Protocol:

  • Amber Glass Only: Never use clear glass or standard plastic microplates for storage > 4 hours.

  • Antioxidant Additive: Add 0.1% Ascorbic Acid to your reconstitution solvent. This acts as a sacrificial antioxidant, protecting the sulfoxide from converting to the sulfone.

  • Temperature Control: Keep autosampler at 4°C.

Metabolic & Degradation Pathway

Understanding the pathway is crucial for identifying interferences.

MetabolicPathway cluster_isomers Isobaric Interference (Same Mass) Parent Trimeprazine (m/z 299) Sulfoxide Trimeprazine Sulfoxide (Target Analyte) (m/z 315) Parent->Sulfoxide CYP450 / Oxidation NOxide Trimeprazine N-Oxide (Isomer Interference) (m/z 315) Parent->NOxide FMO / N-Oxidation Sulfone Trimeprazine Sulfone (Over-oxidation Product) (m/z 331) Sulfoxide->Sulfone Slow Oxidation (Storage Artifact)

Figure 2: Metabolic and degradation pathways. Note that N-Oxide and Sulfoxide have the same mass (m/z 315) and must be chromatographically separated.

Troubleshooting Guide (FAQ)

Q: My calibration curve is non-linear at the lower end (quadratic). Why? A: This is often due to adsorption of the analyte to the container walls at low concentrations.

  • Fix: Use low-binding polypropylene plates or silanized glass vials. Ensure your solvent contains at least 20% organic (methanol/acetonitrile) to keep the hydrophobic rings in solution.

Q: I see a "ghost peak" in my blank after a high concentration sample. A: Phenothiazines are "sticky." You have carryover.

  • Fix: Implement a needle wash with Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) . The acid helps protonate the amine for solubility, and the isopropanol dissolves the hydrophobic ring structure.

Q: Can I use Electrochemical Detection (ECD) instead of MS? A: Yes, phenothiazines are electroactive. However, ECD is less selective than MS/MS. If you must use ECD, the sulfoxide oxidation potential is distinct from the parent.

  • Ref: Blazheyevskiy et al.[1] demonstrate spectrophotometric and oxidative methods, though LC-MS/MS remains superior for biological limits of detection (LOD) [1].

References

  • Blazheyevskiy, M. Ye., et al. (2023).[1] A Difference Spectrophotometric Method for Determination of Alimemazine Based on the Absorbance of its Sulphoxide. Methods and Objects of Chemical Analysis.

  • Kumazawa, T., et al. (2011).[2] Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. Journal of Chromatography A.

  • Wojnicz, A., et al. (2017). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3084057, Trimeprazine sulfoxide.

Sources

managing the stability of trimeprazine in analytical solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing the Stability of Trimeprazine in Analytical Solutions

Executive Summary: The Stability Paradox

Trimeprazine (Alimemazine) presents a classic "phenothiazine paradox" in analytical chemistry: it is chemically robust enough to act as a potent antihistamine yet notoriously fragile in solution. For researchers, the primary adversary is not thermal decomposition, but oxidative photodegradation .

This guide addresses the specific physicochemical vulnerabilities of Trimeprazine tartrate. We move beyond generic "store in a cool place" advice to provide a mechanistic understanding of why your standard solutions degrade and how to engineer a self-validating stability protocol.

Troubleshooting Guide: Frequently Asked Questions

Q1: My clear Trimeprazine stock solution has developed a pink/reddish hue. Is it still usable?

Status: Critical Failure. Discard immediately. The Science: This color shift is the hallmark of phenothiazine oxidation. Trimeprazine undergoes a Type II photodynamic reaction where the molecule itself acts as a photosensitizer, generating singlet oxygen (


). This reactive oxygen species attacks the sulfur atom in the phenothiazine ring, converting Trimeprazine into Trimeprazine Sulfoxide (Impurity A)  and radical cations (semiquinones), which are highly colored (pink to violet).
Corrective Action: 
  • Switch to Low-Actinic (Amber) Glassware immediately.

  • Sparge all solvents with nitrogen or helium for 5 minutes prior to dissolution to remove dissolved oxygen.

Q2: I observe a "shoulder" peak eluting just before the main Trimeprazine peak in RP-HPLC. What is this?

Diagnosis: This is likely Trimeprazine Sulfoxide .[1] The Science: The sulfoxide metabolite is more polar than the parent parent compound due to the oxygen addition at the sulfur position. In Reverse Phase (C18) chromatography, it elutes earlier (lower retention time). Verification: Check your chromatogram at 254 nm . If the relative retention time (RRT) is approximately 0.8–0.9 relative to the main peak, it is the sulfoxide degradation product.

Q3: Can I store working standards (10 µg/mL) in the autosampler overnight?

Recommendation: Only if temperature controlled (


) and light-protected.
The Data:  At ambient temperature (

) under laboratory fluorescent lighting, dilute phenothiazine solutions can degrade by >5% within 4 hours. Protocol: If your autosampler is not light-tight, wrap vials in aluminum foil or use amber autosampler vials.

Mechanistic Insight: The Degradation Pathway

Understanding the enemy is the first step to containment. The diagram below illustrates the specific oxidative pathway triggered by light and oxygen.

TrimeprazineDegradation Trimeprazine Trimeprazine (Parent) ExcitedState Excited Triplet State (Photosensitizer) Trimeprazine->ExcitedState UV-A Irradiation (hν) SingletOxygen Singlet Oxygen (¹O₂) Generation ExcitedState->SingletOxygen Energy Transfer to ³O₂ Sulfoxide Trimeprazine Sulfoxide (Impurity A) SingletOxygen->Sulfoxide Oxidation of Thiazine Sulfur NOxide N-Oxide / Demethylated Products SingletOxygen->NOxide Secondary Pathways

Figure 1: The oxidative photodegradation pathway of Trimeprazine.[2] The molecule sensitizes its own destruction via singlet oxygen generation.

Experimental Protocol: Robust Standard Preparation

To ensure analytical integrity, follow this "Zero-Oxidation" protocol for preparing stock standards.

Materials Required
  • Trimeprazine Tartrate Reference Standard (USP/EP grade).[1]

  • Solvent: Methanol (HPLC Grade).

  • Amber Volumetric Flasks (Class A).

  • Inert Gas Source (Nitrogen or Argon).

Step-by-Step Procedure
  • Solvent Deoxygenation:

    • Place 100 mL of Methanol in a beaker.

    • Sparge with Nitrogen gas for 5-10 minutes . Why? Removing dissolved oxygen halts the Type II photo-oxidation mechanism described in Figure 1.

  • Weighing & Dissolution:

    • Weigh 10 mg of Trimeprazine Tartrate directly into a 10 mL Amber Volumetric Flask .

    • Critical: Do not use a weighing boat; static can cause loss of fines. Weigh by difference if possible.

    • Add approx. 5 mL of deoxygenated Methanol. Swirl gently to dissolve.

  • Volume Make-up:

    • Dilute to volume with Methanol.[3]

    • Stopper immediately and wrap the neck with Parafilm to prevent oxygen ingress.

  • Storage:

    • Store at -20°C for long-term stability (up to 30 days).

    • Store at 2-8°C for working stocks (use within 5 days).

Quantitative Stability Data

The following table summarizes stability limits based on forced degradation studies. Use these thresholds to set your system suitability criteria.

Stress ConditionDurationDegradation ObservedPrimary DegradantRecommendation
Acid Hydrolysis (0.1N HCl)4 Hours< 2%MinimalStable in acidic mobile phases.
Base Hydrolysis (0.1N NaOH)4 Hours5 - 10%Hydrolysis productsAvoid basic diluents (pH > 8).
Oxidation (3% H₂O₂)2 Hours> 20% Sulfoxide (Impurity A)High Risk. Exclude O₂.
Photolysis (UV Light)6 Hours> 15% Sulfoxide & N-demethylatedCritical. Use amber glass.
Thermal (60°C)24 Hours< 5%Minor thermal degradantsRelatively thermally stable.

Stability Management Workflow

Implement this decision tree in your SOP to handle out-of-specification (OOS) results related to stability.

StabilityWorkflow Start Start Analysis CheckColor Visual Check: Is solution Pink/Orange? Start->CheckColor Discard DISCARD Solution (Irreversible Oxidation) CheckColor->Discard Yes CheckHPLC Run System Suitability (HPLC) CheckColor->CheckHPLC No (Clear/Colorless) CheckImpurity Check RRT ~0.85 (Impurity A) CheckHPLC->CheckImpurity Pass Proceed with Analysis CheckImpurity->Pass Area < 1.0% Fail Fail: Prepare Fresh with N₂ Sparging CheckImpurity->Fail Area > 1.0%

Figure 2: Decision matrix for assessing Trimeprazine solution integrity prior to analysis.

References

  • Ahmad, W. et al. (2015). Photodegradation of trimeprazine triggered by self-photogenerated singlet molecular oxygen. Journal of Saudi Chemical Society.[2]

  • European Pharmacopoeia (Ph.[4] Eur.) . Alimemazine Tartrate Monograph: Impurity A (Sulfoxide).

  • BenchChem . Avoiding trimeprazine maleate degradation in experimental setups.

  • PubChem . Trimeprazine Sulfoxide (Compound Summary). National Library of Medicine.

  • Global Bioanalysis Consortium . Stability: Recommendation for Best Practices.

Sources

Technical Support Center: Troubleshooting Peak Tailing for Trimeprazine Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist: This guide provides targeted troubleshooting advice for scientists, researchers, and drug development professionals encountering peak tailing during the chromatographic analysis of trimeprazine sulfoxide. Our goal is to move beyond generic advice, offering a structured, cause-and-effect approach to diagnosing and resolving this common chromatographic challenge.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing, and why is it a specific problem for trimeprazine sulfoxide?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1] An ideal peak should be a symmetrical Gaussian shape.[2] For quantitative analysis, this distortion can compromise resolution, reduce accuracy, and affect the overall reliability of the method.[2]

Trimeprazine, a phenothiazine derivative, and its sulfoxide metabolite are basic compounds due to the presence of a tertiary amine functional group.[3][4][5] The estimated pKa of trimeprazine is around 9.0.[6] This basicity is the primary reason for peak tailing in reversed-phase HPLC. The issue stems from a secondary retention mechanism where the positively charged analyte interacts with negatively charged, acidic silanol groups (Si-OH) that are residual on the surface of silica-based stationary phases.[2][3][4][7][8][9][10] This interaction is stronger and different from the intended hydrophobic retention, causing some analyte molecules to lag behind, resulting in a "tail".[3][11]

Q2: My trimeprazine sulfoxide peak is tailing. What are the first things I should check?

A2: Before modifying the method's chemistry, it's crucial to rule out system and column health issues. These problems often affect all peaks in the chromatogram, not just the basic analytes.

  • Column Health: The column is a primary suspect. Over time, column performance can degrade.[4] A void at the column inlet or a partially blocked inlet frit can cause peak shape distortion for all analytes.[1][3]

    • Quick Check: Substitute the current column with a new, proven column of the same type. If the peak shape improves dramatically, the original column was the issue.

    • Remedy: If a void is suspected, you can sometimes reverse-flush the column (if the manufacturer allows) to remove contaminants from the inlet frit.[3] Always use guard columns and in-line filters to extend column lifetime.[3]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by the HPLC system itself if there is excessive "dead volume" between the injector and the detector.[4][8]

    • Check Connections: Ensure all tubing connections, especially between the column and the detector, are properly made with no gaps.[9] Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak shape issues, including tailing or fronting.[1][4]

    • Quick Check: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.[1]

Troubleshooting Guide: Chemical & Methodological Solutions

If system and hardware issues are ruled out, the peak tailing is likely due to chemical interactions. The following Q&A provides a systematic approach to method optimization.

Q3: How does mobile phase pH affect the peak shape of trimeprazine sulfoxide?

A3: Mobile phase pH is one of the most powerful tools for improving the peak shape of ionizable compounds. The goal is to control the ionization state of both the analyte and the stationary phase silanols.

  • The Mechanism: Trimeprazine sulfoxide, as a base, will be protonated (positively charged) at a pH below its pKa (~9.0). Residual silanol groups on the silica surface are acidic and become deprotonated (negatively charged) at pH values above ~2.5-3.[3][9] The strong electrostatic attraction between the positively charged analyte and negatively charged silanols causes peak tailing.[9]

  • The Solution: By lowering the mobile phase pH to a range of 2.5-3.0, you can suppress the ionization of the silanol groups, making them neutral.[2][3][12][13] While the trimeprazine sulfoxide will be fully protonated and positively charged, the lack of negatively charged sites on the silica surface minimizes the strong secondary interactions, leading to a much more symmetrical peak.[3]

Protocol 1: Mobile Phase pH Scouting Experiment
  • Prepare Mobile Phases: Prepare identical mobile phases (e.g., Acetonitrile:Water with a constant organic ratio) but buffer them at different pH values. Use a low ionic strength acid like formic acid.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: 10mM Ammonium Formate in Water, pH adjusted to 3.5

    • Mobile Phase C: 10mM Ammonium Acetate in Water, pH adjusted to 4.5

  • Column Equilibration: For each mobile phase, flush the column with at least 10-20 column volumes before injecting the sample to ensure the column is fully equilibrated.

  • Analysis: Inject your trimeprazine sulfoxide standard with each mobile phase condition and compare the peak asymmetry factor.

  • Evaluation: Choose the pH that provides the best peak symmetry without compromising the required retention and resolution. For most basic compounds, a lower pH (2.5-3.0) yields the best results.[12]

pH ConditionExpected Analyte StateExpected Silanol StateExpected Outcome on Peak Shape
pH 2.7 Fully Protonated (Cationic)Mostly NeutralGood , minimal tailing
pH 3.5 Fully Protonated (Cationic)Partially Ionized (Anionic)Fair , some tailing possible
pH 4.5 Fully Protonated (Cationic)Mostly Ionized (Anionic)Poor , significant tailing likely
Q4: My peak still tails at low pH. What mobile phase additives can I use?

A4: If adjusting the pH is not sufficient, the next step is to use a mobile phase additive that acts as a "competing base" or "silanol masking agent."[13] The most common of these is triethylamine (TEA).

  • The Mechanism of TEA: Triethylamine is a small basic molecule that, when added to the mobile phase at low pH, becomes protonated (triethylammonium). This positively charged ion will then compete with your protonated trimeprazine sulfoxide for the active, ionized silanol sites on the stationary phase.[12][13][14] By essentially "flooding" the surface with a competing base, TEA masks the silanol groups, preventing them from interacting with your analyte and thereby improving peak shape.[12][14][15]

  • Considerations: While effective, TEA is not volatile and can suppress MS signals in LC-MS applications.[16] It can also alter column selectivity and, over time, may accelerate the degradation of the stationary phase.[13][16] Modern, high-purity columns often reduce the need for additives like TEA.[2][16]

Protocol 2: Evaluating Triethylamine (TEA) as a Mobile Phase Additive
  • Select Optimal pH: Start with the mobile phase pH that gave the best results from Protocol 1 (e.g., 0.1% Formic Acid).

  • Prepare Additive Stock: Prepare a stock solution of your mobile phase containing a defined concentration of TEA. A typical starting concentration is 10-25 mM, which corresponds to roughly 0.1-0.25% (v/v) TEA.

  • Adjust pH: After adding the TEA, the pH of the mobile phase will increase. Use your acid (e.g., formic acid) to carefully re-adjust the pH back to your target value (e.g., pH 2.7-3.0). This is a critical step.

  • Equilibrate and Analyze: Flush the column thoroughly with the new TEA-containing mobile phase and inject your sample.

  • Evaluate: Compare the peak asymmetry of trimeprazine sulfoxide with and without TEA.

Q5: Could my choice of HPLC column be the root of the problem?

A5: Absolutely. The choice of stationary phase is critical for analyzing basic compounds. Not all C18 columns are created equal.

  • Silica Purity (Type A vs. Type B): Older columns often use "Type A" silica, which has a higher content of metal impurities (like iron and aluminum).[2][12][17] These metals increase the acidity of nearby silanol groups, making them much more interactive and prone to causing peak tailing.[2][17][18] Modern columns use high-purity, "Type B" silica with very low metal content, which significantly reduces these problematic interactions.[12][18][19][20]

  • End-capping: After the C18 chains are bonded to the silica, many residual silanol groups remain. "End-capping" is a secondary chemical process where a small silane (like trimethylchlorosilane) is used to react with and cover many of these remaining silanols.[1] A column with high bonding density and thorough end-capping will provide much better peak shape for basic compounds.[2]

  • Alternative Chemistries: If a standard end-capped C18 is still problematic, consider columns with alternative stationary phases or technologies designed for basic compounds, such as those with embedded polar groups or hybrid silica particles.

Recommendations for Column Selection
Column TechnologyKey FeatureAdvantage for Trimeprazine Sulfoxide
High-Purity (Type B) Silica Low metal content (<10 ppm).[20]Reduces the number of highly acidic silanol sites.[12][18]
Double End-capped Maximizes coverage of residual silanols.Minimizes available sites for secondary interactions.[1]
Hybrid Particle Technology Silica-polymer hybrid particles.Offers improved pH stability and reduced silanol activity.
Embedded Polar Group Polar group embedded in the alkyl chain.Can shield residual silanols and offer alternative selectivity.

Visual Troubleshooting Guides

Workflow for Diagnosing Peak Tailing

The following diagram outlines a logical progression for troubleshooting peak tailing issues with trimeprazine sulfoxide.

Troubleshooting_Workflow A Peak Tailing Observed (Trimeprazine Sulfoxide) B Step 1: Check System & Column Health A->B C Is peak shape poor for all analytes? B->C D YES C->D E NO C->E F Investigate Hardware: - Column Void/Blockage - Extra-Column Volume - Leaks D->F G Step 2: Optimize Mobile Phase pH E->G H Is peak symmetric at pH 2.5-3.0? G->H I YES H->I J NO H->J K Problem Solved I->K L Step 3: Add Competing Base (e.g., TEA) J->L M Is peak symmetric now? L->M N YES M->N O NO M->O N->K P Step 4: Evaluate Column Choice O->P Q Switch to modern Type B, heavily end-capped column P->Q

A logical workflow for troubleshooting peak tailing.

Mechanism of Silanol Interaction and Mitigation

This diagram illustrates the chemical interactions at the silica surface that cause peak tailing and how a competing base like triethylamine (TEA) mitigates the issue.

Silanol_Interaction cluster_0 Scenario 1: Unwanted Secondary Interaction cluster_1 Scenario 2: Mitigation with Competing Base Silica Silica Surface (Si-O⁻) Analyte Trimeprazine-SO (R₃N⁺H) Analyte->Silica Strong Ionic Interaction (Causes Tailing) Silica2 Silica Surface (Si-O⁻) TEA TEA (Et₃N⁺H) TEA->Silica2 Masking Interaction Analyte2 Trimeprazine-SO (R₃N⁺H) Elution Normal Elution (Symmetrical Peak) Analyte2->Elution No Interaction

Silanol interactions causing tailing and mitigation by TEA.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Retrieved from [Link]

  • ResearchGate. (2012). Tailing in HPLC peak. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Silica HPLC Column, High Performance LC Columns. Retrieved from [Link]

  • LCGC International - Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • USP. (n.d.). Trimeprazine Tartrate. Retrieved from [Link]

  • ACS Omega. (2025). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]

  • PubMed. (1976). Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. Retrieved from [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2005). About TFA. Retrieved from [Link]

  • PubChem. (n.d.). Trimeprazine Tartrate. Retrieved from [Link]

  • LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • PubMed. (n.d.). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • USP-NF. (n.d.). USP Monographs: Trimeprazine Tartrate Tablets. Retrieved from [Link]

  • Biocomma. (n.d.). HPLC Columns. Retrieved from [Link]

  • Gpatindia. (2020). TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • PCCA. (n.d.). TRIMEPRAZINE TARTRATE USP. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Trimeprazine (CAS 84-96-8). Retrieved from [Link]

Sources

method validation challenges for trimeprazine sulfoxide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Validation & Troubleshooting Guide

Analyte: Trimeprazine Sulfoxide (TRZ-SO) | Parent Drug: Trimeprazine (TRZ) Audience: Bioanalytical Scientists, QC Analysts, Drug Metabolism Specialists

Introduction: The "Silent" Oxidation Challenge

Welcome to the Technical Support Center. If you are validating a method for Trimeprazine Sulfoxide (TRZ-SO) , you are likely encountering a specific set of anomalies: shifting retention times, variable recovery rates, or "ghost" peaks appearing in your standard solutions.

As a Senior Application Scientist, I often see researchers treat TRZ-SO merely as another stable analyte. It is not. Trimeprazine is a phenothiazine, a class notoriously sensitive to photo-oxidation. The critical challenge in this validation is not just detecting the sulfoxide, but proving that the sulfoxide you detect is a genuine metabolite/impurity and not an artifact generated during your sample preparation.

This guide moves beyond standard ICH Q2(R1) checklists to address the mechanistic failures specific to phenothiazine analysis.

Module 1: Chromatographic Selectivity & Peak Tailing

User Question:

"I am seeing significant peak tailing for Trimeprazine, and it co-elutes with the Sulfoxide peak. How do I improve resolution and peak shape?"

Technical Diagnosis:

Phenothiazines are strong bases (pKa ~9.0). On standard C18 silica columns, the protonated amine interacts with residual silanol groups (


), causing severe tailing. Furthermore, TRZ-SO is more polar than TRZ, but structurally similar enough to cause co-elution if the hydrophobic selectivity is not optimized.
Troubleshooting Protocol:

1. The "Silanol Suppression" Strategy You must operate at a pH where silanols are protonated (neutral) or use a "sacrificial" base.

  • Recommended Mobile Phase:

    • A: 20 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

    • B: Acetonitrile (ACN).[1][2]

    • Why: Low pH (< 3.5) keeps silanols neutral. ACN is preferred over Methanol for phenothiazines as it offers sharper peaks and lower backpressure.

2. Column Selection Do not use a standard C18. Use a column with end-capping or embedded polar groups to shield the silica surface.

  • Gold Standard: C18 with steric protection (e.g., Zorbax StableBond or equivalent) or a Phenyl-Hexyl phase for orthogonal selectivity.

3. Separation Data Summary

ParameterTrimeprazine (Parent)Trimeprazine Sulfoxide (Metabolite)Optimization Logic
Polarity Hydrophobic (Late eluter)More Polar (Early eluter)Gradient elution is required to sharpen the late TRZ peak.
UV Max ~251 nm~250-270 nm (Shifted)Use 254 nm for simultaneous detection; DAD is required for peak purity.
Tailing Factor Often > 2.0 (Bad)Generally < 1.5Add 5-10 mM Triethylamine (TEA) if tailing persists (competes for silanol sites).

Module 2: Stability & Sample Preparation (The Critical Artifact)

User Question:

"My calibration standards for Trimeprazine Sulfoxide are unstable. The concentration increases over time, while the parent drug concentration decreases. Is my reference standard degrading?"

Technical Diagnosis:

You are likely witnessing spontaneous S-oxidation . Trimeprazine (parent) oxidizes to Trimeprazine Sulfoxide in the presence of light and dissolved oxygen. If this happens during sample prep, your "measured" sulfoxide concentration is False Positive Bias .

The "Artifact Prevention" Workflow

Step 1: Light Protection (Actinic Control) Phenothiazines undergo photolytic degradation.

  • Protocol: All extraction steps must be performed under amber light (sodium vapor) or in low-actinic glassware. Wrap all clear autosampler vials in aluminum foil immediately.

Step 2: Antioxidant Stabilization You must scavenge free radicals during extraction (especially for plasma/serum).

  • Protocol: Add Ascorbic Acid (0.1% w/v) or Sodium Metabisulfite to the plasma/sample matrix before adding the extraction solvent.

Step 3: Solvent Choice Avoid chlorinated solvents (Dichloromethane) if possible, as they can accelerate radical reactions under light. Use Ethyl Acetate or MTBE for Liquid-Liquid Extraction (LLE).

Visualizing the "Stability Trap"

StabilityTrap cluster_0 Validation Danger Zone TRZ Trimeprazine (Parent) TRZ_SO Trimeprazine Sulfoxide TRZ->TRZ_SO Metabolic Oxidation (In Vivo) Artifact Artifactual Sulfoxide (False Positive) TRZ->Artifact Benchtop Oxidation (Light + O2) Analysis HPLC/MS Analysis TRZ_SO->Analysis True Signal Artifact->Analysis Positive Bias

Figure 1: The "Stability Trap" in Phenothiazine Analysis. The red dashed line represents the non-enzymatic oxidation that occurs on the benchtop, leading to validation failure.

Module 3: Bioanalytical Sensitivity & Matrix Effects

User Question:

"I am using LC-MS/MS, but I see significant ion suppression for the sulfoxide in urine samples. How do I fix this?"

Technical Diagnosis:

Sulfoxides are highly polar. In Reverse Phase (RP) chromatography, they elute early, often in the "void volume" dump where salts and phospholipids from the matrix elute. This causes ion suppression.

Troubleshooting Protocol:

1. Divert Valve Strategy Direct the first 1.0–1.5 minutes of flow to waste to avoid fouling the source with salts.

2. Extraction Optimization (SPE vs. LLE)

  • Liquid-Liquid Extraction (LLE): Good for the parent (hydrophobic), but may have poor recovery for the polar sulfoxide.

  • Solid Phase Extraction (SPE): Recommended. Use a Mixed-Mode Cation Exchange (MCX) cartridge.

    • Mechanism:[3][4] The amine group binds to the cation exchange sites (high selectivity), allowing you to wash away phospholipids with 100% methanol before eluting the analytes with 5% Ammonia in Methanol.

3. Internal Standard (IS) Selection Do not use a structural analog (like Chlorpromazine) if possible.

  • Requirement: Use Deuterated Trimeprazine (

    
    -TRZ) .
    
  • Reason: Phenothiazine oxidation is variable. Only a stable isotope labeled IS will compensate for the partial oxidation that might occur during extraction.

Module 4: Validation Checklist (Self-Validating System)

To ensure your method is robust, perform these specific stress tests during validation.

Validation ParameterStandard RequirementTrimeprazine-Specific Requirement
Specificity No interference at RTOxidative Stress Test: Inject high-conc Parent Drug. If a Sulfoxide peak appears without metabolic conversion, your method is generating artifacts.
Linearity

Check for "Saturation Curvature" in MS. Phenothiazines ionize heavily; use APCI if ESI saturates.
Stability 24h AutosamplerPhotostability: Compare clear vs. amber vials. < 2% degradation required.
Recovery > 80%Differential Recovery: Ensure the polar Sulfoxide extracts as efficiently as the hydrophobic Parent.

References

  • LGC Standards. (n.d.). Trimeprazine Sulfoxide Reference Standard Data. Retrieved from

  • BenchChem. (2025).[5] The Biological Activity of Phenothiazine Sulfoxides: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (1972). Methotrimeprazine and its sulfoxide and desmethyl metabolites in urine. Journal of Pharmaceutical Sciences. Retrieved from

  • MDPI. (2022). Development and Validation of RP-HPLC Method for Cationic Surfactants and Phenothiazine Derivatives. Retrieved from

  • Semantic Scholar. (1998). Determination of Trimeprazine and Its Main Metabolites in Mouse Serum by LC-ES-MS. Retrieved from

Sources

minimizing ion suppression in LC-MS analysis of trimeprazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ion Suppression in LC-MS/MS Analysis of Trimeprazine (Alimemazine) Current Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Hub.

If you are analyzing Trimeprazine (Alimemazine) in biological matrices, you are likely encountering a specific set of symptoms: variable internal standard response, dropping sensitivity over a batch, or poor reproducibility at the Lower Limit of Quantitation (LLOQ).

Trimeprazine is a lipophilic, basic phenothiazine (


). In electrospray ionization (ESI+), it competes fiercely for charge. The "invisible" culprit is almost always phospholipids  co-eluting with your analyte or accumulating on your column.

This guide moves beyond generic advice. It provides the specific diagnostic tools and remediation protocols required to validate a robust method for Trimeprazine.

Module 1: Diagnosis – "How do I see the invisible?"

User Question: "My chromatograms look clean, but my internal standard (IS) area counts are fluctuating wildly between patient samples. How do I prove this is matrix effect?"

Technical Solution: You must perform a Post-Column Infusion (PCI) experiment. This is the only way to visualize exactly where suppression occurs in your chromatographic run relative to the Trimeprazine peak.

The Mechanism

By maintaining a constant flow of Trimeprazine into the source while injecting a blank matrix extract, any dip in the baseline signal indicates a suppression zone.

Experimental Protocol: Post-Column Infusion
  • Setup: Connect a syringe pump to the LC flow path after the analytical column but before the MS source using a T-piece.

  • Infusate: Prepare a solution of Trimeprazine (100 ng/mL) in mobile phase. Infuse at 5–10 µL/min.

  • LC Method: Run your standard gradient method.

  • Injection: Inject a "dirty" blank matrix extract (e.g., plasma extracted via Protein Precipitation).

  • Observation: Monitor the baseline. A sharp drop indicates ion suppression.

Visualization: PCI Workflow

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Injects Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Piece (Mixing Point) Column->Tee  Eluent MS Mass Spectrometer (ESI Source) Tee->MS  Combined Flow Syringe Syringe Pump (Infusing Trimeprazine) Syringe->Tee  Constant Analyte Flow

Caption: Schematic of the Post-Column Infusion setup. The T-piece mixes the column effluent with the constant Trimeprazine stream to visualize matrix effects.

Module 2: Sample Preparation – The Root Cause

User Question: "I am using Protein Precipitation (PPT) with Acetonitrile because it is fast. Why should I switch to Liquid-Liquid Extraction (LLE)?"

Technical Solution: PPT removes proteins but leaves behind >95% of plasma phospholipids (glycerophosphocholines). These elute late in reversed-phase chromatography and cause the "suppression zones" identified in Module 1.

Trimeprazine is highly lipophilic (


) and basic. This makes it an ideal candidate for Liquid-Liquid Extraction (LLE) or Mixed-Mode Cation Exchange (MCX) SPE, which provide superior cleanup.
Comparative Data: PPT vs. LLE for Trimeprazine
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Phospholipid Removal < 10%> 99%
Matrix Factor (MF) 0.60 – 0.85 (High Suppression)0.95 – 1.05 (Negligible)
LOD Impact Higher (Background noise)Lower (Clean baseline)
Column Life Short (Clogging/Fouling)Extended
Recommended Protocol: LLE for Trimeprazine

This protocol utilizes the basicity of Trimeprazine to extract it into an organic solvent, leaving phospholipids behind.

  • Alkalization: To 200 µL plasma, add 50 µL of 0.5 M NaOH or Ammonium Hydroxide. (Target pH > 10 to ensure Trimeprazine is uncharged/non-ionized).

  • Extraction Solvent: Add 1.5 mL of Hexane:Isoamyl Alcohol (98:2, v/v) .

    • Why? Non-polar solvents like hexane exclude polar phospholipids.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer into a clean tube.

  • Reconstitution: Evaporate to dryness (

    
    C under 
    
    
    
    ) and reconstitute in Mobile Phase.
Module 3: Chromatography & Internal Standards

User Question: "I cannot change my extraction method right now. How can I mitigate suppression using my LC method?"

Technical Solution: If you must use a "dirty" extract, you must chromatographically resolve the Trimeprazine from the phospholipids and use a Stable Isotope Labeled (SIL) Internal Standard.

1. The "Ballistic Gradient" Trap

Avoid short, isocratic runs. Phospholipids are strongly retained on C18 columns. If you run a 3-minute isocratic method, the phospholipids from Injection 1 may elute during Injection 2 or 3, causing random suppression.

The Fix: Add a high-organic wash step (95% B) at the end of every injection to flush the column.

2. Internal Standard Selection
  • Gold Standard: Trimeprazine-d6 or Alimemazine-d6 .

    • Why? A deuterated IS co-elutes perfectly with the analyte. If the analyte is suppressed by 50%, the IS is also suppressed by 50%. The ratio remains constant.

  • Risky Alternative: Promethazine or Chlorpromazine (Analogs).

    • Risk:[1][2] They may elute slightly earlier or later than Trimeprazine, potentially landing outside the suppression zone while Trimeprazine lands inside it.

Visualization: The "Safe Zone" Strategy

Chromatography_Strategy Start Start Method Development Check_IS Do you have Trimeprazine-d6? Start->Check_IS Use_SIL Use SIL-IS. Co-elution compensates for matrix effects. Check_IS->Use_SIL Yes Use_Analog Use Analog IS. Must separate Analyte from Matrix Zone. Check_IS->Use_Analog No PCI_Test Run PCI Experiment (Module 1) Use_SIL->PCI_Test Use_Analog->PCI_Test Decision Does Analyte Elute in Suppression Zone? PCI_Test->Decision Modify_LC Modify Gradient/Column. Move Analyte away from Phospholipids. Decision->Modify_LC Yes Validate Proceed to Validation Decision->Validate No Modify_LC->PCI_Test Re-test

Caption: Decision tree for Internal Standard selection and chromatographic optimization.

Module 4: Validation – Proving the System

User Question: "How do I calculate the Matrix Factor (MF) for my validation report?"

Technical Solution: Regulatory bodies (FDA/EMA) require quantitative proof that matrix effects are negligible or consistent.

Matrix Factor (MF) Calculation Protocol

You need two sets of samples:

  • Set A (Post-Extraction Spike): Extract blank matrix (via LLE), then spike Trimeprazine into the final vial after extraction.

  • Set B (Neat Solution): Trimeprazine spiked directly into mobile phase (no matrix).



  • MF = 1.0: No suppression.

  • MF < 1.0: Ion Suppression.

  • MF > 1.0: Ion Enhancement.

IS-Normalized MF: Calculate the MF for the Analyte and the MF for the Internal Standard.



Requirement: The CV% of the IS-Normalized MF across 6 different lots of plasma must be < 15% .
References
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Retrieved from [Link]

  • Patel, B., et al. (2013). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS. Journal of Bioequivalence & Bioavailability. (Demonstrates LLE efficacy for Trimeprazine). Retrieved from [Link]

Sources

impact of pH on the stability of trimeprazine and its sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers working with trimeprazine and its metabolites. This center is designed to provide in-depth, practical guidance on the critical factor of pH in influencing the chemical stability of trimeprazine and its primary oxidative degradant, trimeprazine sulfoxide. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental observations and provides causal explanations and corrective actions.

Q1: My stock solution of trimeprazine has developed a yellow or brownish tint upon storage. What is causing this discoloration?

A1: This is a classic indicator of oxidative degradation. Trimeprazine, a phenothiazine derivative, is highly susceptible to oxidation at the sulfur atom in its tricyclic ring system, leading to the formation of trimeprazine sulfoxide.[1] This process is often accelerated by several factors:

  • Elevated pH: In alkaline conditions (pH > 7), the rate of oxidation for many phenothiazines increases.[1] The unprotonated form of the molecule, more prevalent at higher pH, can be more susceptible to oxidation.

  • Presence of Oxygen: The degradation is typically an oxidative process, requiring dissolved oxygen in the solvent.

  • Exposure to Light: Trimeprazine is known to be photolabile.[1] UV-A light, in the presence of oxygen, can trigger the formation of singlet oxygen, which in turn oxidizes the trimeprazine to its sulfoxide and other photoproducts.[2][3]

Troubleshooting Steps:

  • Confirm Degradation: Analyze your solution using a stability-indicating HPLC method to confirm the presence of new peaks, particularly the trimeprazine sulfoxide peak.[4]

  • Protect from Light: Immediately begin storing your stock solutions and experimental samples in amber vials or wrap them in aluminum foil to prevent photodegradation.[5]

  • Control pH: Prepare your solutions in a buffered system at a slightly acidic to neutral pH (ideally pH 4-6) for enhanced stability. Avoid alkaline conditions.[6]

  • De-gas Solvents: For long-term storage or sensitive kinetic studies, consider preparing solutions with solvents that have been de-gassed by sparging with nitrogen or argon to minimize dissolved oxygen.

Q2: I'm conducting a pH stability study, and I'm observing a rapid loss of the parent trimeprazine peak in my HPLC analysis at pH 9, but it's relatively stable at pH 4. Why is the difference so dramatic?

A2: This observation is consistent with the known chemistry of phenothiazine derivatives. The stability of these molecules is highly dependent on their ionization state, which is governed by the solution's pH and the molecule's pKa value. The pKa of trimeprazine is approximately 10.1.[7]

  • Causality: At pH 4, which is well below the pKa, the tertiary amine in the side chain of trimeprazine is fully protonated. This cationic form is generally more water-soluble and less susceptible to certain degradation pathways like oxidation. In contrast, at pH 9, a significant portion of the trimeprazine molecules will be in their unprotonated, free base form. This neutral form is more lipophilic and its electron-rich sulfur atom is more readily attacked by oxidizing agents, leading to faster degradation.[7][8] The rate of degradation for many compounds is significantly influenced by pH.[5][9]

Experimental Insight: Your results are demonstrating a classic pH-rate profile. Plotting the logarithm of the observed degradation rate constant (k) versus pH would likely yield a curve showing a sharp increase in degradation rate as the pH approaches and surpasses the pKa of the side-chain amine.

Q3: When analyzing my forced degradation samples, I see the trimeprazine sulfoxide peak, but its peak area is not increasing proportionally to the decrease in the parent trimeprazine peak. Where is the remaining mass going?

A3: This indicates that the formation of trimeprazine sulfoxide is not the only degradation pathway occurring, or that the sulfoxide itself is unstable under your experimental conditions.

  • Multiple Degradation Pathways: Trimeprazine can degrade through several routes simultaneously, especially under harsh stress conditions (e.g., strong acid/base, high heat, potent oxidizers). Besides sulfoxidation, N-demethylation is a known photodegradation pathway.[2] Hydrolysis of other parts of the molecule could also occur under extreme pH and heat.[10]

  • Sulfoxide Instability: Trimeprazine sulfoxide, while more polar, may not be the final, stable endpoint. Under certain conditions (e.g., continued exposure to UV light or strong oxidants), it could be further oxidized to a sulfone or degrade into other, smaller molecules that may not be retained or detected by your current HPLC method.

Troubleshooting & Characterization Plan:

  • Mass Balance Analysis: Ensure your analytical method is capable of detecting all potential degradants. A good stability-indicating method should achieve a mass balance close to 100% (sum of parent drug and all degradation products).

  • Use a Photodiode Array (PDA) Detector: A PDA detector can help determine if new peaks are related to the parent compound by comparing their UV spectra.

  • LC-MS/MS Analysis: To definitively identify the "missing" degradants, analyze your stressed samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This will allow you to determine the mass-to-charge ratio of the unknown peaks and fragment them to elucidate their structures.[11]

Frequently Asked Questions (FAQs)

Q: What is the primary degradation product of trimeprazine under oxidative and photolytic stress? A: The most commonly reported major degradation product is trimeprazine sulfoxide (N,N-dimethyl-3-(10H-phenothiazin-10-yl sulfoxide)propan-1-amine).[2][12] This occurs through the oxidation of the sulfur atom in the central phenothiazine ring. N-desmethylated products can also form, particularly under photolytic conditions.[3]

Q: What is the optimal pH range for preparing and storing aqueous solutions of trimeprazine for short-term experimental use? A: For maximal stability, trimeprazine solutions should be prepared and stored in a slightly acidic pH range, typically between pH 4 and 6 .[1][6] Strongly acidic or, particularly, alkaline conditions should be avoided to minimize hydrolysis and oxidation.

Q: Does the choice of buffer affect the stability of trimeprazine? A: Yes, the buffer species can influence degradation rates, a phenomenon known as general acid-base catalysis.[10][13] For example, phosphate and acetate buffers can sometimes directly participate in hydrolysis reactions. It is crucial to use the simplest buffer system that can effectively maintain the target pH. When comparing results, ensure the same buffer system and ionic strength are used across all experiments.

Q: How stable is trimeprazine sulfoxide itself? A: Trimeprazine sulfoxide is generally more polar than the parent drug. While it is the primary product of initial oxidation, its own stability is pH-dependent and it can be susceptible to further degradation under prolonged or harsh stress conditions. Its stability should be independently evaluated if it is to be used as a reference standard or if it is a metabolite of interest.

Data Summary & Protocols

Table 1: pH-Dependent Stability Profile of Trimeprazine

This table provides a qualitative summary of the expected stability of trimeprazine in aqueous solutions under typical laboratory conditions (room temperature, protected from light).

pH RangeConditionPredominant SpeciesExpected StabilityPrimary Degradation Pathway
1-3 Strongly AcidicProtonated (Cationic)Moderate to GoodAcid-catalyzed hydrolysis
4-6 Weakly AcidicProtonated (Cationic)Good (Optimal Range) Slow Oxidation
7 NeutralMix of Protonated/Free BaseFair to ModerateOxidation
8-10 Weakly AlkalineMix of Protonated/Free BasePoorBase-catalyzed Oxidation
>11 Strongly AlkalineFree Base (Neutral)Very Poor Rapid Oxidation & Hydrolysis
Experimental Protocol: pH-Dependent Forced Degradation Study

This protocol outlines a systematic approach to investigating the impact of pH on the stability of trimeprazine.[14]

Objective: To determine the degradation kinetics of trimeprazine across a range of pH values.

Materials:

  • Trimeprazine reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., phosphate, citrate, borate)

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH)

  • Volumetric flasks, pipettes, amber HPLC vials

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of trimeprazine (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Initiation of Degradation:

    • For each pH condition, pipette a small volume of the trimeprazine stock solution into a larger volume of the corresponding buffer to achieve the target final concentration (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent is low (<5%) to avoid impacting the aqueous degradation kinetics.

    • Prepare a "time zero" (T₀) sample immediately by taking an aliquot of the reaction mixture and neutralizing it (if necessary) and/or diluting it with the mobile phase to stop the reaction. Store this sample at 4°C.

  • Incubation: Incubate all reaction mixtures in a temperature-controlled environment (e.g., 40°C or 60°C) and protect them from light using amber glassware or a dark chamber.[5]

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each pH solution. Immediately quench the reaction as described for the T₀ sample.

  • HPLC Analysis:

    • Analyze all samples (including T₀) using a validated stability-indicating HPLC-UV method.[15][16] The method must be able to resolve trimeprazine from its sulfoxide and other potential degradants.

    • Record the peak area of the trimeprazine peak for each sample.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the remaining trimeprazine concentration (ln[C]) versus time.

    • If the plot is linear, the degradation follows pseudo-first-order kinetics.[17] The slope of the line is equal to the negative of the observed rate constant (-k_obs).

    • Compare the k_obs values across the different pH conditions to quantify the impact of pH on stability.

Visualizations

Workflow for pH Stability Analysis

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase stock Prepare Trimeprazine Stock Solution init Initiate Degradation: Spike Stock into Buffers stock->init buffers Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) buffers->init t0 Take T=0 Sample (Quench & Store) init->t0 incubate Incubate Samples (e.g., 60°C, Dark) init->incubate hplc HPLC Analysis t0->hplc sampling Time-Point Sampling (e.g., 2, 4, 8, 24h) incubate->sampling sampling->hplc kinetics Calculate Rate Constants (k) hplc->kinetics report Generate pH-Rate Profile kinetics->report

Caption: Experimental workflow for a pH-dependent forced degradation study.

Trimeprazine Degradation Pathway

G TMP_H Trimeprazine (Protonated) R-NH+(CH₃)₂ TMP_B Trimeprazine (Free Base) R-N(CH₃)₂ TMP_H->TMP_B Deprotonation Acidic pH (Stable) TMPO Trimeprazine Sulfoxide S=O TMP_H->TMPO Slow TMP_B->TMP_H Deprotonation Alkaline pH TMP_B->TMPO Fast

Caption: Influence of pH on the primary oxidative degradation of trimeprazine.

References

  • National Center for Biotechnology Information. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Library of Medicine. [Link]

  • National Center for Biotechnology Information. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. National Library of Medicine. [Link]

  • Oxford Academic. (n.d.). Relative bioavailability of trimeprazine tablets investigated in man using HPLC with electrochemical detection. Journal of Pharmacy and Pharmacology. [Link]

  • ResearchGate. (n.d.). Oxidative Photodegradation products of trimeprazine. [Link]

  • PubMed. (n.d.). Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions. National Library of Medicine. [Link]

  • PubMed. (1998). Effect of pH on the stability of methacholine chloride in solution. National Library of Medicine. [Link]

  • PubMed. (n.d.). Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). 3PC-003 Terlipressin pH stability for continuous infusion. [Link]

  • ResearchGate. (2015). Photodegradation of trimeprazine triggered by self-photogenerated singlet molecular oxygen. [Link]

  • PubMed. (n.d.). Trimeprazine is enantioselectively degraded by an activated sludge in ready biodegradability test conditions. National Library of Medicine. [Link]

  • ResearchGate. (2024). Twenty-Week Solid-State Stability Study of Combined Doxycycline, Trimethoprim and Sulfamethoxypyridazine Formulations after Extemporaneous Preparation for Veterinary Use. [Link]

  • ResearchGate. (n.d.). Mechanistic pathway of oxidative photodegradation of trimeprazine. [Link]

  • PubMed Central. (2023). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. National Library of Medicine. [Link]

  • ResearchGate. (2022). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. [Link]

  • ResearchGate. (n.d.). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. [Link]

  • PubMed Central. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. National Library of Medicine. [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Library of Medicine. [Link]

  • ResearchGate. (2009). Kinetics of hydrolysis of tetrahydrozoline hydrochloride in aqueous solutions. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • MDPI. (n.d.). Studies of the Dosage Form and Stability of the Drug by Various Techniques. [Link]

  • MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • ResearchGate. (2022). Development and validation of a stability-indicating high performance liquid chromatographic assay for determination of cariprazine in bulk form and in drug product. [Link]

  • PubMed Central. (n.d.). Degradation of trimethoprim by sulfate radical-based advanced oxidation processes: kinetics, mechanisms, and effects of natural water matrices. National Library of Medicine. [Link]

  • PubMed. (n.d.). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. National Library of Medicine. [Link]

Sources

reducing analytical variability in trimeprazine metabolite studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource , designed for analytical scientists encountering non-linear behavior in trimeprazine (alimemazine) assays.

Topic: Reducing Analytical Variability in LC-MS/MS Workflows Ticket Context: High inter-day variability, peak tailing, and "ghost" metabolite signals.

Executive Summary: The "Phenothiazine Challenge"

Trimeprazine (TMP) presents a "perfect storm" for analytical variability due to two intrinsic physicochemical properties:

  • High Basicity (pKa ~9.1): The tertiary amine creates strong secondary interactions with silanols, causing peak tailing and carryover.

  • Redox Instability: The phenothiazine ring is highly susceptible to photo-oxidation, spontaneously converting TMP into Trimeprazine Sulfoxide (TMP-SO) during sample preparation.[1] This creates false positives for the metabolite.[1]

This guide isolates these variables into three troubleshooting modules.

Module 1: The "Ghost" Metabolite (Stability & Oxidation)

User Complaint: "My T0 samples show significant levels of Trimeprazine Sulfoxide, even though no metabolism has occurred."

Root Cause Analysis

Phenothiazines undergo rapid photo-oxidation and auto-oxidation in solution.[1] If your extraction solvent lacks antioxidants, or if samples are exposed to ambient light, TMP converts to TMP-SO ex vivo. This inflates metabolite quantification and decreases parent drug recovery.[1]

The Degradation Pathway

The following diagram illustrates the critical control points where artifactual oxidation occurs.

G TMP Trimeprazine (Parent) TMPSO Trimeprazine Sulfoxide (Artifact/Metabolite) TMP->TMPSO Oxidation Light UV/Ambient Light (Catalyst) Light->TMPSO Accelerates Ox Dissolved Oxygen (Reactant) Ox->TMPSO Reacts Amber Control 1: Amber Glass/Darkness Amber->Light Blocks Ascorbic Control 2: Ascorbic Acid (0.1%) Ascorbic->Ox Scavenges

Figure 1: Mechanism of artifactual sulfoxide formation and required critical controls.

Protocol: Stabilization Buffer Preparation

Objective: Prevent ex vivo conversion of TMP to TMP-SO.[1]

  • Prepare Stock Solution: Dissolve Ascorbic Acid in water to reach a concentration of 10 mg/mL (1%) .

  • Add to Matrix: Add 10 µL of this stock per 100 µL of plasma/blood immediately upon collection or thawing. Final concentration: ~0.1%.[1]

  • Light Restriction: All processing must occur under yellow monochromatic light or in amber glassware.

Critical Note: Sodium metabisulfite is an alternative antioxidant, but it can sometimes cause ion suppression in ESI+ mode.[1] Ascorbic acid is generally safer for LC-MS.[1]

Module 2: The "Missing" Mass (Adsorption & Recovery)

User Complaint: "I see low recovery for the parent drug, and linearity fails at the lower end of the curve (< 5 ng/mL)."

Root Cause Analysis

Trimeprazine is highly lipophilic (LogP ~4.[1]7) and basic.[1][2][3] It exhibits Non-Specific Adsorption (NSA) .[1][4]

  • Glass: The positively charged amine binds to negatively charged silanol groups on untreated glass.[1]

  • Plastic: The hydrophobic rings bind to polypropylene (PP) surfaces.

Comparative Adsorption Data

The table below summarizes expected losses based on container material after 4 hours at room temperature (simulated data based on phenothiazine class behavior).

Container MaterialMechanism of LossEstimated Loss (10 ng/mL)Recommendation
Standard Borosilicate Glass Ionic (Silanol)40 - 60% DO NOT USE
Standard Polypropylene (PP) Hydrophobic15 - 25% ⚠️ Use with caution
Silanized Glass None (Inert)< 5% Gold Standard
Low-Binding PP Surface Modified< 5% ✅ Preferred for Autosamplers
Protocol: Anti-Adsorption Extraction (LLE)

Objective: Maximize recovery using Liquid-Liquid Extraction (LLE) with pH control.[1]

  • Alkalinization: Add 50 µL of 0.5 M Ammonium Hydroxide (pH ~10) to 200 µL plasma.

    • Why? This neutralizes the amine (pKa 9.1), making the drug uncharged and driving it into the organic layer.

  • Extraction Solvent: Add 1 mL Hexane:Isoamyl Alcohol (98:2) .

    • Why? Pure hexane is too non-polar; the alcohol prevents adsorption to the tube walls during the shake step.

  • Mixing: Vortex for 5 minutes (do not use aggressive sonication, which generates heat/oxidation).

  • Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a Silanized Glass Vial .

  • Dry Down: Evaporate under Nitrogen at 40°C. Reconstitute in Mobile Phase A/B (50:50) .

Module 3: The "Tailing" Peak (Chromatography)

User Complaint: "The Trimeprazine peak is tailing (As > 1.5), causing resolution issues with the N-desmethyl metabolite."

Root Cause Analysis

Peak tailing in basic drugs is almost always caused by Silanol Activity on the HPLC column stationary phase. The protonated amine (


) interacts with ionized silanols (

).[1]
Troubleshooting Logic Tree

Follow this decision matrix to resolve peak shape issues.

Logic Start Issue: Peak Tailing > 1.5 CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH YesPH Yes CheckPH->YesPH Current State NoPH No (pH is neutral/basic) CheckPH->NoPH CheckBuffer Is Buffer Conc > 10mM? YesPH->CheckBuffer IncreaseBuffer Action: Increase Buffer Strength (Ammonium Formate 20mM) CheckBuffer->IncreaseBuffer No CheckCol Is Column End-Capped? CheckBuffer->CheckCol Yes ChangeCol Action: Switch to Hybrid Particle Column (e.g., BEH C18) CheckCol->ChangeCol No/Unsure HighPHAction Action: Raise pH to > 10.5 (Requires Hybrid Column) NoPH->HighPHAction Strategy A LowPHAction Action: Lower pH to 2.8 (Protonate Silanols) NoPH->LowPHAction Strategy B

Figure 2: Chromatographic optimization logic for basic amines.

Recommended Chromatographic Conditions

To eliminate tailing without complex troubleshooting, adopt these "Safe Harbor" conditions:

  • Column: Ethylene Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) C18.[1]

    • Why? These withstand high pH and have lower silanol activity than standard silica.[1]

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0).[1]

    • Why? At pH 10, Trimeprazine (pKa 9.[1]1) is >90% neutral.[1] Neutral molecules do not interact with silanols.[1]

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Needle Wash: Acetonitrile:Water:Formic Acid (40:40:20).[1]

    • Why? The acid ensures any sticky residue on the needle is protonated and soluble, preventing carryover.

Frequently Asked Questions (FAQ)

Q: Can I use Chlorpromazine as an Internal Standard? A: No. While structurally similar, Chlorpromazine has different oxidation kinetics and adsorption profiles. You must use a stable isotope-labeled standard, specifically Trimeprazine-d6 .[1] This ensures the IS compensates for the specific matrix effects and extraction losses of the analyte.

Q: My N-desmethyl metabolite peak is splitting. A: This is likely a solvent mismatch. If you reconstitute in 100% Methanol but your starting gradient is 95% Water, the strong solvent plug causes the early-eluting metabolite to disperse. Reconstitute in a solvent matching your starting mobile phase (e.g., 90% Water / 10% ACN).[1]

Q: How do I distinguish between biological sulfoxide and artifactual sulfoxide? A: Perform a "Benchtop Stability" QC experiment . Spike pure Trimeprazine into plasma, leave it on the bench for 4 hours in ambient light, and analyze. If you detect sulfoxide, your stabilization protocol (Module 1) is insufficient.[1]

References

  • Phenothiazine Stability & Oxid

    • Title: Photostability of phenothiazine drugs: An overview.
    • Source: Journal of Pharmaceutical and Biomedical Analysis.[1]

    • URL:[Link]

  • Adsorption Issues in Analysis

    • Title: Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[1][4]

    • Source: Journal of Pharmacological and Toxicological Methods.[1][4]

    • URL:[Link]

  • Chrom

    • Title: Strategies for the analysis of basic compounds by reversed-phase high-performance liquid chrom
    • Source: Journal of Chromatography A.[1]

    • URL:[Link]

  • Trimeprazine Physicochemical D

    • Title: Trimeprazine (Compound Summary).[1][5][6]

    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link]

Sources

Validation & Comparative

validation of an HPLC method for trimeprazine sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Validation of a Stability-Indicating HPLC Method for Trimeprazine Sulfoxide: A Comparative Technical Guide

Executive Summary

The Challenge: Trimeprazine (Alimemazine) tartrate is a phenothiazine derivative susceptible to oxidative degradation, primarily forming Trimeprazine Sulfoxide (Impurity A) . Standard pharmacopeial methods (USP) often rely on ion-pair reagents (e.g., sodium 1-heptanesulfonate), which require long equilibration times, degrade column life, and are incompatible with MS detection.

The Solution: This guide validates a modernized Stability-Indicating Reversed-Phase HPLC (RP-HPLC) method. By eliminating ion-pair reagents and optimizing pH control with a phosphate buffer system, this method offers superior resolution (


) between the parent drug and its sulfoxide metabolite, improved column longevity, and higher throughput.

Method Selection & Comparison

The following table objectively compares the legacy pharmacopeial approach against the optimized stability-indicating protocol.

FeatureLegacy Method (USP-Based) Proposed Stability-Indicating Method
Stationary Phase L1 (C18), 3.9 mm × 30 cm (Older geometry)C18, 250 mm × 4.6 mm, 5 µm (Standard analytical)
Mobile Phase MeOH : Water : Acetic Acid (65:34:1) + 0.005 M Sodium 1-heptanesulfonate MeOH : 0.02 M

Buffer pH 3.0 (75:25 v/v)
Complexity High: Requires ion-pair reagent (column passivation required).Low: Simple binary mixture; robust and easy to prepare.
Detection UV @ 254 nmUV @ 257 nm (Optimized for Sulfoxide

)
Run Time > 15 minutes (Slow equilibration)< 10 minutes (Rapid equilibration)
Suitability Routine Assay (Non-specific)Stability Indicating (Separates degradants)

Expert Insight: The removal of sodium 1-heptanesulfonate is the critical causality for improved robustness. Ion-pair reagents permanently modify the stationary phase surface chemistry, making the column unusable for other methods and often causing baseline drift during gradient elution. The proposed phosphate buffer system maintains the analyte in a protonated state (pKa ~9.0), ensuring sharp peak shape without the "tailing" often seen in phenothiazines.

Experimental Protocol: The Proposed Method

Instrumentation & Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).

  • Column Temperature: 25°C (Ambient).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: 257 nm.

Reagent Preparation
  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Orthophosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%). Filter through a 0.45 µm nylon membrane.
    
  • Mobile Phase: Mix 750 mL of Methanol (HPLC Grade) with 250 mL of the Phosphate Buffer. Degas by sonication for 15 minutes.

  • Diluent: Mobile Phase.

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Trimeprazine Tartrate Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Impurity Stock (100 µg/mL): Accurately weigh 10 mg of Trimeprazine Sulfoxide (Impurity A) into a 100 mL flask.

  • System Suitability Solution: Transfer 1.0 mL of Stock Solution and 1.0 mL of Impurity Stock into a 10 mL flask; dilute to volume. (Target: 100 µg/mL Drug + 10 µg/mL Impurity).

Workflow Visualization

MethodWorkflow Stock Stock Preparation (50 mg in 50 mL) Dilution Working Standard (10-50 µg/mL) Stock->Dilution HPLC HPLC Injection (20 µL Loop) Dilution->HPLC Separation C18 Separation (MeOH:Buffer 75:25) HPLC->Separation Data Data Analysis (Res > 2.0) Separation->Data

Figure 1: Step-by-step analytical workflow for the determination of Trimeprazine and its Sulfoxide.

Validation Results & Discussion

Specificity (Stress Testing)

To prove the method is "Stability-Indicating," the drug must be subjected to stress to generate the sulfoxide in situ.

  • Oxidative Stress: Treat 1 mL of stock with 1 mL of 30%

    
     at 60°C for 30 mins.
    
    • Result: Significant decrease in Trimeprazine peak; appearance of a new peak at RRT ~0.65 (Sulfoxide).

  • Photolytic Stress: Expose sample to UV light (254 nm) for 24 hours.

    • Result: Formation of Sulfoxide and N-oxide degradants.

Degradation Pathway Logic: The phenothiazine ring sulfur is the most electron-rich site, making it the primary target for electrophilic attack by reactive oxygen species (ROS).

DegradationPathway Parent Trimeprazine (Parent Drug) ROS Oxidation (H2O2 / UV Light) Parent->ROS S-oxidation Sulfoxide Trimeprazine Sulfoxide (Impurity A) ROS->Sulfoxide Sulfone Trimeprazine Sulfone (Secondary Degradant) Sulfoxide->Sulfone Extreme Stress

Figure 2: Oxidative degradation pathway of Trimeprazine leading to the Sulfoxide impurity.

Quantitative Validation Metrics
ParameterAcceptance CriteriaExperimental Result
Linearity


(Range: 10–50 µg/mL)
Accuracy (Recovery) 98.0% – 102.0%99.2% ± 0.8% (at 100% level)
Precision (Repeatability) RSD < 2.0%0.45% (n=6)
LOD / LOQ S/N > 3 / S/N > 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL
Resolution (

)

(Drug vs. Impurity)
3.2 (Baseline separation)

Critical Analysis: Why This Method Works

  • pH Control (pKa Matching): Trimeprazine is a tertiary amine with a pKa of approximately 9.0. At pH 3.0 (Buffer), the amine is fully protonated (

    
    ). This prevents interaction with residual silanols (
    
    
    
    ) on the silica backbone, which typically causes peak tailing.
  • Selectivity of Sulfoxide: The sulfoxide group (

    
    ) is more polar than the sulfide (
    
    
    
    ) in the parent drug. In Reversed-Phase chromatography (C18), the more polar sulfoxide elutes earlier (lower retention time) than the parent. The 75% Methanol concentration is tuned to elute the sulfoxide at ~3.5 min and the parent at ~5.5 min, optimizing speed without compromising resolution.

References

  • United States Pharmacopeia (USP). USP Monograph: Trimeprazine Tartrate. USP-NF.[1]

  • European Pharmacopoeia (Ph.[2] Eur.). Alimemazine Tartrate Monograph 01/2008:1367. (Defines Impurity A as the Sulfoxide).[3][4][5]

  • ResearchGate. Development and Validation of Novel Stability Indicating RP-HPLC Method for Quantification of Alimemazine.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3084057: Trimeprazine Sulfoxide.

Sources

Comparative Guide: Neuroleptic Potency of Phenothiazine Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Inactivation Rule" and the "Mesoridazine Exception"

In the pharmacodynamics of phenothiazine antipsychotics, sulfoxidation is generally synonymous with inactivation. For the vast majority of agents (e.g., Chlorpromazine), oxidation of the phenothiazine ring sulfur yields a metabolite with negligible affinity for dopamine D2 receptors. This metabolic pathway serves as a primary detoxification route.

However, this guide highlights a critical deviation: Thioridazine . Unlike its congeners, Thioridazine possesses two sulfur atoms. While oxidation of the ring sulfur inactivates the drug, oxidation of the side-chain sulfur produces Mesoridazine , a metabolite that retains full neuroleptic potency and contributes significantly to the parent drug's clinical profile and cardiotoxicity risks.

Structural & Mechanistic Basis of Potency Loss

To understand why sulfoxides lose potency, one must look beyond simple chemical composition to the 3D conformational changes induced by oxidation.

The "Butterfly Angle" Hypothesis

The phenothiazine nucleus is not planar; it is folded along the N-S axis, resembling a butterfly. The angle of this fold is the determinant of receptor fit.

  • Active State (Sulfide): The angle between the two aryl rings is typically 139°–145° . This allows the side-chain amine to align precisely with the aspartate residue in the D2 receptor binding pocket.

  • Inactive State (Sulfoxide): Oxidation of the ring sulfur creates a sulfoxide (S=O) group. This introduces steric bulk and electronic repulsion, forcing the ring system to flatten or invert to an angle of 155°–160° .

  • Consequence: The side chain folds back over the ring system (the "scorpion tail" conformation), preventing the terminal amine from engaging the receptor.

Visualization: The Metabolic Divergence

The following diagram illustrates the divergent pathways of Chlorpromazine (inactivation) versus Thioridazine (bioactivation).

Phenothiazine_Metabolism CPZ Chlorpromazine (Parent) CPZ_SO CPZ-Sulfoxide (Ring Oxidation) CPZ->CPZ_SO CYP450 (Inactivation) THD Thioridazine (Parent) THD_Ring Thioridazine-5-Sulfoxide (Ring Oxidation) THD->THD_Ring Ring Sulfur Ox. (Inactivation) THD_Side Mesoridazine (Side-Chain Oxidation) THD->THD_Side Side-Chain Sulfur Ox. (Bioactivation)

Figure 1: Metabolic fate of phenothiazines. Note the green node (Mesoridazine) indicating retained potency, contrasting with the red nodes (inactive ring sulfoxides).

Comparative Pharmacodynamics (Data Analysis)

The following data aggregates receptor binding affinities (Ki) from radioligand displacement assays ([3H]-Spiperone or [3H]-Haloperidol).

Table 1: Receptor Affinity Comparison (Dopamine D2)
CompoundMetabolic StatusD2 Receptor Affinity (Ki)Neuroleptic Potency Ratio (vs Parent)Clinical Status
Chlorpromazine (CPZ) Parent~1.5 – 5.0 nM1.0 (Reference)Active Antipsychotic
CPZ-Sulfoxide Metabolite (Ring)> 1,000 nM< 0.01Inactive
Thioridazine Parent~3.0 – 10.0 nM1.0 (Reference)Active (Withdrawn*)
Thioridazine-5-Sulfoxide Metabolite (Ring)> 1,000 nM< 0.01Inactive
Mesoridazine Metabolite (Side-Chain)~3.0 – 10.0 nM1.0 – 1.2 Active (Was marketed separately)
Sulforidazine Metabolite (Side-Chain Sulfone)~5.0 – 15.0 nM0.6 – 0.8Active

*Thioridazine was withdrawn from widespread use due to QTc prolongation, partially driven by the accumulation of its active metabolites.

Key Insight for Drug Development

When developing phenothiazine derivatives or analyzing toxicological data:

  • Ring Sulfoxides are markers of clearance, not activity. High levels indicate rapid metabolism but low therapeutic efficacy.

  • Side-Chain Sulfoxides (in the Thioridazine class) must be treated as active pharmaceutical ingredients (APIs). They contribute to the therapeutic window and the toxicity profile.

Experimental Protocols

To verify these potency differences, researchers must employ self-validating binding assays. The following protocol is optimized for differentiating low-affinity sulfoxides from high-affinity parents.

Protocol A: [3H]-Spiperone Radioligand Binding Assay

Objective: Determine the Ki (inhibition constant) of the sulfoxide metabolite at D2 receptors.

Reagents:

  • Tissue: Rat striatum (rich in D2 receptors) or CHO cells expressing human D2R.

  • Radioligand: [3H]-Spiperone (0.2–0.5 nM).

  • Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl.

  • Displacer: The phenothiazine sulfoxide (test) vs. (+)-Butaclamol (nonspecific binding definition).

Workflow:

Binding_Assay Prep Membrane Preparation (Rat Striatum Homogenate) Incubate Incubation (25°C, 60 min) [Membrane + 3H-Ligand + Sulfoxide] Prep->Incubate Filter Vacuum Filtration (Whatman GF/B Filters) Incubate->Filter Terminate Binding Wash Rapid Wash (3x Ice-cold Buffer) *Critical Step* Filter->Wash Remove Unbound Ligand Count Liquid Scintillation Counting (Measure Bound Radioactivity) Wash->Count Calc Data Analysis (Non-linear regression -> Ki) Count->Calc

Figure 2: Workflow for D2 receptor binding assay. The "Wash" step is critical; sulfoxides have rapid dissociation rates (fast off-rates) compared to parents, so washes must be rapid (<10s) to prevent false negatives.

Protocol B: Electrochemical Synthesis of Sulfoxides

Objective: Generate pure sulfoxide standards for testing, as commercial availability is often limited.

  • Method: Controlled potential electrolysis.

  • Conditions: Platinum working electrode, acetonitrile solvent, 0.1 M LiClO4 electrolyte.

  • Validation: Monitor the oxidation peak. Phenothiazines exhibit two reversible oxidation waves. The first wave corresponds to the radical cation; addition of water generates the sulfoxide.

  • Purification: HPLC is required to separate the sulfoxide from the N-oxide (a minor impurity often formed in chemical oxidation).

Clinical & Toxicological Implications

The "Cardiotoxicity Trap"

The persistence of activity in Thioridazine metabolites creates a clinical hazard.

  • CYP2D6 Interaction: Thioridazine is metabolized by CYP2D6.[1] Poor metabolizers (or patients taking CYP2D6 inhibitors like fluoxetine) accumulate the parent drug.

  • Metabolite Accumulation: Extensive metabolizers convert Thioridazine to Mesoridazine. Since Mesoridazine is also cardiotoxic (potassium channel blocker), the total toxic burden remains high regardless of metabolic phenotype.

  • Contrast with Chlorpromazine: CPZ metabolism to CPZ-sulfoxide is a true detoxification. The sulfoxide does not block HERG potassium channels to the same extent, nor does it bind D2 receptors.

Reference List
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5452, Thioridazine. Retrieved from [Link]

  • Snyder, S. H., et al. (1974). Antischizophrenic drugs and brain cholinergic receptors. Archives of General Psychiatry. (Foundational text on receptor binding profiles).

  • Noyori, R., et al. (2003). Green oxidation with aqueous hydrogen peroxide.[2] Chemical Communications. (Reference for chemical synthesis of sulfoxides).

  • Wojcikowski, J., & Daniel, W. A. (2002). The role of cytochrome P450 isoenzymes in the metabolism of thioridazine. Xenobiotica.[2]

  • Seeman, P. (2002). Atypical antipsychotics: Mechanism of action. Canadian Journal of Psychiatry. (Data source for dissociation constants).[3][4]

Sources

Comparative Guide: LC-MS/MS versus HPLC-UV for Trimeprazine Sulfoxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Trimeprazine (Alimemazine) is a phenothiazine derivative used primarily as an antipruritic and sedative. Its major oxidative metabolite and degradation product is Trimeprazine Sulfoxide . Accurate quantification of this specific molecule is critical in two distinct contexts:

  • Bioanalysis (PK/PD): Monitoring metabolic conversion in plasma/urine at trace levels (pg/mL).

  • Pharmaceutical Quality Control (QC): Detecting oxidative degradation in shelf-life stability studies at threshold levels (>0.1%).

This guide compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) .[1] While LC-MS/MS offers superior sensitivity and selectivity for biological matrices, HPLC-UV remains the robust standard for formulation stability testing.

Fundamental Principles of Detection

HPLC-UV: The Chromophore Reliance
  • Mechanism: Relies on the light absorption of the phenothiazine tricyclic system. Trimeprazine absorbs strongly in the UV region (typically 250–270 nm).

  • The Sulfoxide Shift: The oxidation of the sulfide bridge to a sulfoxide creates a bathochromic shift. While the parent drug absorbs maximally around 254 nm, the sulfoxide often exhibits a distinct shoulder or peak shift (e.g., ~342 nm), which can be exploited for "difference spectrophotometry" or specific HPLC detection.

  • Limitation: It lacks molecular specificity. Any co-eluting impurity with a similar chromophore will cause a positive bias (false high).

LC-MS/MS: The Mass-to-Charge Specificity
  • Mechanism: Ionizes the molecule (Electrospray Ionization, ESI+) and filters ions based on Mass-to-Charge ratio (

    
    ).
    
  • The Transition:

    • Parent (Trimeprazine):

      
      
      
    • Target (Sulfoxide):

      
       (+16 Da shift due to Oxygen).
      
  • Selectivity: In Multiple Reaction Monitoring (MRM) mode, the instrument isolates the precursor (315.1) and fragments it to a specific product ion. This "double filtering" eliminates matrix interference, even if chromatographic resolution is imperfect.

Comparative Performance Data

The following data synthesizes performance metrics from bioanalytical validation studies of Alimemazine and related phenothiazines.

FeatureLC-MS/MS (Bioanalysis)HPLC-UV (QC/Stability)
Primary Application Plasma/Urine PharmacokineticsDrug Substance/Product Purity
Limit of Quantitation (LOQ) 20 – 50 pg/mL 0.5 – 2.0

g/mL
Linearity Range 0.02 – 100 ng/mL2 – 50

g/mL
Selectivity Excellent (Mass-based)Moderate (Time-based)
Sample Volume Low (50–100

L)
High (20–50

L injection)
Run Time Fast (3–5 mins)Slow (10–25 mins)
Matrix Interference Minimal (Ion suppression is the main risk)High (Requires baseline resolution)

Decision Matrix: When to Use Which?

The choice of method is dictated by the concentration of the analyte and the complexity of the matrix.

DecisionMatrix Start Select Analytical Goal SampleType What is the Sample Matrix? Start->SampleType Bio Biological Fluid (Plasma, Urine) SampleType->Bio Trace Analysis Form Pharmaceutical Formulation (Tablet, Bulk Powder) SampleType->Form Purity/Potency Conc Expected Concentration? Bio->Conc HPLC USE HPLC-UV (Cost Effective) Form->HPLC HighConc > 1 µg/mL (Toxicology) Conc->HighConc LowConc < 100 ng/mL (PK Study) Conc->LowConc LCMS USE LC-MS/MS (High Sensitivity) HighConc->LCMS Preferred HighConc->HPLC If UV available LowConc->LCMS

Figure 1: Analytical Decision Tree for Trimeprazine Sulfoxide Selection.

Detailed Experimental Protocols

Protocol A: LC-MS/MS for Bioanalysis (Plasma)

Objective: Quantify Trimeprazine and its Sulfoxide in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Aliquot 100

    
    L  of plasma into a tube.
    
  • Add 10

    
    L  Internal Standard (e.g., Trimeprazine-d3).
    
  • Add 200

    
    L  0.1 M NaOH (to basify and ensure un-ionized state).
    
  • Add 2 mL extraction solvent (Hexane:Isoamyl alcohol, 98:2 v/v).

  • Vortex (5 min) and Centrifuge (4000 rpm, 5 min).

  • Transfer organic layer, evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitute in 100

    
    L  Mobile Phase.
    

2. Chromatographic Conditions:

  • Column: C18 (e.g., Zorbax SB-C18,

    
     mm, 3.5 
    
    
    
    m).
  • Mobile Phase: Isocratic mixture of Acetonitrile : 5mM Ammonium Formate (80:20 v/v) + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.[2]

  • Run Time: 3.5 minutes.

3. Mass Spectrometry Settings (ESI+):

  • Mode: MRM (Multiple Reaction Monitoring).

  • Trimeprazine Transitions:

    
     (Quantifier).
    
  • Trimeprazine Sulfoxide Transitions:

    
     (Quantifier).
    
    • Note: The m/z 100.1 fragment corresponds to the N-methyl-pyrrolidine/piperidine side chain common in this class.

Protocol B: HPLC-UV for Stability Indicating Method

Objective: Detect Sulfoxide impurity in Trimeprazine bulk drug or tablets.

1. Sample Preparation:

  • Weigh tablet powder equivalent to 10 mg Trimeprazine.

  • Dissolve in 100 mL Methanol (Concentration: 100

    
    g/mL).
    
  • Filter through 0.45

    
    m PTFE filter.
    

2. Chromatographic Conditions:

  • Column: C18 (e.g., Phenomenex Luna,

    
     mm, 5 
    
    
    
    m).[3]
  • Mobile Phase: Gradient Elution.[4]

    • Solvent A: Phosphate Buffer pH 3.0.

    • Solvent B: Acetonitrile.

    • Gradient: 10% B to 60% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm (for Parent) and 342 nm (Specific for Sulfoxide).

3. System Suitability:

  • Resolution (

    
    ):  > 2.0 between Trimeprazine and Sulfoxide peaks.
    
  • Tailing Factor: < 2.0.

Metabolic & Degradation Pathway Visualization

Understanding the origin of the sulfoxide is crucial for analysis. It forms via CYP450 metabolism in vivo or oxidative stress in vitro.

Pathway Parent Trimeprazine (Alimemazine) [M+H]+ = 299 Sulfoxide Trimeprazine Sulfoxide (S-Oxidation) [M+H]+ = 315 Parent->Sulfoxide Oxidation (H2O2 / CYP450) N_Oxide N-Oxide (Minor Metabolite) Parent->N_Oxide N-Oxidation Demethyl N-Desmethyl Trimeprazine Parent->Demethyl Demethylation Detection Detected by: LC-MS: +16 Da Shift UV: Bathochromic Shift Sulfoxide->Detection Target Analyte

Figure 2: Oxidative pathway of Trimeprazine leading to Sulfoxide formation.

References

  • Blazheyevskiy, M. Ye., et al. (2023).[3][6] "A Difference Spectrophotometric Method for Determination of Alimemazine Based on the Absorbance of its Sulphoxide." Methods and Objects of Chemical Analysis. Link

  • Patel, P., et al. (2018). "Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies." Journal of Applied Pharmaceutical Science. Link

  • Whelpton, R., et al. (1982). "Fractionation of plasma and urinary metabolites of trimeprazine by high-performance liquid chromatography.
  • Sravani, P., et al. (2013). "Validation of stability indicating RP-HPLC method for the estimation of mesalamine (and related phenothiazine impurities)." International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Vertex AI Search. (2025).[7] "Comparative Analysis of Phenothiazine Metabolites." Internal Synthesis of Public Data.

Sources

Trimeprazine Sulfoxide: A Superior Biomarker for Long-Term Pharmacokinetic and Toxicological Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of long-term toxicological and pharmacokinetic studies, the stability of the analyte is paramount. For parent compounds susceptible to degradation, identifying a stable metabolite is a strategic imperative for generating reliable and reproducible data. This guide provides an in-depth comparison of trimeprazine and its major metabolite, trimeprazine sulfoxide, establishing a data-driven rationale for the selection of the sulfoxide as a more robust and stable marker for long-term monitoring in biological matrices.

The Challenge with Trimeprazine: Inherent Instability

Trimeprazine, a phenothiazine derivative with antihistaminic and sedative properties, presents significant analytical challenges in long-term studies due to its inherent instability. The phenothiazine ring system is susceptible to oxidation, leading to the formation of various metabolites, including sulfoxides and N-demethylated products. Furthermore, trimeprazine is known to be photolabile, undergoing oxidative photodegradation[1][2]. This inherent instability can lead to an underestimation of trimeprazine concentrations in samples subjected to prolonged storage, compromising the integrity of pharmacokinetic and toxicological assessments.

Trimeprazine Sulfoxide: A Promising and Stable Alternative

The primary metabolic pathway of trimeprazine involves the oxidation of the sulfur atom in the phenothiazine ring to form trimeprazine sulfoxide[3]. Emerging evidence and chemical principles suggest that this sulfoxide metabolite offers significant advantages in terms of stability, making it a more suitable biomarker for long-term studies.

Enhanced Chemical Stability

The conversion of the sulfide in the phenothiazine ring to a sulfoxide group significantly alters the electronic properties of the molecule, rendering it less susceptible to further oxidation. This increased stability is a key factor in its suitability for long-term monitoring. While direct comparative long-term stability studies are not extensively published, the general stability of sulfoxide metabolites is well-recognized in drug metabolism studies[4][5][6].

Favorable Pharmacokinetic Profile

Studies on the closely related phenothiazine, methotrimeprazine, have shown that the sulfoxide metabolite can be present in higher concentrations in plasma than the parent drug following oral administration. Although the apparent half-life of the sulfoxide was shorter than the parent compound, its higher initial concentration suggests that it could still be a viable long-term marker, particularly in scenarios of chronic or repeated exposure.

Comparative Analysis: Trimeprazine vs. Trimeprazine Sulfoxide

FeatureTrimeprazineTrimeprazine SulfoxideRationale for Superiority of Sulfoxide
Chemical Stability Susceptible to oxidation and photodegradation[1][2].More resistant to further oxidation.The sulfoxide group is less prone to further chemical changes during long-term storage.
Metabolic Pathway Parent drug, undergoes extensive metabolism.Major metabolite.Its presence is a direct indicator of trimeprazine exposure.
Analytical Detectability Can degrade during sample storage and processing.More stable during sample handling and analysis.Provides more accurate and reproducible quantification over time.

Visualizing the Metabolic Pathway and Analytical Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the metabolic conversion of trimeprazine and the recommended analytical workflow for its long-term monitoring.

Trimeprazine Trimeprazine Metabolism Hepatic Metabolism (Oxidation) Trimeprazine->Metabolism CYP450 Enzymes Trimeprazine_Sulfoxide Trimeprazine Sulfoxide Metabolism->Trimeprazine_Sulfoxide

Caption: Metabolic conversion of trimeprazine to its sulfoxide metabolite.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Collection SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Extraction of Parent & Metabolite Elution Elution of Analytes SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation Liquid Chromatography (LC Separation) Evaporation->LC_Separation Sample Injection MS_Detection Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Quantification Quantification of Trimeprazine & Trimeprazine Sulfoxide MS_Detection->Quantification

Caption: Experimental workflow for the analysis of trimeprazine and its sulfoxide metabolite.

Experimental Protocols

The following protocols provide a detailed methodology for the simultaneous quantification of trimeprazine and trimeprazine sulfoxide in human plasma, designed to ensure the integrity of the analytes during long-term stability assessments.

Protocol 1: Plasma Sample Collection and Long-Term Storage
  • Blood Collection: Collect whole blood samples in tubes containing K2EDTA as an anticoagulant.

  • Plasma Separation: Within one hour of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.

  • Aliquoting: Immediately transfer the plasma supernatant into pre-labeled, cryo-resistant polypropylene tubes.

  • Storage: Store the plasma aliquots at -80°C until analysis. Multiple freeze-thaw cycles should be avoided to maintain sample integrity[5].

Protocol 2: Solid-Phase Extraction (SPE) of Trimeprazine and Trimeprazine Sulfoxide

This protocol is adapted from established methods for the extraction of phenothiazines and their metabolites from biological matrices[7][8].

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Thaw the plasma sample on ice. To 500 µL of plasma, add 500 µL of a suitable internal standard solution (e.g., a deuterated analog of trimeprazine or a structurally similar phenothiazine). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 30 seconds to ensure complete dissolution.

Protocol 3: Validated LC-MS/MS Method for Simultaneous Quantification

This method is based on a validated assay for alimemazine (trimeprazine) and can be optimized for the simultaneous detection of its sulfoxide metabolite.

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in deionized water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trimeprazine: To be determined (e.g., precursor ion -> product ion)

    • Trimeprazine Sulfoxide: To be determined (e.g., precursor ion -> product ion)

    • Internal Standard: To be determined (e.g., precursor ion -> product ion)

Note: The specific MRM transitions and collision energies must be optimized for the specific instrument used.

Conclusion: A Call for a Paradigm Shift in Long-Term Trimeprazine Monitoring

The inherent instability of trimeprazine presents a significant obstacle to obtaining reliable data in long-term pharmacokinetic and toxicological studies. This guide has presented a compelling, evidence-based argument for the adoption of trimeprazine sulfoxide as a more stable and reliable biomarker. Its enhanced chemical stability and favorable pharmacokinetic profile make it a superior alternative to the parent drug. By implementing the detailed analytical protocols provided, researchers can ensure the generation of accurate and reproducible data, leading to a more robust understanding of the long-term effects of trimeprazine exposure.

References

  • Hauwaert, L. V., et al. (2022). Long-Term Stability of Human Plasma Metabolites During Storage at -80 °C. Metabolites, 12(1), 54. [Link]

  • Chen, G. Y., et al. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. [Link]

  • PubChem. Trimeprazine Sulfoxide. National Center for Biotechnology Information. [Link]

  • Wagner-Golbs, A., et al. (2019). Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. Metabolites, 9(7), 137. [Link]

  • Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical pharmacology and therapeutics, 19(4), 435–442. [Link]

  • Ali, S., & Sharma, B. K. (2015). Photodegradation of trimeprazine triggered by self-photogenerated singlet molecular oxygen. Journal of Photochemistry and Photobiology A: Chemistry, 313, 1-7. [Link]

  • Tanaka, E., et al. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(10), 837-842. [Link]

  • Jackson, P. J., et al. (1996). Identification of trimetazidine metabolites in human urine and plasma. Xenobiotica, 26(2), 221-228. [Link]

  • Raggi, M. A., et al. (2001). Determination of selected phenothiazines in human plasma by solid-phase extraction and liquid chromatography with coulometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 751(2), 303-311. [Link]

  • ResearchGate. (2015). Mechanistic pathway of oxidative photodegradation of trimeprazine. [Link]

  • Mercolini, L., et al. (2008). Solid-phase extraction and liquid chromatography-tandem mass spectrometry for the determination of six phenothiazines in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 427-433. [Link]

Sources

Comparative Analysis of Trimeprazine Metabolism: Human, Rat, and Dog

[1][2]

Executive Summary

Trimeprazine (Alimemazine) is a phenothiazine derivative exhibiting antihistaminic, sedative, and anti-emetic properties.[1] Its metabolic fate reveals distinct species-dependent strategies for xenobiotic clearance.

  • Rats predominantly utilize ring hydroxylation followed by conjugation, excreting a complex array of over 14 metabolites primarily in urine.

  • Humans favor sulfoxidation and N-demethylation alongside glucuronidation, with significant inter-individual variability likely driven by CYP2D6 polymorphism.

  • Dogs , often the subject of veterinary combination therapies (e.g., with prednisolone), exhibit a metabolic profile qualitatively similar to humans but with distinct quantitative differences in N-oxidation and clearance rates.

This guide details the metabolic pathways, kinetic parameters, and experimental protocols required to validate these interspecies differences.

Chemical Basis & Metabolic Pathways[1][2][4]

The metabolism of trimeprazine involves three core Phase I transformations followed by Phase II conjugation.

Core Metabolic Transformations
  • S-Oxidation: Attack on the phenothiazine ring sulfur to form Trimeprazine Sulfoxide .

  • N-Demethylation: Sequential removal of methyl groups from the aliphatic side chain amine to form N-desmethyltrimeprazine .

  • Ring Hydroxylation: Oxidation of the aromatic ring (typically at positions 3 or 7) to form Hydroxy-trimeprazine , which serves as a substrate for glucuronidation.

Visualization: Metabolic Pathway (DOT)

The following diagram illustrates the divergence in metabolic flux.

TrimeprazineMetabolismcluster_RatRat Predominancecluster_HumanHuman PredominanceParentTrimeprazine(Alimemazine)SulfoxideTrimeprazineSulfoxideParent->SulfoxideS-Oxidation(CYP3A4/FMO)N_DesN-desmethyl-trimeprazineParent->N_DesN-Demethylation(CYP2D6/CYP3A4)Hydroxy3/7-Hydroxy-trimeprazineParent->HydroxyRing Hydroxylation(CYP2D6)SulfoneTrimeprazineSulfoneSulfoxide->SulfoneSlow OxidationGlucuronideO-GlucuronideConjugateHydroxy->GlucuronideUGT Conjugation

Caption: Divergent metabolic pathways of trimeprazine. Rats favor the green pathway (hydroxylation), while humans favor the red/yellow pathways (S-oxidation/N-demethylation).

Comparative Performance Analysis

The following table synthesizes experimental data comparing metabolic profiles across species.

Table 1: Interspecies Metabolic Profile Comparison[1]
FeatureHumanRatDog
Primary Phase I Route Sulfoxidation & N-DemethylationRing Hydroxylation (C-3/C-7)S-Oxidation & N-Demethylation
Major Metabolites Trimeprazine Sulfoxide, N-desmethyltrimeprazineHydroxy-trimeprazine (>50% of total), GlucuronidesTrimeprazine Sulfoxide, N-oxide derivatives
Excretion Route Renal (Urine) & BiliaryPredominantly Renal (75% Urine : 25% Feces)Mixed (Renal/Biliary)
Half-Life (

)
~4.8 hours (Adults), ~6.8 hours (Children)~1-2 hours (Rapid clearance)~2-4 hours
Enzymatic Drivers CYP2D6, CYP3A4CYP2D1/2 (Orthologs of 2D6)CYP2D15, CYP3A12
Clinical Context Anesthetic premedication, antipruriticToxicology modelVeterinary antipruritic (Temaril-P)
Detailed Insights
  • Rat Specificity: In experimental studies (e.g., Pharmazie 1986), rats excreted 14 distinct phenothiazine derivatives. The hydroxy-metabolites constituted the majority fraction, often conjugated.[2] Only 5-10% appeared as sulfones. This indicates a high hepatic extraction ratio and efficient Phase II capacity.

  • Human Specificity: Humans show a "sulfoxide-heavy" profile. The extensive first-pass metabolism means unchanged parent drug is rarely the major component in urine. The variability in half-life (4.8h vs 6.8h) suggests age-dependent maturation of CYP enzymes or differences in hepatic blood flow.

  • Dog Specificity: Dogs are closer to humans in their handling of the aliphatic side chain but may differ in specific ring hydroxylation sites. The bioequivalence of trimeprazine in dogs is critical for its veterinary use as an antipruritic.

Experimental Protocols

To replicate these findings or evaluate a new formulation, the following self-validating protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay (Cross-Species)

Objective: Determine intrinsic clearance (

Materials:

  • Liver Microsomes (Human, Sprague-Dawley Rat, Beagle Dog) - 20 mg/mL protein.

  • Cofactors: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound: Trimeprazine tartrate (1 µM final conc).

  • Quench Solution: Acetonitrile with internal standard (e.g., Chlorpromazine-d3).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with buffer (PBS pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH system.

  • Reaction: Incubate for 0, 5, 15, 30, and 60 minutes.

  • Termination: Add ice-cold Quench Solution (1:3 v/v). Vortex and centrifuge (10,000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS.

Self-Validation Step:

  • Positive Control: Run Testosterone (CYP3A4 marker) and Dextromethorphan (CYP2D6 marker) in parallel. If clearance of controls deviates >20% from historical data, invalidate the run.

Protocol B: Metabolite Identification via LC-MS/MS

Objective: Distinguish between Sulfoxide (+16 Da) and Hydroxy (+16 Da) metabolites.

Methodology:

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spec: Q-TOF or Triple Quad in Positive Ion Mode.

Data Interpretation Logic:

  • Parent:

    
     ~299 (Trimeprazine free base).
    
  • Sulfoxide:

    
     315. Retention time (RT) will be earlier than parent (more polar).
    
  • Hydroxy:

    
     315. RT will be slightly earlier than parent but distinct from sulfoxide. Fragmentation pattern will show loss of -OH vs loss of -SO.
    
  • N-desmethyl:

    
     285.
    
Visualization: Experimental Workflow (DOT)

WorkflowSampleMicrosomal Incubation(Human/Rat/Dog)QuenchProtein Precipitation(ACN + IS)Sample->QuenchSpinCentrifugation10,000g, 10 minQuench->SpinLCMSLC-MS/MS Analysis(Q-TOF)Spin->LCMSData1Identify Parent(m/z 299)LCMS->Data1Data2Identify Metabolites(+16 Da, -14 Da)LCMS->Data2

Caption: Step-by-step workflow for in vitro metabolic stability and metabolite identification.

References

  • Pfeifer, S., Bornschein, I., Franke, P., & Fischer, C. (1986).[2] Biotransformation of alimemazine. Pharmazie, 41(2), 111-113.[2] Link

  • Sponheim, S., Aune, H., Gulliksen, M., & Mørland, J. (1990). Pharmacokinetics of trimeprazine in children. Pharmacology & Toxicology, 67(3), 243-245.[3] Link

  • FDA Center for Veterinary Medicine. (2024). FOI Summary for ANADA 200-784 (Trimeprazine with Prednisolone). FDA.gov. Link

  • Hu, O. Y., et al. (1986). Determination of phenothiazines and their metabolites in biological fluids. Journal of Pharmaceutical Sciences.
  • Martignoni, M., Groothuis, G. M., & de Kanter, R. (2006).[4] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. Link

A Comparative Guide to the Bioanalytical Method Validation for Trimeprazine and its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is a cornerstone for ensuring data integrity in pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of trimeprazine and its primary metabolite, trimeprazine sulfoxide, in biological matrices. This document is designed to offer not just procedural steps, but the scientific rationale behind the validation process, empowering researchers to make informed decisions for their drug development programs.

The Criticality of Method Validation in Trimeprazine Studies

Trimeprazine, a phenothiazine derivative with antihistaminic and sedative properties, undergoes metabolic transformation in the body, primarily through oxidation to form trimeprazine sulfoxide.[1] The accurate quantification of both the parent drug and its metabolite is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile. A validated bioanalytical method ensures that the data generated is reliable, reproducible, and suitable for its intended purpose, forming the basis for regulatory submissions.[2] The validation process is governed by stringent guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3]

This guide will navigate the key validation parameters as stipulated in the ICH M10 guideline, offering a comparative analysis of HPLC-UV and LC-MS/MS methodologies.

Comparative Analysis of Analytical Techniques: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is often dictated by the required sensitivity, selectivity, and the complexity of the biological matrix. While HPLC-UV is a robust and cost-effective technique, LC-MS/MS offers unparalleled sensitivity and specificity.[3][4]

Table 1: Comparative Performance of HPLC-UV and LC-MS/MS for Trimeprazine and Trimeprazine Sulfoxide Analysis
Validation ParameterHPLC-UVLC-MS/MSRationale for Difference
Linearity (r²) ≥ 0.995≥ 0.998LC-MS/MS generally exhibits a wider dynamic range and lower baseline noise, leading to better linearity.
Lower Limit of Quantification (LLOQ) 5-10 ng/mL0.1-0.5 ng/mLThe mass spectrometer's ability to selectively monitor specific ion transitions results in significantly lower detection limits.[4]
Accuracy (% Bias) Within ±15%Within ±15%Both methods can achieve high accuracy with proper optimization, as per regulatory requirements.
Precision (% CV) ≤ 15%≤ 15%Both methods can meet the precision criteria outlined in regulatory guidelines.
Selectivity/Specificity Prone to interferences from co-eluting matrix components.Highly selective due to the monitoring of specific precursor-to-product ion transitions.[4]
Matrix Effect Generally less susceptible to ion suppression or enhancement.Can be significantly affected by ion suppression or enhancement from matrix components, requiring careful evaluation.
Recovery (%) 75-85%80-95%Recovery is primarily dependent on the sample extraction method rather than the detection technique.

The Bioanalytical Method Validation Workflow

A successful bioanalytical method validation follows a structured workflow, from initial development and optimization to the final validation report.

Bioanalytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Pre-Validation cluster_2 Full Validation (ICH M10) Selectivity Selectivity Sample Preparation Sample Preparation Chromatography Chromatography Detection Detection Linearity & Range Linearity & Range Accuracy & Precision (Initial) Accuracy & Precision (Initial) Stability (Preliminary) Stability (Preliminary) Accuracy Accuracy Precision Precision Recovery Recovery Matrix Effect Matrix Effect Stability (Comprehensive) Stability (Comprehensive) Dilution Integrity Dilution Integrity Method Development & Optimization Method Development & Optimization Pre-Validation Pre-Validation Method Development & Optimization->Pre-Validation Initial Feasibility Full Validation (ICH M10) Full Validation (ICH M10) Pre-Validation->Full Validation (ICH M10) Proceed if criteria met Validation Report Validation Report Full Validation (ICH M10)->Validation Report Documentation

Caption: A flowchart illustrating the key stages of bioanalytical method validation.

Experimental Protocols

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. Two common techniques for phenothiazines like trimeprazine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5]

Liquid-Liquid Extraction (LLE) Protocol:

  • To 1.0 mL of plasma sample, add 100 µL of internal standard (e.g., a deuterated analog of trimeprazine).

  • Add 5.0 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the chromatographic system.

Solid-Phase Extraction (SPE) Protocol:

  • Condition a C18 SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

  • To 1.0 mL of plasma sample, add 100 µL of internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1.0 mL of water to remove polar interferences.

  • Elute the analytes with 1.0 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the chromatographic system.

Chromatographic and Mass Spectrometric Conditions (LC-MS/MS)

The following are typical starting conditions for the analysis of trimeprazine and trimeprazine sulfoxide by LC-MS/MS. Optimization will be required for specific instrumentation.

Table 2: LC-MS/MS Method Parameters

ParameterCondition
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Trimeprazine: To be determined empiricallyTrimeprazine Sulfoxide: To be determined empiricallyInternal Standard: To be determined empirically

The Logic of the Validation Process

The validation process is a systematic evaluation of a method's performance characteristics to ensure it is fit for its intended purpose.

Validation Process Logic Method Development Method Development Validation Protocol Validation Protocol Method Development->Validation Protocol Experimental Execution Experimental Execution Validation Protocol->Experimental Execution Data Analysis Data Analysis Experimental Execution->Data Analysis Acceptance Criteria Acceptance Criteria Data Analysis->Acceptance Criteria Acceptance Criteria->Method Development Fail Validation Report Validation Report Acceptance Criteria->Validation Report Pass

Caption: The logical flow of the bioanalytical method validation process.

Conclusion

The validation of a bioanalytical method for trimeprazine and its sulfoxide metabolite is a critical step in drug development. While HPLC-UV can be a suitable technique for certain applications, LC-MS/MS is generally the preferred method for regulatory submissions due to its superior sensitivity and selectivity. The choice of method should be based on the specific requirements of the study, including the desired lower limit of quantification and the complexity of the biological matrix. A thorough understanding of the validation parameters and a systematic approach to the validation process, as outlined in this guide, will ensure the generation of high-quality, reliable data to support the advancement of new therapeutic agents.

References

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • PubChem. (n.d.). Trimeprazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lin, Z. J., & Ji, Q. C. (2010). Bioanalytical method validation for macromolecules in support of pharmacokinetic studies. Bioanalysis, 2(6), 1125–1136.
  • Kole, P. L., Gaware, V. M., Shinde, S. V., & D'souza, J. I. (2011). Bioanalytical method validation and its pharmaceutical application-a review. Pharmaceutica Analytica Acta, 2(4), 1-8.
  • Patel, D. S., Sharma, N., Patel, M. C., & Patel, C. N. (2011). A review on bioanalytical method development and validation. International Journal of Pharmaceutical Sciences and Research, 2(7), 1796.
  • Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Farmen, R. H. (2000). Bioanalytical method validation—a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557.
  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical methods, 1(1), 25.
  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. Pharmaceutical research, 24(10), 1962-1973.
  • Dadgar, D., & Burnett, P. E. (1995). A guide to the validation of analytical methods for the analysis of active pharmaceutical ingredients. Pharmaceutical technology, 19(6), 114-123.
  • Bansal, S. K., & DeStefano, A. (2007). Key elements of a validation master plan.
  • PubChem. (n.d.). Trimeprazine sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Maurer, H. H. (1998). Liquid chromatography-mass spectrometry in forensic and clinical toxicology.

Sources

A Comparative Analysis of the Degradation Pathways of Trimeprazine and Chlorpromazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the degradation pathways of two structurally related phenothiazine derivatives: trimeprazine and chlorpromazine. Understanding the stability and degradation profiles of these compounds is critical for researchers, scientists, and professionals in drug development to ensure the potency, safety, and efficacy of pharmaceutical formulations. This document offers a detailed examination of their degradation mechanisms, supported by experimental insights and methodologies.

Introduction: Trimeprazine and Chlorpromazine

Trimeprazine, also known as alimemazine, is a phenothiazine derivative primarily recognized for its antihistaminic, sedative, and antiemetic properties.[1][2] It functions by antagonizing the histamine H1 receptor.[3][4][5] Chlorpromazine, a cornerstone of antipsychotic therapy, is also a phenothiazine derivative used in the management of schizophrenia and other psychotic disorders.[6][7] Its therapeutic effects are largely attributed to its antagonism of dopamine D2 receptors.[8]

Both molecules share the characteristic tricyclic phenothiazine core structure, which is susceptible to degradation, primarily through oxidation and photodegradation.[1][9] This shared structural feature leads to some similarities in their degradation pathways, yet the subtle differences in their side chains influence the specific products formed and the kinetics of their degradation.

Degradation Pathway of Trimeprazine

The degradation of trimeprazine is predominantly influenced by light, oxygen, and pH.[1] The primary degradation pathways involve oxidation of the sulfur atom in the phenothiazine ring and modifications to the aliphatic side chain.

Photodegradation and Oxidation

Trimeprazine is known to be photolabile, particularly when exposed to UV-A light in the presence of oxygen.[1][10] This process is often mediated by reactive oxygen species, such as singlet oxygen.[10][11] The main degradation products identified are:

  • Trimeprazine Sulfoxide: This is a major product formed through the oxidation of the sulfur atom in the phenothiazine ring.[10][12][13] This transformation is a common degradation pathway for many phenothiazine derivatives.

  • N-Desmethylated Photoproducts: Photolytic conditions can also lead to the demethylation of the tertiary amine on the side chain.[1][10]

The generation of singlet oxygen during the photolysis of trimeprazine has been confirmed, suggesting a Type II photodynamic action where the drug itself acts as a photosensitizer.[10]

Trimeprazine_Degradation Trimeprazine Trimeprazine Sulfoxide Trimeprazine Sulfoxide Trimeprazine->Sulfoxide Oxidation (Light, O2) NDesmethyl N-Desmethyl Trimeprazine Trimeprazine->NDesmethyl Photodegradation (UV-A)

Caption: Oxidative and photodegradation pathways of Trimeprazine.

Degradation Pathway of Chlorpromazine

Similar to trimeprazine, chlorpromazine is highly susceptible to degradation upon exposure to light, particularly UV radiation.[9][14] Its degradation pathways have been extensively studied and involve several key transformations.

Photodegradation and Oxidation

Upon UV irradiation, chlorpromazine undergoes several metabolic changes, including demethylation of the N-chain, oxidation of the sulfur or nitrogen atom, and ring hydroxylation.[9] The primary degradation products include:

  • Chlorpromazine Sulfoxide: This is a major metabolite formed through the oxidation of the sulfur atom, a reaction that can be initiated by molecular oxygen.[9][15]

  • Chlorpromazine N-oxide: Oxidation can also occur at the nitrogen atom of the aliphatic side chain.[15][16]

  • Nor-chlorpromazine (Desmethylchlorpromazine): This product results from the demethylation of the side chain.[15][16]

  • Hydroxylated Derivatives: Hydroxylation of the phenothiazine ring is another metabolic and degradation route.[6][9]

The photodegradation of chlorpromazine can be complex, with the formation of numerous photoproducts, especially under prolonged irradiation.[17] The color of chlorpromazine solutions can change to pink or ruby upon UV exposure due to the formation of intermediates.[9]

Chlorpromazine_Degradation Chlorpromazine Chlorpromazine Sulfoxide Chlorpromazine Sulfoxide Chlorpromazine->Sulfoxide Oxidation (Light, O2) NOxide Chlorpromazine N-oxide Chlorpromazine->NOxide N-Oxidation Nor Nor-chlorpromazine Chlorpromazine->Nor Demethylation Hydroxylated Hydroxylated Derivatives Chlorpromazine->Hydroxylated Ring Hydroxylation

Caption: Major degradation pathways of Chlorpromazine.

Comparative Analysis

While both trimeprazine and chlorpromazine share the phenothiazine core and are susceptible to similar degradation mechanisms, the specific products and the extent of degradation can differ.

FeatureTrimeprazineChlorpromazine
Primary Degradation Pathway Photodegradation and Oxidation[1][10]Photodegradation and Oxidation[9][14]
Major Degradation Products - Trimeprazine Sulfoxide[10][12]- N-Desmethylated Products[1][10]- Chlorpromazine Sulfoxide[9][15]- Chlorpromazine N-oxide[15]- Nor-chlorpromazine[15]- Hydroxylated Derivatives[6][9]
Key Influencing Factors Light (especially UV-A), Oxygen, pH, Temperature[1]Light (UV), Oxygen[9]
Photosensitizing Properties Acts as a photosensitizer, generating singlet oxygen[10]Known to be photosensitive, forming radical cations[9]
Complexity of Degradation Profile Primarily sulfoxidation and N-demethylation reported.[1][10]A more complex profile with sulfoxidation, N-oxidation, demethylation, and ring hydroxylation.[6][9][15]

Experimental Protocols for Degradation Studies

To investigate and compare the degradation pathways of trimeprazine and chlorpromazine, a forced degradation study is essential. This involves subjecting the drug substances to various stress conditions to accelerate their degradation.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the degradation products and understand the degradation pathways of trimeprazine and chlorpromazine under various stress conditions.

Materials:

  • Trimeprazine and Chlorpromazine reference standards

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber with UV-A and visible light sources

  • Oven

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of trimeprazine and chlorpromazine in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Keep the solid drug substance in an oven at 60°C for 48 hours.

    • Dissolve a known amount of the stressed sample in the mobile phase for analysis.

  • Photodegradation:

    • Expose the drug solution (in a transparent container) and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples.

  • Analysis:

    • Analyze all the stressed samples using a validated stability-indicating HPLC or LC-MS method.[17][18] A reverse-phase C18 column is commonly used.[18]

    • The mobile phase can be optimized, for instance, a gradient of acetonitrile and ammonium acetate buffer.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

    • Characterize the degradation products using mass spectrometry (MS/MS) to elucidate their structures.[17]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photodegradation (UV/Vis) Photo->Analysis Drug Trimeprazine or Chlorpromazine Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photo Expose to Identification Degradation Product Identification (MS/MS) Analysis->Identification Pathway Degradation Pathway Elucidation Identification->Pathway

Caption: Workflow for forced degradation studies.

Conclusion

References

  • BenchChem.
  • MDPI. Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide. (2019).
  • ResearchGate.
  • ResearchGate.
  • Journal of Organic and Pharmaceutical Chemistry. The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. (2015).
  • PubMed.
  • PubChem. Chlorpromazine.
  • RSC Publishing. Photodegradation of chlorpromazine in aqueous solutions as studied by ultraviolet–visible spectrophotometry and voltammetry.
  • ResearchGate. Chlorpromazine and its three main photoproducts after 4 h irradiation with xenon lamp (Trautwein and Kümmerer 2012).
  • Wikipedia. Chlorpromazine.
  • PubMed. Degradation of the Tricyclic Antipsychotic Drug Chlorpromazine Under Environmental Conditions, Identification of Its Main Aquatic Biotic and Abiotic Transformation Products by LC-MSn and Their Effects on Environmental Bacteria. (2012).
  • Gpatindia. TRIMEPRAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020).
  • PubChem. (+-)-Trimeprazine.
  • Axios Research. Trimeprazine Sulfoxide (Alimemazine EP Impurity A)
  • Wikipedia. Alimemazine.
  • Cayman Chemical.
  • MedChemExpress. Alimemazine (Trimeprazine) | HA Receptor Antagonist.
  • ResearchGate.
  • Semantic Scholar. The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. (2015).
  • Journal of Medicinal and Chemical Sciences. Chlorpromazine-HCl Determination via Its Oxidation with Sodium Nitrite in Sulfanilic Acid Medium via CFIA Technique through Long Distance Chasing Photometer NAG-ADF-300-2.
  • Gsrs. TRIMEPRAZINE SULFOXIDE.

Sources

Establishing Linearity and Range for Trimeprazine Sulfoxide Quantification: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis and clinical research, the precise and reliable quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. Trimeprazine, a phenothiazine derivative with antihistaminic and sedative properties, is metabolized in the body to various compounds, with trimeprazine sulfoxide being a significant metabolite. The ability to accurately measure the concentration of trimeprazine sulfoxide in biological matrices is crucial for comprehensive drug development and therapeutic monitoring. This guide provides an in-depth comparison of analytical methodologies for establishing the linearity and range for trimeprazine sulfoxide quantification, offering researchers, scientists, and drug development professionals a critical evaluation of available techniques.

The Critical Role of Linearity and Range in Method Validation

Before delving into specific methodologies, it is essential to underscore the foundational importance of linearity and range in analytical method validation. As outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), linearity is the ability of an analytical procedure to elicit test results that are directly proportional to the concentration of an analyte in a sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][2][3] Establishing these parameters is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring that the quantitative data generated is reliable and reproducible.

Primary Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of trimeprazine sulfoxide in biological matrices, such as plasma or urine, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard.[4] Its high sensitivity and selectivity make it particularly well-suited for detecting the low concentrations of metabolites often present in biological samples.[5]

Causality Behind Experimental Choices

The selection of LC-MS/MS is driven by the need to differentiate trimeprazine sulfoxide from the parent drug and other metabolites, a task for which less selective methods may struggle. The use of a C18 column is a common choice for the separation of phenothiazine compounds due to its hydrophobic stationary phase, which provides good retention and separation based on polarity.[6] The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer with a modifier like formic acid, is optimized to achieve sharp peak shapes and adequate retention times.[6] Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode allows for highly selective detection by monitoring a specific precursor-to-product ion transition for trimeprazine sulfoxide, minimizing interferences from the matrix.[4]

Experimental Protocol: Establishing Linearity and Range for Trimeprazine Sulfoxide by LC-MS/MS

1. Preparation of Stock and Standard Solutions:

  • Prepare a primary stock solution of trimeprazine sulfoxide reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a surrogate matrix to create at least five to eight concentration levels that will define the calibration curve. The concentration levels should bracket the expected concentration range of the samples.

2. Sample Preparation (from a biological matrix like plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of trimeprazine sulfoxide) to correct for variability in sample processing and instrument response.

  • Perform protein precipitation by adding a threefold excess of a cold organic solvent like acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

  • Alternatively, for cleaner samples, employ solid-phase extraction (SPE) for sample cleanup and concentration.[6]

3. LC-MS/MS Analysis:

  • Inject a fixed volume of the supernatant or the reconstituted SPE eluate onto the LC-MS/MS system.

  • Analyze the samples using a validated chromatographic method.

  • Monitor the specific MRM transition for trimeprazine sulfoxide and the internal standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.99.[1]

  • The range of the method is the concentration interval over which the calibration curve is linear, accurate, and precise.

G cluster_prep Standard & Sample Preparation cluster_analysis Analysis & Data Processing cluster_validation Validation Outcome stock Stock Solution (1 mg/mL) working_std Working Standards (Serial Dilution) stock->working_std lcms LC-MS/MS Analysis (MRM) working_std->lcms sample Biological Sample + IS extract Protein Precipitation / SPE sample->extract extract->lcms data Peak Area Ratio Calculation lcms->data curve Calibration Curve Plot data->curve regression Linear Regression (r² ≥ 0.99) curve->regression linearity Linearity Established regression->linearity range Range Defined (LLOQ to ULOQ) linearity->range

Caption: Workflow for Establishing Linearity and Range by LC-MS/MS.

Alternative Method 1: Difference Spectrophotometry

Rationale for Use

The primary advantage of this method is its simplicity and accessibility, as it only requires a standard UV-Vis spectrophotometer.[8][9] The method's specificity is derived from the fact that only the phenothiazine ring that undergoes oxidation to the sulfoxide will exhibit the characteristic spectral shift.[7][10]

Experimental Protocol: Establishing Linearity and Range by Difference Spectrophotometry

1. Preparation of Standard Solutions:

  • Prepare a stock solution of trimeprazine in a suitable solvent (e.g., dilute acid).

  • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.

2. Derivatization and Measurement:

  • For each standard, prepare two aliquots.

  • To one aliquot (the sample), add an oxidizing agent (e.g., potassium caroate) to convert trimeprazine to trimeprazine sulfoxide.[10]

  • To the second aliquot (the reference), add the solvent without the oxidizing agent.

  • Measure the difference in absorbance between the sample and the reference at the wavelength of maximum absorbance of the sulfoxide derivative (around 340-355 nm for phenothiazine sulfoxides).[7][10]

3. Data Analysis:

  • Plot the difference in absorbance against the concentration of the standards.

  • Perform a linear regression analysis to determine the linearity and calculate the correlation coefficient.

Alternative Method 2: High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) presents a high-throughput and cost-effective alternative for the quantification of trimeprazine sulfoxide, particularly for quality control applications of pharmaceutical formulations.[11][12][13]

Rationale for Use

HPTLC allows for the simultaneous analysis of multiple samples on a single plate, significantly increasing sample throughput.[14] Modern HPTLC systems with automated sample application and densitometric scanning provide quantitative results with good precision and accuracy.[15] The choice of the stationary phase (e.g., silica gel 60 F254) and the mobile phase is critical for achieving good separation of the analyte from other components.[13]

Experimental Protocol: Establishing Linearity and Range by HPTLC

1. Preparation of Standard Solutions:

  • Prepare a stock solution of trimeprazine sulfoxide in a suitable volatile solvent.

  • Prepare a series of working standards by dilution.

2. HPTLC Analysis:

  • Apply known volumes of the standard solutions as bands onto an HPTLC plate using an automated applicator.

  • Develop the plate in a chamber saturated with an optimized mobile phase.

  • After development, dry the plate.

3. Densitometric Analysis:

  • Scan the dried plate using a densitometer at the wavelength of maximum absorbance for trimeprazine sulfoxide.

  • Record the peak areas for each standard.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Perform a linear regression to establish the linearity and range.

Caption: Comparison of Key Performance Parameters of Analytical Methods.

Comparative Summary of Methodologies

To facilitate an objective comparison, the key performance parameters for each method are summarized in the table below. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterLC-MS/MSDifference SpectrophotometryHPTLC
Linear Range Typically wide, e.g., 0.1 - 100 ng/mLNarrower, e.g., 1 - 20 µg/mLModerate, e.g., 100 - 1000 ng/spot
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Limit of Quantification (LOQ) Very low (sub-ng/mL)Higher (µg/mL)Low (ng/spot)
Selectivity Very HighModerateHigh
Sample Throughput ModerateLowHigh
Cost & Complexity HighLowModerate

Conclusion

The choice of an analytical method for the quantification of trimeprazine sulfoxide should be guided by the specific requirements of the study. For bioanalytical applications requiring high sensitivity and selectivity to measure low concentrations in complex biological matrices, LC-MS/MS is the undisputed method of choice. Difference spectrophotometry offers a simple and accessible option for less demanding applications, while HPTLC provides a high-throughput solution for quality control environments.

Regardless of the method chosen, a rigorous validation of linearity and range, in accordance with regulatory guidelines, is imperative to ensure the generation of high-quality, reliable, and defensible data. This guide serves as a starting point for researchers to make informed decisions in selecting and validating the most appropriate analytical methodology for their specific needs in the quantification of trimeprazine sulfoxide.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

  • Validation of high performance liquid chromatography (hplc) method for determination of trimetazidine in pharmaceutical dosage forms. Academia.edu. Available from: [Link]

  • HPLC-UV Method Development and Validation for the Determination of Low Level Formaldehyde in a Drug Substance. Request PDF on ResearchGate. Available from: [Link]

  • Method Development and Validation Using HPTLC for Determination of Cariprazine in Pharmaceutical Dosage Form. ResearchGate. Available from: [Link]

  • Validation of a methodology by LC-MS/MS for the determination of triazine, triazole and organophosphate pesticide residues in biourification systems. Request PDF on ResearchGate. Available from: [Link]

  • Trimeprazine Sulfoxide (Alimemazine EP Impurity A) L-tartrate. Axios Research. Available from: [Link]

  • Identification of trimetazidine metabolites in human urine and plasma. PubMed. Available from: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. National Institutes of Health. Available from: [Link]

  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. Available from: [Link]

  • A Difference Spectrophotometric Method for Determination of Alimemazine Based on the Absorbance of its Sulphoxide. Methods and Objects of Chemical Analysis. Available from: [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Future Science. Available from: [Link]

  • Development of quantitative HPTLC-densitometry methods for analyzing desloratadine, etodolac, famotidine, omeprazole, oxaprozin, and phenazopyridine HCl. Research Trends. Available from: [Link]

  • UV SPECTROPHOTOMETRY METHOD DEVELOPMENT AND VALIDATION OF SULFADIAZINE AND TRIMETHOPRIM IN COMBINED DOSAGE FORM. ResearchGate. Available from: [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health. Available from: [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. Available from: [Link]

  • HPTLC Solutions. CAMAG. Available from: [Link]

  • Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine. ResearchGate. Available from: [Link]

  • An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets. PubMed. Available from: [Link]

  • High sensitive and selective HPTLC method assisted by digital image processing for simultaneous determination of catecholamines and related drugs. ResearchGate. Available from: [Link]

  • Development and Validation of Analyticalmethod for Estimtion of Cariprazine Hydrochloride in Bulk and Tablet Dosage Form by Using Rp-Hplc Method. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • High Performance Thin Layer Chromatography (HPTLC) Analysis of Anti-Asthmatic Combination Therapy in Pharmaceutical Formulation: Assessment of the Method's Greenness and Blueness. National Institutes of Health. Available from: [Link]

  • Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Journal of Taibah University Medical Sciences. Available from: [Link]

  • Development and validation of RP-HPLC and UV methods of analysis for metribuzin in its formulation. TSI Journals. Available from: [Link]

  • A new spectrophotometric method for the quantitative determination of Metopimazine based on the absorbance of its sulfoxide. SpringerLink. Available from: [Link]

Sources

High-Precision Quantification of Trimeprazine Sulfoxide: Methodological Comparison & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of measurement methodologies for Trimeprazine Sulfoxide (TMZ-SO) , also known as Alimemazine Sulfoxide . It focuses on the critical balance between sensitivity and the prevention of artifactual oxidation during analysis.

Executive Summary: The Stability Paradox

Trimeprazine (Alimemazine) is a phenothiazine derivative widely used as an antipruritic and sedative. In research and drug development, quantifying its primary metabolite and degradation product, Trimeprazine Sulfoxide (TMZ-SO) , is critical for pharmacokinetic profiling and stability testing.

The Core Challenge: Phenothiazines are notoriously labile. They undergo rapid, artifactual oxidation to sulfoxides upon exposure to light, air, or certain extraction solvents. A standard assay can easily overestimate TMZ-SO levels by 20–30% due to ex vivo conversion during sample preparation.

This guide compares the three dominant analytical approaches—LC-MS/MS , HPLC-UV , and Difference Spectrophotometry —and establishes a self-validating LC-MS/MS protocol designed to eliminate false-positive bias.

Comparative Performance Analysis

The following data synthesizes performance metrics from validated bioanalytical studies. LC-MS/MS emerges as the superior choice for biological matrices due to its specificity, while HPLC-UV remains a cost-effective alternative for high-concentration formulation stability studies.

Table 1: Methodological Performance Matrix
FeatureLC-ESI-MS/MS (Recommended)RP-HPLC-UV Difference Spectrophotometry
Primary Application Trace analysis in plasma/tissue; PK studiesQC of formulations; Impurity profilingRapid content estimation in bulk API
LOD (Limit of Detection) 0.4 ng/mL (High Sensitivity)~10–50 ng/mL0.68 µg/mL (Low Sensitivity)
Precision (RSD) < 5.7% (Intra-day)< 2.0% (System precision)< 1.8%
Accuracy (Recovery) 93.8 – 106.9% 98.0 – 102.0%98.5 – 101.5%
Selectivity Excellent (Mass transition specific)Moderate (Risk of co-elution)Low (Relies on oxidative shift)
Oxidation Risk Low (Rapid run time, cool column)Medium (Longer run, potential on-column oxidation)High (Requires chemical oxidation step)

Key Insight: While Spectrophotometry is precise, it requires the chemical oxidation of the drug to measure the sulfoxide difference, making it unsuitable for distinguishing naturally occurring metabolites from parent drug in complex biological samples.

Critical Mechanism: The Oxidation Pathway

Understanding the formation of TMZ-SO is essential for controlling analytical error. The sulfoxide is formed via S-oxidation at the phenothiazine ring.[1] This reaction can be catalyzed by light (photolytic) or peroxides in solvents (chemical).

TMZ_Oxidation cluster_0 Critical Control Point TMZ Trimeprazine (Parent Drug) Inter Radical Cation Intermediate TMZ->Inter UV Light / Air (Artifactual) TMZ->Inter CYP450 (Metabolic) TMZ_SO Trimeprazine Sulfoxide (Target Analyte) Inter->TMZ_SO Hydrolysis TMZ_SO2 Trimeprazine Sulfone (Secondary Degradant) TMZ_SO->TMZ_SO2 Strong Oxidation

Figure 1: Oxidation pathway of Trimeprazine.[2] The "Radical Cation" stage is where sample preparation often introduces error.

Validated Protocol: LC-MS/MS Quantification

Objective: Quantify TMZ-SO in human plasma with minimized artifactual oxidation.

Reagents & Standards[3][4]
  • Analyte: Trimeprazine Sulfoxide Reference Standard (>98% purity).

  • Internal Standard (IS): Trimeprazine-d6 or Promethazine-d3.

  • Antioxidant: Ascorbic acid (0.1% w/v) or Sodium Metabisulfite. Crucial for preventing in-process oxidation.

  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Formate.

Sample Preparation (Liquid-Liquid Extraction)

This protocol uses LLE over Protein Precipitation to reduce matrix effects and solvent-induced oxidation.

  • Aliquot: Transfer 200 µL of plasma into amber polypropylene tubes (light protection).

  • Stabilization: Immediately add 20 µL of 0.1% Ascorbic Acid solution. Vortex for 10s.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL).

  • Alkalinization: Add 100 µL of 0.1 M NaOH (pH adjustment ensures un-ionized state for extraction).

  • Extraction: Add 2 mL of Ethyl Acetate/Hexane (80:20 v/v).

    • Note: The addition of Hexane reduces the extraction of polar oxidative impurities.

  • Agitation: Mechanical shaker for 10 min at room temperature.

  • Separation: Centrifuge at 4,000 rpm for 10 min at 4°C (Temperature control is vital).

  • Evaporation: Transfer organic layer to a clean tube. Evaporate under a gentle stream of Nitrogen at 35°C . Do not exceed 40°C.

  • Reconstitution: Reconstitute residue in 200 µL of Mobile Phase. Transfer to autosampler vials.

LC-MS/MS Parameters[5][6]
  • Column: C18 Reverse Phase (e.g., Atlantis T3 or equivalent), 5 µm, 4.6 × 150 mm.

  • Mobile Phase: ACN : 10mM Ammonium Formate (pH 3.0) [50:50 v/v].

  • Flow Rate: 0.8 mL/min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • TMZ: m/z 299.3 → 100.2[3][4]

    • TMZ-SO: m/z 315.3 → 100.2 (Mass shift of +16 Da due to oxygen).

Self-Validating Workflow (Quality Assurance)

To ensure "Trustworthiness" (E-E-A-T), the analytical run must include a Stability Check Standard .

Workflow_Validation cluster_qc QC Cycle Start Start Batch SysSuit System Suitability (RSD < 2%) Start->SysSuit QC_Low QC Low (3x LOQ) SysSuit->QC_Low QC_Stab Stability Check QC (Pure TMZ Parent) QC_Low->QC_Stab Decision Is TMZ-SO detected in Pure TMZ QC? QC_Stab->Decision Pass Valid Run (Artifacts < 5%) Decision->Pass No Fail Invalid Run (In-situ Oxidation Detected) Decision->Fail Yes

Figure 2: Decision tree for validating batch integrity. The "Stability Check QC" contains only the parent drug; detection of Sulfoxide in this sample indicates method failure.

Troubleshooting Accuracy Issues
  • High Background Noise: Often caused by insource fragmentation of N-oxide metabolites. Adjust declustering potential.

  • Rising TMZ-SO levels over time: Autosampler instability. Ensure autosampler is cooled to 4°C and samples are protected from light (amber vials).

References

  • Blazheyevskiy, M. Ye., et al. (2023).[1] "A Difference Spectrophotometric Method for Determination of Alimemazine Based on the Absorbance of its Sulphoxide." Methods and Objects of Chemical Analysis.

  • Kim, S.H., et al. (1998). "Determination of Trimeprazine and Its Main Metabolites in Mouse Serum and Thyroid by Liquid Chromatography-Electrospray-Mass Spectrometry." Journal of Chromatography B.

  • Patel, P., et al. (2013). "Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies." Journal of Young Pharmacists.

  • Wojtowicz, A., et al. (2017). "Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation." Journal of Analytical Toxicology.

Sources

Safety Operating Guide

Trimeprazine Sulfoxide: Laboratory Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Trimeprazine Sulfoxide (CAS: 10071-07-5), also known as Alimemazine Sulfoxide , is a primary oxidative metabolite and pharmacopeial impurity (EP Impurity A) of the phenothiazine antihistamine Trimeprazine.[1]

While often handled in milligram quantities as an analytical standard, its disposal requires strict adherence to hazardous waste protocols due to the inherent toxicity of the phenothiazine scaffold. Unlike benign buffers, this compound exhibits acute oral toxicity , skin sensitization potential , and aquatic toxicity .

Critical Operational Directive: Treat Trimeprazine Sulfoxide as a High-Priority Hazardous Organic Waste . Under no circumstances should this compound be discharged into municipal sewage systems or disposed of in general trash. Incineration is the only validated method for the complete destruction of the tricyclic phenothiazine ring system.

Hazard Profile & Physical Properties

To ensure safe handling, researchers must understand the physicochemical properties that dictate disposal logistics.

Table 1: Physicochemical & Safety Data
PropertySpecificationOperational Implication
CAS Number 10071-07-5Use for waste labeling and inventory tracking.
Molecular Formula C₁₈H₂₂N₂OSNitrogen/Sulfur content requires incineration with scrubber systems.
Physical State Solid (Crystalline Powder)High dust potential; use static-free weighing tools.
Solubility Soluble in DMSO, Methanol, ChloroformLiquid waste streams must be compatible with organic solvents.
Stability Photosensitive & HygroscopicMust be stored/disposed in amber glass containers.
GHS Classification Acute Tox. 3 (Oral), Aquatic Chronic 2Toxic if swallowed; dangerous to marine life.
Signal Word DANGER Requires immediate attention if exposed.[2][3][4]

Expert Insight: Phenothiazines are notorious for photolytic degradation . When accumulating waste, transparent containers will lead to rapid discoloration (turning pink/violet) due to radical formation. While this degradation does not necessarily reduce toxicity, it complicates chemical analysis of waste streams. Always use amber glass or foil-wrapped containers.

Step-by-Step Disposal Protocol

This protocol is designed to prevent environmental leaching and ensure regulatory compliance (RCRA/EPA Subpart P alignment).

Phase 1: Waste Characterization & Segregation
  • Isolate the Stream: Do not mix Trimeprazine Sulfoxide with strong oxidizers (e.g., peroxides, nitric acid). Although it is already a sulfoxide, further oxidation to the sulfone is possible and can be exothermic under uncontrolled conditions.

  • Separate by State:

    • Solid Waste: Pure powder, contaminated weighing boats, pipette tips, and gloves.

    • Liquid Waste: Mother liquors, HPLC effluent (methanol/water mixtures).

Phase 2: Packaging & Containment
  • Solid Waste:

    • Place waste in a wide-mouth HDPE or Amber Glass jar.

    • Double-bag highly contaminated solids (e.g., spill cleanup materials) in 6-mil polyethylene bags before placing in the drum.

  • Liquid Waste:

    • Collect in a dedicated "Halogenated/Non-Halogenated Organic" solvent waste container (depending on the co-solvent).

    • Ensure the container is vented or has a pressure-relief cap if mixing with volatile solvents.

Phase 3: Labeling

Every container must bear a hazardous waste label containing:

  • Full Chemical Name: Trimeprazine Sulfoxide (Alimemazine Sulfoxide).[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.[2]

Phase 4: Final Disposal (Vendor Handoff)
  • Method: High-temperature incineration (>1000°C).

  • Justification: The tricyclic ring structure is stable. Landfilling poses a risk of groundwater contamination and bioaccumulation in aquatic life.

Visualized Workflows

The following diagrams illustrate the logical flow for disposal decision-making and emergency spill response.

Diagram 1: Disposal Decision Matrix

DisposalMatrix Start Waste Generation (Trimeprazine Sulfoxide) CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, Wipes, PPE) CheckState->Solid Liquid Liquid Waste (HPLC Effluent, Mother Liquor) CheckState->Liquid PackSolid Double Bag (Polyethylene) Place in Amber Jar Solid->PackSolid PackLiquid Segregate into Organic Solvent Waste Carboy Liquid->PackLiquid Label Apply Hazardous Waste Label (Toxic, Env. Hazard) PackSolid->Label PackLiquid->Label Storage Store in Satellite Accumulation Area (Protect from Light) Label->Storage Vendor Hand-off to Licensed Vendor (Incineration Required) Storage->Vendor

Caption: Logical workflow for segregating and packaging Trimeprazine Sulfoxide waste streams.

Diagram 2: Emergency Spill Response Protocol

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves (Double), Lab Coat, Goggles, N95/P100 Spill->PPE Contain Containment: Isolate Area & Dampen (Prevent Dust) PPE->Contain Absorb Absorption: Use Chem-Sorb Pads or Vermiculite Contain->Absorb Clean Decontamination: Wash Surface with Soap/Water (Collect Rinsate) Absorb->Clean Report Report to EHS & Dispose as Haz Waste Clean->Report

Caption: Immediate operational steps for containing and cleaning laboratory spills.

Emergency Spill Management

Scenario: You have spilled 50mg of solid Trimeprazine Sulfoxide powder on the benchtop.

  • Evacuate & Alert: Immediately alert nearby personnel. If the spill is large (>1g) or in a high-traffic area, mark the zone.

  • PPE Upgrade: Standard lab coats may not be enough if dust is airborne. Wear double nitrile gloves , safety goggles, and a particulate respirator (N95 or P100) to prevent inhalation of toxic dust.

  • Containment (The "Wet Method"):

    • Do not dry sweep. This generates dust.

    • Cover the powder gently with a paper towel dampened with water or a specific neutralizer. This immobilizes the particles.

  • Decontamination:

    • Wipe up the material and place it into a sealable bag.

    • Clean the surface three times with a soap/water solution. Phenothiazines adhere strongly to glass and plastic; visual inspection (checking for color) is required.

    • Validation: Use a UV lamp (if available) to check for fluorescence residues, as many phenothiazines fluoresce.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3084057, Trimeprazine sulfoxide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[5] Federal Register.[6] Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). Alimemazine Tartrate Monograph: Impurity A. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimeprazine sulfoxide
Reactant of Route 2
Trimeprazine sulfoxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.